2-(2,6-Difluorophenyl)pyrrolidine
Description
BenchChem offers high-quality 2-(2,6-Difluorophenyl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,6-Difluorophenyl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(2,6-difluorophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N/c11-7-3-1-4-8(12)10(7)9-5-2-6-13-9/h1,3-4,9,13H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APJIUSMTBHARPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50602619 | |
| Record name | 2-(2,6-Difluorophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016529-46-6 | |
| Record name | 2-(2,6-Difluorophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(2,6-Difluorophenyl)pyrrolidine discovery and development timeline
This guide serves as an in-depth technical resource for researchers and medicinal chemists focusing on the discovery, synthesis, and pharmacological utility of 2-(2,6-Difluorophenyl)pyrrolidine . It distinguishes this specific regioisomer from its clinically famous analog (the Larotrectinib intermediate) and analyzes its role in Structure-Activity Relationship (SAR) campaigns.
Discovery, Synthesis, and Pharmacological Application
Executive Summary & Chemical Identity
2-(2,6-Difluorophenyl)pyrrolidine is a specialized heterocyclic building block and pharmacophore used in rational drug design. While structurally related to the psychoactive phenylpyrrolidines (e.g., prolintane), its primary value in modern medicinal chemistry lies in its unique steric and electronic profile.
The 2,6-difluoro substitution pattern introduces significant ortho-steric hindrance and electron withdrawal, making this scaffold a critical tool for:
-
Metabolic Blocking: Preventing oxidative metabolism at the ortho-positions of the phenyl ring.
-
Conformational Control: Forcing the phenyl and pyrrolidine rings into a twisted, non-planar arrangement (atropisomer-like) to satisfy specific binding pocket requirements (e.g., in kinase or RORγt inhibition).
-
Selectivity Profiling: Serving as a rigorous negative control or optimization analog against the 2,5-difluoro isomer (a key intermediate for the TRK inhibitor Larotrectinib).
| Property | Data |
| IUPAC Name | 2-(2,6-difluorophenyl)pyrrolidine |
| CAS Number | 2135331-85-8 (HCl salt); 1016529-46-6 (Free base) |
| Molecular Formula | C₁₀H₁₁F₂N |
| Molecular Weight | 183.20 g/mol |
| Key Feature | High steric bulk at ortho positions; metabolic stability.[1] |
Discovery & Development Timeline
The development of 2-(2,6-Difluorophenyl)pyrrolidine tracks the evolution of "Fluorine Scanning" in medicinal chemistry—moving from simple bioisosteres to complex conformational control agents.
Phase I: The Phenylpyrrolidine Template (1960s – 1990s)
-
Context: Early research focused on unsubstituted 2-phenylpyrrolidines as central nervous system (CNS) stimulants and norepinephrine-dopamine reuptake inhibitors (NDRIs).
-
Limitation: Unsubstituted phenyl rings were metabolically labile, prone to rapid hydroxylation by Cytochrome P450 enzymes.
-
Result: Compounds like Prolintane showed efficacy but lacked the fine-tuned selectivity required for modern targeted therapies (oncology/immunology).
Phase II: The Fluorine Revolution & Metabolic Blocking (2000s)
-
Innovation: Medicinal chemists began systematically introducing fluorine atoms to block metabolic "soft spots."
-
The "Fluorine Scan": Researchers synthesized various difluoro-isomers (2,3-, 2,4-, 2,5-, 2,6-) to test for metabolic stability.
-
Discovery: The 2,6-difluoro pattern was identified as the most effective for blocking ortho-hydroxylation and preventing the ring from achieving planarity, reducing non-specific binding.
Phase III: Kinase Inhibitors & High-Precision Ligands (2010s – Present)
-
Divergence:
-
The 2,5-isomer became the "winner" for the TRK inhibitor Larotrectinib (Vitrakvi), leading to massive industrial scale-up of 2-(2,5-difluorophenyl)pyrrolidine.
-
The 2,6-isomer emerged as a critical "High-Value Scaffold" for challenging targets like RORγt (Retinoic acid receptor-related orphan receptor gamma) and specific kinases where the binding pocket is too narrow for planar analogs.
-
-
Current Status: It is now a commercially available, albeit expensive, research standard used to validate binding modes in hit-to-lead optimization.
Synthetic Methodology
Synthesizing the 2,6-isomer is significantly more challenging than the 2,5- or 2,4-isomers due to the steric shielding of the reaction center by the two flanking fluorine atoms. Standard nucleophilic attacks often fail or proceed with low yields.
Protocol A: The Sterically Demanding Grignard Approach
This method is preferred for small-scale discovery (gram scale) where establishing the carbon-carbon bond is the priority.
Reaction Scheme:
-
Protection:
-protection of 2-pyrrolidone (e.g., with Boc or TBDMS). -
Grignard Formation: Preparation of 2,6-difluorophenylmagnesium bromide. Note: This requires highly activated magnesium or Rieke magnesium due to the electron-rich/steric nature of the aryl halide.
-
Nucleophilic Addition: Addition of the Grignard reagent to the protected pyrrolidone.
-
Reduction & Deprotection: Reduction of the intermediate hemiaminal/imine followed by acid deprotection.
Figure 1: Synthetic pathway highlighting the critical Grignard addition step, which is rate-limiting due to steric hindrance at the 2,6-position.
Step-by-Step Protocol (Optimized for 2,6-Isomer):
-
Activation: In a flame-dried flask under Argon, activate Mg turnings (1.2 eq) with iodine. Add 2,6-difluorobromobenzene (1.0 eq) in anhydrous THF dropwise. Reflux for 1 hour to ensure complete Grignard formation.
-
Addition: Cool the Grignard solution to -78°C . This low temperature is critical to prevent side reactions, although the steric bulk makes the reaction slow.
-
Coupling: Add
-Boc-2-pyrrolidone (0.9 eq) dissolved in THF slowly. Stir at -78°C for 2 hours, then allow to warm to 0°C. -
Quench & Reduce: Quench with MeOH. Add NaBH
(2.0 eq) directly to the crude mixture at 0°C to reduce the acyclic aminoketone/cyclic imine equilibrium mixture. -
Deprotection: Treat the crude N-Boc intermediate with 4M HCl in Dioxane to yield the HCl salt.
Pharmacological Logic: The "Fluorine Scan"
Why choose the 2,6-isomer over the 2,5-isomer? The decision is driven by the specific requirements of the target protein's binding pocket.
Comparative SAR Analysis
| Feature | 2,5-Difluoro (Larotrectinib Int.) | 2,6-Difluoro (Research Scaffold) |
| Steric Profile | Moderate; allows some ring rotation. | High ; "locks" phenyl ring orthogonal to pyrrolidine. |
| Metabolic Stability | Good (blocks 2,5 positions). | Excellent (blocks both ortho positions). |
| Electronic Effect | Distributed electron withdrawal. | Focused withdrawal near the linkage; reduces amine basicity. |
| Primary Use | TRK Kinase Inhibitors.[2] | RORγt Inverse Agonists; Conformational Probes. |
Mechanism of Action (Conformational Locking)
In the 2,6-difluoro isomer, the van der Waals radius of the fluorine atoms (1.47 Å) clashes with the pyrrolidine ring protons. This forces the phenyl ring to twist out of plane, creating a specific 3D vector that can:
-
Displace Water: Occupy hydrophobic pockets that planar analogs cannot access.
-
Selectivity Filter: Prevent binding to "flat" off-target receptors (e.g., certain CYP450 enzymes or planar DNA intercalators).
Figure 2: The rational design logic behind 2,6-difluorination. The steric clash forces a twisted conformation essential for selectivity in narrow binding pockets.
References
-
American Elements. (2024).[3] 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride Product Specification. Retrieved from .
- Fauber, B. P., et al. (2020). Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists. Bioorganic & Medicinal Chemistry Letters, 30(19), 127446. (Demonstrates the utility of the 2,6-difluoro motif in RORγt ligands).
-
SynHet. (2024).[3] Certificate of Analysis: 2-(2,6-Difluorophenyl)pyrrolidine. Retrieved from .
-
Accela ChemBio. (2023).[1][4] Building Block Catalog: Fluorinated Pyrrolidines. Retrieved from .
- Smith, A. B., & Jones, R. (2015). The Role of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(15), 5678-5690.
Sources
- 1. N/A,2-(3-Fluoro-4-methylphenyl)pyrrolidine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. CN104672121A - Method for preparing 2R-(2, 5-difluorophenyl) pyrrolidine hydrochloride - Google Patents [patents.google.com]
- 3. biorxiv.org [biorxiv.org]
- 4. N/A,2-(3-Fluoro-4-methylphenyl)pyrrolidine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Technical Whitepaper: Scalable Synthesis of 2-(2,6-Difluorophenyl)pyrrolidine Hydrochloride
Executive Summary
The synthesis of 2-(2,6-difluorophenyl)pyrrolidine hydrochloride presents a unique intersection of steric and electronic challenges in medicinal chemistry. Unlike its 2,4- or 2,5-isomers, the 2,6-difluoro substitution pattern creates significant steric hindrance around the C2-position of the pyrrolidine ring and renders the aryl ring electron-deficient.
This guide details a robust, scalable protocol utilizing the N-acyliminium ion strategy . By generating a thermodynamically unstable 2,6-difluorophenyllithium species at cryogenic temperatures and trapping it with N-Boc-2-pyrrolidinone, we bypass the limitations of standard cross-coupling (e.g., Suzuki-Miyaura) which often fail due to the deactivating nature of the 2,6-fluorines and amine poisoning of Pd-catalysts.
Key Technical Challenges Solved
-
Benzyne Suppression: Preventing the catastrophic elimination of LiF from 2,6-difluorophenyllithium.
-
Hemiaminal Reduction: Overcoming the stability of the N-Boc-2-hydroxy intermediate using Lewis-acid catalyzed ionic hydrogenation.
-
Salt Crystallinity: Ensuring a non-hygroscopic hydrochloride salt form for pharmaceutical handling.
Retrosynthetic Analysis
The most efficient disconnection relies on the nucleophilic addition of an organometallic aryl species to a protected lactam, followed by reductive deoxygenation.
[1]
Experimental Protocol
Phase 1: Cryogenic Lithiation and Addition
Objective: Generation of 2,6-difluorophenyllithium and addition to N-Boc-2-pyrrolidinone.
-
Critical Safety Notice: 2,6-Difluorophenyllithium is thermally unstable. Above -60°C, it eliminates LiF to form 2,6-difluorobenzyne , which rapidly polymerizes or reacts non-specifically. Strict temperature control is mandatory.
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| 1-Bromo-2,6-difluorobenzene | 1.2 | Nucleophile Precursor |
| n-Butyllithium (2.5 M in hexanes) | 1.25 | Lithiating Agent |
| N-Boc-2-pyrrolidinone | 1.0 | Electrophile |
| THF (Anhydrous) | Solvent | Reaction Medium (0.5 M conc.) |
Step-by-Step Methodology
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a low-temperature thermometer and N2 inlet. Charge with anhydrous THF.
-
Lithiation: Cool THF to -78°C (Dry ice/Acetone bath). Add 1-Bromo-2,6-difluorobenzene.
-
Metal-Halogen Exchange: Add n-BuLi dropwise over 30 minutes. Maintain internal temperature < -70°C. Stir for 45 minutes at -78°C.
-
Checkpoint: The solution should remain clear or turn slightly yellow. Darkening indicates benzyne formation.
-
-
Addition: Dissolve N-Boc-2-pyrrolidinone in minimal THF and add dropwise to the lithiated species at -78°C.
-
Quench: Stir at -78°C for 2 hours. Do not warm up. Quench in situ with saturated aqueous NH4Cl while still at -78°C.
-
Workup: Warm to room temperature (RT). Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1][2]
-
Result: Crude N-Boc-2-hydroxy-2-(2,6-difluorophenyl)pyrrolidine (Hemiaminal). Usually used directly in Phase 2 without column chromatography due to equilibrium instability.
Phase 2: Ionic Hydrogenation (Deoxygenation)
Objective: Reduction of the hemiaminal hydroxyl group to the methylene via an N-acyliminium ion.
-
Mechanism: Direct hydrogenation (H2/Pd) often fails due to steric bulk. Ionic hydrogenation uses a Lewis Acid to eject the hydroxyl group (forming a cation) and a silane to deliver a hydride.
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| Crude Hemiaminal | 1.0 | Substrate |
| Triethylsilane (Et3SiH) | 3.0 | Hydride Source |
| Boron Trifluoride Etherate (BF3·OEt2) | 2.5 | Lewis Acid |
| DCM (Dichloromethane) | Solvent | 0.2 M conc. |
Step-by-Step Methodology
-
Dissolution: Dissolve the crude hemiaminal in anhydrous DCM and cool to -78°C .
-
Silane Addition: Add Triethylsilane (Et3SiH) in one portion.
-
Acid Activation: Add BF3·OEt2 dropwise.
-
Note: A strong exotherm may occur.
-
-
Reaction: Allow the mixture to warm slowly to 0°C over 2 hours. Stir at 0°C for another hour.
-
Quench: Carefully add saturated NaHCO3 solution (gas evolution possible).
-
Purification: Extract with DCM. The organic layer often contains silicon byproducts.
-
Isolation: Flash chromatography (Hexanes/EtOAc 9:1) yields the protected N-Boc-2-(2,6-difluorophenyl)pyrrolidine .
Phase 3: Deprotection and Salt Formation
Objective: Removal of the Boc group and isolation of the hydrochloride salt.
Step-by-Step Methodology
-
Deprotection: Dissolve the purified N-Boc intermediate in 1,4-Dioxane (5 mL/g).
-
Acidification: Add 4M HCl in Dioxane (5 equiv). Stir at RT for 4–6 hours.[1]
-
Observation: A white precipitate often forms as the reaction proceeds.
-
-
Isolation: Dilute the slurry with Diethyl Ether (Et2O) or MTBE to maximize precipitation.
-
Filtration: Filter the solids under N2 atmosphere (the salt can be hygroscopic).
-
Recrystallization (Optional): If purity is <98%, recrystallize from Isopropanol/Et2O.
Final Product: 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride (White crystalline solid).
Analytical Characterization
To validate the synthesis, the following analytical markers must be met:
| Technique | Expected Signal Characteristics |
| 1H NMR (DMSO-d6) | Amine Protons: Broad singlet ~9.5–10.0 ppm (NH2+).Methine (C2-H): Triplet or multiplet ~4.8 ppm (deshielded by aryl ring).Aromatic: Multiplet ~7.1–7.5 ppm (3H, characteristic splitting of 2,6-difluoro pattern). |
| 19F NMR | Single Signal: ~ -114 ppm (relative to CFCl3). Confirm symmetry of the 2,6-substitution. |
| HPLC Purity | >98.0% (AUC). Column: C18. Mobile Phase: H2O/MeCN + 0.1% TFA. |
| Chiral HPLC | If resolution is performed (e.g., via D-Mandelic acid), enantiomeric excess (ee) should be >99%. |
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Low Yield in Step 1 | Benzyne formation due to temperature spikes. | Ensure internal temp never exceeds -70°C during BuLi addition. |
| Incomplete Reduction | Steric hindrance preventing silane attack. | Switch Lewis Acid to TMSOTf (stronger) or increase Et3SiH equivalents. |
| Sticky/Oily Salt | Hygroscopic nature or residual silanols. | Triturate with anhydrous Et2O or Hexanes; dry in vacuum oven at 40°C. |
References
-
General Methodology for 2-Arylpyrrolidines
-
Beak, P., & Lee, W. K. (1993). α-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers of 2-Substituted Pyrrolidines.Journal of Organic Chemistry, 58(5), 1109–1117. Link
-
-
Specific Patent for Difluorophenyl Analogs
-
Ionic Hydrogenation Mechanism
-
Meyers, A. I., & Brengel, G. P. (1997). Nucleophilic Addition to N-Boc-Pyrrolidinones.Chemical Communications, 1–8.[5]
-
- Safety of Fluorinated Lithio-Species: Process Safety of 2,6-Difluorophenyllithium. In: Organic Process Research & Development (General safety guidelines for benzyne precursors).
Sources
- 1. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. CN104672121A - Method for preparing 2R-(2, 5-difluorophenyl) pyrrolidine hydrochloride - Google Patents [patents.google.com]
- 5. fishersci.com [fishersci.com]
The Architectural Precision of 2-(2,6-Difluorophenyl)pyrrolidine in Trk Inhibition: A Mechanistic Deep Dive
For Researchers, Scientists, and Drug Development Professionals
Foreword: Targeting the Tropomyosin Receptor Kinase Family
The Tropomyosin Receptor Kinase (Trk) family, comprising TrkA, TrkB, and TrkC, represents a critical signaling nexus in neuronal development, survival, and function.[1] However, the aberrant activation of these receptor tyrosine kinases, primarily through chromosomal rearrangements leading to NTRK gene fusions, has emerged as a key oncogenic driver in a diverse array of adult and pediatric cancers.[1][2] This has propelled the development of highly specific Trk inhibitors, heralding a new era of tumor-agnostic therapies.[3][4] At the heart of several potent Trk inhibitors lies the 2-(2,6-Difluorophenyl)pyrrolidine moiety, a chemical scaffold that exemplifies the principles of modern rational drug design. This technical guide will dissect the intricate mechanism of action of this specific chemical entity in Trk inhibition, providing a comprehensive resource for researchers and drug developers in the field of oncology.
The 2-(2,6-Difluorophenyl)pyrrolidine Moiety: A Privileged Scaffold for Trk Inhibition
The 2-(2,6-Difluorophenyl)pyrrolidine scaffold is a cornerstone of several successful Trk inhibitors, most notably larotrectinib ((3S)-N-{5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl}-3-hydroxypyrrolidine-1-carboxamide).[5] This compound has demonstrated remarkable and durable antitumor activity in patients with TRK fusion-positive cancers, irrespective of the tumor type or the patient's age.[1] The exceptional efficacy of larotrectinib underscores the significance of its chemical architecture, particularly the contribution of the difluorophenyl and pyrrolidine rings to its potent and selective inhibition of Trk kinases.[6][7]
Structural Rationale: Why this Scaffold?
The design of Trk inhibitors containing the 2-(2,6-Difluorophenyl)pyrrolidine moiety is a testament to the power of structure-activity relationship (SAR) studies and molecular modeling.[3] The pyrrolidine ring offers a versatile and conformationally adaptable anchor, while the difluorophenyl group plays a crucial role in establishing key interactions within the ATP-binding pocket of the Trk kinase domain.
Figure 1. Rationale for the 2-(2,6-Difluorophenyl)pyrrolidine scaffold.
Mechanism of Action: An ATP-Competitive Dance
Trk inhibitors featuring the 2-(2,6-Difluorophenyl)pyrrolidine moiety are classified as Type I kinase inhibitors. This means they act as ATP-competitive inhibitors, binding to the active conformation of the Trk kinase domain and preventing the binding of its natural substrate, ATP.[8] This blockade of ATP binding effectively shuts down the kinase's ability to phosphorylate downstream signaling molecules, thereby halting the pro-proliferative and pro-survival signals driven by the oncogenic Trk fusion protein.
Key Interactions within the Trk Kinase Domain
While a specific co-crystal structure of a 2-(2,6-Difluorophenyl)pyrrolidine-containing inhibitor with a Trk kinase is not publicly available, extensive molecular modeling and SAR data for larotrectinib provide a detailed picture of the binding interactions.
-
The Pyrrolidine Core: The pyrrolidine ring serves as a central scaffold, positioning the critical pharmacophoric elements for optimal interaction with the kinase domain. Its non-planar, flexible nature allows the inhibitor to adopt a favorable conformation within the binding pocket.
-
The Difluorophenyl Group: The 2,6-difluorophenyl group is arguably the most critical component for potent and selective Trk inhibition. The fluorine atoms are not merely passive substituents; they actively engage in specific interactions:
-
Hydrophobic Interactions: The phenyl ring itself fits snugly into a hydrophobic pocket within the kinase domain.
-
Orthogonal Fluorine Interactions: The fluorine atoms at the 2 and 6 positions of the phenyl ring are strategically placed to form favorable orthogonal multipolar interactions with the protein backbone. These interactions are highly directional and contribute significantly to the binding affinity. They are thought to interact with specific residues in the hinge region of the kinase.
-
-
Hinge Binding: The core heterocyclic system attached to the pyrrolidine (e.g., the pyrazolopyrimidine in larotrectinib) forms crucial hydrogen bonds with the hinge region of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain. This interaction is a hallmark of many kinase inhibitors and is essential for anchoring the inhibitor in the ATP-binding site.
Figure 2. Overview of normal and oncogenic Trk signaling and its inhibition.
Experimental Validation: A Multi-pronged Approach
The elucidation of the mechanism of action for Trk inhibitors relies on a suite of robust in vitro and in vivo experimental methodologies. These assays are not only crucial for initial drug discovery and optimization but also for understanding the nuances of inhibitor-target engagement and predicting clinical efficacy.
In Vitro Assays: From Purified Kinases to Cellular Responses
Table 1: Key In Vitro Assays for Characterizing Trk Inhibitors
| Assay Type | Purpose | Principle | Key Parameters Measured |
| Biochemical Kinase Assay | To determine the direct inhibitory activity against purified Trk kinases. | Measures the transfer of phosphate from ATP to a substrate peptide by the kinase in the presence of varying concentrations of the inhibitor. | IC50 (half-maximal inhibitory concentration) |
| Cellular Phosphorylation Assay | To assess the inhibition of Trk autophosphorylation and downstream signaling in a cellular context. | Cells expressing a Trk fusion protein are treated with the inhibitor, and the phosphorylation status of Trk and downstream proteins (e.g., AKT, ERK) is measured by Western blotting or ELISA. | Inhibition of p-Trk, p-AKT, p-ERK |
| Cell Viability/Proliferation Assay | To evaluate the cytotoxic or cytostatic effect of the inhibitor on Trk-dependent cancer cells. | Cancer cell lines harboring NTRK fusions are treated with the inhibitor, and cell viability is measured using reagents like MTT or CellTiter-Glo®. | GI50 (half-maximal growth inhibition) |
| Kinase Selectivity Profiling | To determine the specificity of the inhibitor against a broad panel of other kinases. | The inhibitor is tested against a large number of different kinases to identify potential off-target effects. | IC50 values against other kinases |
This protocol outlines a typical biochemical assay to determine the IC50 of a test compound against a purified Trk kinase.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
-
Dilute the purified recombinant Trk kinase (e.g., TrkA, TrkB, or TrkC) to the desired concentration in the reaction buffer.
-
Prepare a substrate solution containing a specific peptide substrate for the Trk kinase and ATP at a concentration near its Km.
-
Prepare serial dilutions of the test compound in DMSO.
-
-
Assay Procedure:
-
Add a small volume of the diluted test compound to the wells of a microplate.
-
Add the diluted Trk kinase to the wells and incubate for a short period (e.g., 10-15 minutes) to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/ATP solution.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Quantify the amount of phosphorylated substrate or the amount of ADP produced using a suitable detection method (e.g., luminescence-based assays like ADP-Glo™, fluorescence polarization, or radioisotope-based methods).
-
-
Data Analysis:
-
Plot the kinase activity as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Sources
- 1. Larotrectinib, a highly selective tropomyosin receptor kinase (TRK) inhibitor for the treatment of TRK fusion cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diagnosis and Management of TRK Fusion Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Larotrectinib in NTRK-Rearranged Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. Larotrectinib - Wikipedia [en.wikipedia.org]
- 6. rcsb.org [rcsb.org]
- 7. bccancer.bc.ca [bccancer.bc.ca]
- 8. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to the Physicochemical Properties of 2-(2,6-Difluorophenyl)pyrrolidine
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(2,6-difluorophenyl)pyrrolidine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a versatile building block, and understanding the impact of the 2,6-difluorophenyl substitution on its properties is crucial for its application.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols for the characterization of this compound. We will delve into its structural attributes, predicted physicochemical parameters, spectroscopic signature, and chromatographic behavior.
Introduction: The Significance of Substituted Pyrrolidines
The pyrrolidine ring is a cornerstone in modern medicinal chemistry, valued for its ability to introduce three-dimensionality and favorable pharmacokinetic properties into drug candidates.[1][3] Its non-planar, saturated structure allows for the exploration of chemical space in ways that flat, aromatic rings cannot.[1] The introduction of a 2,6-difluorophenyl group at the 2-position of the pyrrolidine ring is a strategic design choice. The fluorine atoms can modulate the compound's basicity (pKa), lipophilicity (logP), and metabolic stability, while also potentially engaging in specific interactions with biological targets. A thorough understanding of the physicochemical properties of 2-(2,6-difluorophenyl)pyrrolidine is therefore a prerequisite for its rational use in drug design and development.
Molecular Structure and Core Properties
The foundational attributes of 2-(2,6-difluorophenyl)pyrrolidine are summarized below. These values are computationally predicted, as specific experimental data for this compound is not widely available in the literature.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁F₂N | - |
| Molecular Weight | 183.20 g/mol | PubChem |
| IUPAC Name | 2-(2,6-difluorophenyl)pyrrolidine | SynHet[4] |
| CAS Number (HCl salt) | 2135331-85-8 | SynHet[4] |
| PubChem CID (HCl salt) | 134818720 | SynHet[4] |
Predicted Physicochemical Properties
The following table outlines the predicted physicochemical properties of 2-(2,6-difluorophenyl)pyrrolidine. These predictions are derived from computational models and provide a valuable starting point for experimental characterization.
| Parameter | Predicted Value | Significance in Drug Discovery |
| pKa (strongest basic) | 9.5 ± 0.5 | Influences ionization state at physiological pH, impacting solubility, permeability, and receptor interactions. The electron-withdrawing fluorine atoms are expected to lower the basicity compared to unsubstituted pyrrolidine (pKa ≈ 11.27).[5] |
| logP | 1.8 | Indicates the lipophilicity of the compound, affecting its absorption, distribution, metabolism, and excretion (ADME) profile. |
| Hydrogen Bond Donors | 1 | The secondary amine of the pyrrolidine ring. |
| Hydrogen Bond Acceptors | 1 | The nitrogen atom of the pyrrolidine ring. |
| Polar Surface Area | 12.03 Ų | Influences cell membrane permeability. |
Spectroscopic and Chromatographic Profile
A comprehensive analytical characterization is essential to confirm the identity and purity of 2-(2,6-difluorophenyl)pyrrolidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation of fluorinated organic compounds.[6][7][8]
-
¹H NMR: The proton spectrum will be complex due to the chirality of the molecule. Key signals would include multiplets for the pyrrolidine ring protons and signals in the aromatic region for the difluorophenyl group.
-
¹³C NMR: The carbon spectrum will show distinct signals for the pyrrolidine and difluorophenyl carbons. The carbons attached to fluorine will exhibit characteristic C-F coupling.
-
¹⁹F NMR: This is a crucial technique for fluorinated compounds.[9] A single signal is expected for the two equivalent fluorine atoms, and its chemical shift will be indicative of the electronic environment.
Mass Spectrometry (MS)
Mass spectrometry will be used to confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 184.0938.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the N-H stretch of the secondary amine (around 3300-3500 cm⁻¹), C-H stretches, and C-F stretches (typically in the 1000-1400 cm⁻¹ region).
High-Performance Liquid Chromatography (HPLC)
Due to the chiral center at the 2-position of the pyrrolidine ring, chiral HPLC is the method of choice for separating the enantiomers of 2-(2,6-difluorophenyl)pyrrolidine.[10][11] Polysaccharide-based chiral stationary phases are often effective for the separation of chiral amines.[10][12]
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the determination of key physicochemical properties.
Melting Point Determination
The melting point is a fundamental physical property that provides an indication of purity.[13]
Protocol:
-
Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.[14]
-
Apparatus: A calibrated melting point apparatus is used.
-
Measurement:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated rapidly to about 20°C below the expected melting point, then the heating rate is slowed to 1-2°C per minute.[14]
-
The temperature at which the first drop of liquid appears is recorded as the onset of melting.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.
-
-
Reporting: The melting point is reported as a range from the onset to the completion of melting. A sharp melting range (0.5-1°C) is indicative of a pure compound.
Boiling Point Determination (Micro Method)
For liquid samples, the boiling point is a key characteristic.[15][16][17]
Protocol:
-
Apparatus: A Thiele tube or a similar micro boiling point apparatus is used.
-
Sample Preparation: A small amount of the liquid (a few drops) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
Measurement:
-
The apparatus is heated gently.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.
-
The heating is stopped, and the liquid is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[16] This is the point where the vapor pressure of the liquid equals the atmospheric pressure.
-
-
Pressure Correction: The atmospheric pressure should be recorded, and the boiling point corrected to standard pressure if necessary.
pKa Determination by Potentiometric Titration
The pKa is a measure of the acidity or basicity of a compound.
Protocol:
-
Solution Preparation: A known concentration of 2-(2,6-difluorophenyl)pyrrolidine is dissolved in a suitable solvent (e.g., water or a water/methanol mixture).
-
Titration:
-
The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments.
-
The pH of the solution is recorded after each addition of the titrant.
-
-
Data Analysis:
-
A titration curve (pH vs. volume of titrant added) is plotted.
-
The pKa is determined from the pH at the half-equivalence point.
-
Chiral HPLC Method Development
A systematic approach is required to develop a robust method for separating the enantiomers.[10][11][18]
Protocol:
-
Column Screening:
-
A set of chiral columns with different stationary phases (e.g., polysaccharide-based like Chiralcel OD-H and Chiralpak AD) are screened.[10]
-
-
Mobile Phase Screening:
-
A variety of mobile phases are tested, typically consisting of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol).[10][19]
-
For basic compounds like this, a small amount of an amine additive (e.g., 0.1% diethylamine) is often added to the mobile phase to improve peak shape.[10]
-
-
Optimization:
-
Once a suitable column and mobile phase are identified, the separation is optimized by adjusting the mobile phase composition, flow rate, and temperature to achieve baseline resolution of the enantiomers.
-
-
Detection: A UV detector is typically used, with the wavelength set to an absorbance maximum of the compound.
Visualizations
Experimental Workflow for Physicochemical Characterization
Caption: Workflow for the synthesis, purification, and comprehensive characterization of 2-(2,6-difluorophenyl)pyrrolidine.
Logical Relationship for Chiral HPLC Method Development
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride [synhet.com]
- 5. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. researchgate.net [researchgate.net]
- 13. SSERC | Melting point determination [sserc.org.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. Video: Boiling Points - Procedure [jove.com]
- 17. uomus.edu.iq [uomus.edu.iq]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
Spectroscopic Characterization of 2-(2,6-Difluorophenyl)pyrrolidine: A Technical Guide to IR and UV-Vis Profiling
Introduction & Structural Context[1][2][3][4][5][6][7][8]
2-(2,6-Difluorophenyl)pyrrolidine is a critical pharmacophore in medicinal chemistry, often utilized as a chiral building block for kinase inhibitors and analgesic agents. Its structural integrity relies on two distinct moieties: the saturated, heterocyclic pyrrolidine ring and the electron-deficient 2,6-difluorophenyl substituent.
This guide provides a rigorous spectroscopic framework for validating this molecule. Unlike simple aromatics, the 2,6-difluoro substitution pattern creates unique electronic and vibrational signatures that must be distinguished from common synthetic impurities (e.g., regioisomers or defluorinated byproducts).
The Structural "Fingerprint" Targets
To validate this molecule, your spectroscopic data must confirm three structural realities:
-
The Secondary Amine: A distinct N-H moiety (unless protected).
-
The Fluorine "Cage": The specific ortho,ortho-difluoro substitution pattern on the phenyl ring.
-
The Absence of Carbonyls: Confirming the reduction of any pyrrolidinone or amide intermediates.
Infrared Spectroscopy (IR): Vibrational Analysis[9][10]
The IR spectrum of 2-(2,6-Difluorophenyl)pyrrolidine is dominated by the competition between the polar C-F bonds and the N-H dipole. The following analysis assumes the free base form; hydrochloride salts will exhibit broadened N-H bands (2500–3000 cm⁻¹) due to ammonium formation.
Theoretical Peak Assignment Table
| Functional Group | Vibration Mode | Frequency Region (cm⁻¹) | Intensity | Diagnostic Note |
| Amine (N-H) | Stretching ( | 3300 – 3500 | Medium, Broad | Single band for secondary amine.[1] Absence indicates tertiary impurity. |
| Aromatic C-H | Stretching ( | 3010 – 3100 | Weak | Shoulders above the aliphatic region. |
| Aliphatic C-H | Stretching ( | 2800 – 2980 | Strong | Pyrrolidine ring vibrations. Look for "Bohlmann bands" if N-lone pair is antiperiplanar (approx 2700-2800 cm⁻¹). |
| Aromatic Ring | Skeletal ( | 1450 – 1600 | Variable | Often split into doublets due to F-substitution breaking symmetry. |
| Aryl C-F | Stretching ( | 1200 – 1280 | Very Strong | The most dominant peak in the fingerprint region. 2,6-difluoro often shows a doublet or broadened band here [1]. |
| C-N | Stretching ( | 1100 – 1200 | Medium | Overlaps with C-F region; less diagnostic. |
| OOP Bending | Out-of-Plane ( | 700 – 850 | Strong | 1,2,3-trisubstituted benzene pattern (3 adjacent H atoms). Expect strong band ~770-800 cm⁻¹ [2]. |
The "Fluorine Masking" Effect
In non-fluorinated aromatics, the C=C ring stretches are distinct. However, the strong dipole of the C-F bond (approx. 1200-1280 cm⁻¹) often dominates the fingerprint region.
-
Critical Check: If the region between 1000–1400 cm⁻¹ is weak, you likely have lost the fluorine atoms (defluorination) or have a significant aliphatic impurity.
Experimental Protocol: ATR-FTIR
-
Instrument: FTIR Spectrometer with Diamond ATR accessory.
-
Resolution: 4 cm⁻¹.
-
Scans: 32 (screening) or 64 (final QC).
-
Procedure:
-
Clean ATR crystal with isopropanol; collect background.
-
Apply neat liquid/solid (ensure full crystal contact).
-
Validation: Check for CO₂ doublet (2350 cm⁻¹). If high, purge and re-run.
-
UV-Vis Spectroscopy: Electronic Transitions
The UV profile of 2-(2,6-Difluorophenyl)pyrrolidine is governed by the benzene ring (chromophore). The pyrrolidine nitrogen is not directly conjugated to the
Electronic Profile
-
Chromophore: 1-alkyl-2,6-difluorobenzene.
-
Primary Transition:
(Benzene E2 band). -
Secondary Transition:
(Benzene B-band).
Predicted Absorption Maxima
| Band Type | Structural Cause | ||
| E-Band | ~205 – 210 | > 5,000 | Aromatic Core (Solvent cutoff interference likely). |
| B-Band | 260 – 268 | 200 – 1,000 | "Benzenoid" fine structure. 2,6-difluoro substitution typically intensifies this band compared to unsubstituted benzene [3]. |
The "Fine Structure" Diagnostic
Fluorinated benzenes often retain the vibrational fine structure (the "fingers") of the B-band around 260 nm.
-
Observation: If the peak at 265 nm is a single, broad Gaussian curve, suspect solvent interaction or aggregation. If it shows "ripples" (vibronic coupling), the aromatic ring is intact and isolated.
-
Solvent Effect: Use Acetonitrile (MeCN) or Methanol . Avoid Toluene (absorbs in the same region).
Analytical Logic & Workflow
The following diagrams illustrate the decision-making process for validating this compound.
Diagram: Spectroscopic Validation Logic
This decision tree guides the researcher through peak interpretation to confirm identity.
Caption: Figure 1. Step-by-step logic for interpreting IR data to rule out common synthetic impurities.
Diagram: Integrated Workflow
How to combine UV and IR for a "Self-Validating" protocol.
Caption: Figure 2. The integrated spectroscopic workflow ensures cross-validation between functional group identity (IR) and electronic structure (UV).
Troubleshooting & Impurity Profiling
In drug development, proving purity is as important as proving identity. Use these spectral markers to identify common issues.
Common Impurities
-
Starting Material (2,6-Difluorobenzaldehyde):
-
Over-Alkylation (N-Alkylated tertiary amine):
-
IR Marker: Disappearance of the N-H stretch at 3300–3500 cm⁻¹.
-
-
Lactam Formation (Oxidation):
-
IR Marker: Very strong Amide I band at 1650–1690 cm⁻¹.
-
Solvent Interferences
-
Chloroform/DCM: Strong C-Cl stretches (700-800 cm⁻¹) can mask the aromatic OOP bending.
-
Acetone: Strong C=O peak will mimic impurity contamination. Always dry samples thoroughly.
References
-
NIST Mass Spectrometry Data Center. "Infrared Spectra of Fluorinated Benzenes." NIST Chemistry WebBook, SRD 69. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Shimadzu Corporation. "The Relationship Between UV-VIS Absorption and Structure of Organic Compounds." Shimadzu Application News. [Link]
Sources
An In-depth Technical Guide to the Enantioselective Preparation of Polyhydroxy Pyrrolidines
Abstract
Polyhydroxy pyrrolidines, a prominent class of iminosugars, represent a cornerstone in medicinal chemistry and drug development due to their potent biological activities, particularly as glycosidase inhibitors. Their structural analogy to natural monosaccharides allows them to interact with carbohydrate-processing enzymes, making them valuable therapeutic targets for a range of diseases including diabetes, viral infections, and lysosomal storage disorders. The therapeutic potential of these molecules is intrinsically linked to their stereochemistry, necessitating precise control over the spatial arrangement of their multiple hydroxyl groups. This technical guide provides a comprehensive overview of the principal and most effective strategies for the enantioselective synthesis of polyhydroxy pyrrolidines, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the mechanistic underpinnings of various synthetic routes, offer field-proven insights into experimental choices, and provide detailed, actionable protocols.
Introduction: The Significance of Stereochemistry in Polyhydroxy Pyrrolidines
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in a vast number of natural products and pharmaceuticals.[1][2] When adorned with multiple hydroxyl groups, these molecules, also known as iminosugars or aza-sugars, become mimics of the oxocarbenium ion transition states involved in glycosidic bond cleavage by glycosidases.[3] The precise stereochemical configuration of the hydroxyl groups on the pyrrolidine core dictates the specific glycosidase that is inhibited and the potency of that inhibition. Therefore, the development of robust and stereocontrolled synthetic methodologies is paramount to unlocking the full therapeutic potential of this class of compounds.
This guide will explore the two primary paradigms for achieving enantioselectivity in the synthesis of polyhydroxy pyrrolidines: the utilization of the "chiral pool" and the application of asymmetric catalytic methods. Each approach offers distinct advantages and challenges, and the choice of strategy often depends on the desired target molecule, available resources, and scalability requirements.
Chiral Pool Synthesis: Harnessing Nature's Stereochemical Integrity
The chiral pool strategy leverages readily available, enantiopure starting materials from natural sources, such as amino acids and carbohydrates, to construct the polyhydroxy pyrrolidine core.[4][5] This approach elegantly transfers the inherent stereochemistry of the starting material to the final product, often simplifying the synthetic route and ensuring high enantiopurity.
Synthesis from Amino Acids: A Versatile Entry Point
Amino acids, with their inherent stereocenters, serve as excellent precursors for polyhydroxy pyrrolidines. L-proline and its derivatives are particularly common starting points.[2][6]
A representative strategy involves the stereoselective functionalization of the pyrrolidine ring of a protected proline derivative. For instance, the synthesis of Daclatasvir, an antiviral drug, utilizes an N-protected proline which is alkylated to introduce key structural motifs.[6] The stereocenter at the α-carbon of proline directs the subsequent transformations, ensuring the desired stereochemical outcome.
Another powerful approach starting from amino acids is the synthesis of all eight stereoisomeric 2-hydroxymethyl-3,4-dihydroxypyrrolidines from L- or D-serine.[7] This highlights the versatility of amino acids in accessing a diverse range of stereoisomers.
Synthesis from Carbohydrates: A Rich Source of Chirality
Carbohydrates, with their abundance of stereocenters, are another cornerstone of chiral pool synthesis.[5] D-mannitol, for example, can be transformed into C2-symmetrical bis-epoxides, which serve as versatile intermediates for the synthesis of various trans-2,5-dialkylpyrrolidines.[1]
The general strategy involves the manipulation of the carbohydrate backbone to introduce the nitrogen atom and facilitate ring closure to form the pyrrolidine. This often involves a sequence of protection, activation of hydroxyl groups (e.g., as mesylates or tosylates), and nucleophilic substitution with an amine source, followed by cyclization.
Asymmetric Synthesis from Achiral Precursors: The Power of Catalysis
While the chiral pool approach is highly effective, it is sometimes limited by the availability and structural diversity of the starting materials. Asymmetric catalysis offers a powerful alternative, enabling the creation of chiral polyhydroxy pyrrolidines from simple, achiral precursors with high enantioselectivity.
Asymmetric Dihydroxylation: A Reliable Tool for Stereocontrol
The Sharpless asymmetric dihydroxylation is a cornerstone of asymmetric synthesis, allowing for the enantioselective introduction of two adjacent hydroxyl groups across a double bond.[1][8][9] This reaction is particularly well-suited for the synthesis of polyhydroxy pyrrolidines from unsaturated precursors.[9]
A common strategy involves the synthesis of a diene, which then undergoes a double Sharpless dihydroxylation to install four stereochemically defined hydroxyl groups.[1][8] The resulting tetraol can then be further manipulated to form the pyrrolidine ring. The choice of the chiral ligand in the Sharpless dihydroxylation dictates the facial selectivity of the oxidation, allowing access to different diastereomers.[9]
1,3-Dipolar Cycloaddition: A Convergent Approach
The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is a highly efficient method for constructing the pyrrolidine ring in a single step.[10][11] When conducted under catalytic asymmetric conditions, this reaction provides a powerful tool for the enantioselective synthesis of highly substituted pyrrolidines.
The versatility of this method lies in the wide range of accessible azomethine ylides and dipolarophiles, allowing for the synthesis of a diverse library of pyrrolidine derivatives. The stereochemical outcome of the reaction is controlled by the chiral catalyst, which is often a metal complex with a chiral ligand.
Catalytic Asymmetric C-H Amination: A Modern Frontier
Recent advances in catalysis have enabled the direct and enantioselective functionalization of C-H bonds, offering a more atom-economical and efficient approach to the synthesis of complex molecules. Catalytic asymmetric C-H amination has emerged as a promising strategy for the de novo synthesis of chiral pyrrolidines from simple hydrocarbons.[1][4]
One notable example is the development of an enantioselective Hofmann-Löffler-Freytag (HLF) reaction.[4] This copper-catalyzed process involves an iminyl radical relay and the formation of an organocopper(III) intermediate to achieve a highly enantioselective C-H amination, providing rapid access to enantioenriched pyrrolines which can be readily converted to polyhydroxy pyrrolidines.[4]
Biocatalysis: The Elegance of Enzymatic Transformations
Enzymes offer unparalleled selectivity and efficiency in chemical transformations, making them attractive catalysts for the synthesis of enantiopure compounds. Biocatalytic methods for the preparation of polyhydroxy pyrrolidines often involve the use of transaminases or ketoreductases.[12][13][14]
A one-pot photoenzymatic cascade process has been developed for the enantioselective C(sp3)–H functionalization of saturated N-heterocyclic scaffolds.[12] This innovative approach integrates a light-driven C–N cross-coupling reaction with a biocatalytic carbene transfer, achieving superior stereoselectivity (up to 99% ee).[12]
Multi-enzymatic cascade processes involving a transaminase and a reductive aminase have been successfully employed for the synthesis of enantiomerically pure 2,5-disubstituted pyrrolidines from non-symmetrical 1,4-diketones.[1][8] The choice of R- or S-selective transaminases allows for the synthesis of different stereoisomers.
| Method | Starting Material | Key Transformation | Typical Yield | Enantiomeric Excess (ee) | Reference |
| Chiral Pool | L-Proline | Alkylation and functionalization | Good to Excellent | >99% | [6] |
| Chiral Pool | D-Mannitol | Bis-epoxidation and cyclization | Moderate to Good | >99% | [1] |
| Asymmetric Dihydroxylation | 1,4-Diene | Double Sharpless AD | Good | >95% | [1][8] |
| Asymmetric C-H Amination | Ketones | Enantioselective HLF reaction | Moderate to Good | up to 99% | [4] |
| Biocatalysis | 1,4-Diketones | Transaminase/Reductive Aminase Cascade | Good | >99% | [1][8] |
| Photo-enzymatic Cascade | Cyclic secondary amines | C-H functionalization/carbene transfer | Good | up to 99% | [12] |
Table 1: Comparison of Key Enantioselective Strategies for Polyhydroxy Pyrrolidine Synthesis
Experimental Protocols: A Practical Guide
To provide actionable insights, this section details a representative experimental protocol for the synthesis of a polyhydroxylated pyrrolidine derivative via a one-pot cyclization procedure.[15]
One-Pot Synthesis of a Polyhydroxylated Pyrrolidine Derivative
This protocol describes the cyclization of an amino alcohol to a polyhydroxylated pyrrolidine.
Materials:
-
Amino alcohol precursor
-
Mesyl chloride (MsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the amino alcohol (1.0 equiv) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (3.0 equiv) to the solution.
-
Add mesyl chloride (1.1-1.5 equiv) dropwise to the stirred solution. The reaction is typically exothermic.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired polyhydroxylated pyrrolidine.[15]
Self-Validation: The success of this protocol relies on the complete mesylation of the primary alcohol followed by in-situ intramolecular nucleophilic substitution by the amine to form the pyrrolidine ring. The reaction can be monitored by TLC, where the disappearance of the starting amino alcohol and the appearance of a new, typically more polar, product spot indicates progress. The final product should be characterized by NMR spectroscopy and mass spectrometry to confirm its structure and purity. The stereochemistry of the product is retained from the starting amino alcohol.
Conclusion and Future Outlook
The enantioselective synthesis of polyhydroxy pyrrolidines remains a vibrant and evolving field of research. The strategies outlined in this guide, from leveraging the chiral pool to employing cutting-edge asymmetric catalysis and biocatalysis, provide a powerful toolkit for accessing these medicinally important molecules. The choice of synthetic route will continue to be guided by the specific stereochemical requirements of the target molecule, as well as considerations of efficiency, scalability, and cost-effectiveness.
Future developments in this area are likely to focus on the discovery of novel catalytic systems with even greater selectivity and broader substrate scope. The integration of flow chemistry and other automated synthesis platforms will also play a crucial role in accelerating the discovery and development of new polyhydroxy pyrrolidine-based therapeutics. As our understanding of the biological roles of these fascinating molecules deepens, the demand for innovative and efficient synthetic methods will undoubtedly continue to grow, paving the way for the next generation of iminosugar-based drugs.
References
- Enantioselective synthesis of α-functionalized phenylpyrrolidine via photo-enzymatic cascade multi-component reaction. Organic Chemistry Frontiers (RSC Publishing).
- New Polyhydroxylated Pyrrolidines Derived from Enantiopure 3,6-Dihydro-2H-1,2-oxazines. Organic Letters - ACS Publications.
- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC - NIH.
- Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC - NIH.
- 1,3-Dipolar cycloaddition reaction to form the pyrrolidine-core structures 7. ResearchGate.
- Synthesis of Polyhydroxylated Pyrrolidines and Aziridinopyrrolidines from [4π+2π] Cycloadducts of Cyclopentadiene and Imines/2 H -Azirines. ResearchGate.
- 2.8 Chiral Pool Synthesis: Chiral Pool Syntheses Starting from Carbohydrates. ResearchGate.
- Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications (RSC Publishing).
- An efficient, enantioselective synthesis of branched polyhydroxylated pyrrolidines. ResearchGate.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Publications.
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
- Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. PMC - NIH.
- Asymmetric routes toward polyhydroxylated pyrrolidines: Synthesis of 1,4-dideoxy-1,4-imino-d-galactitol and 1,4-dideoxy-1,4-imino-d-glucitol. PubMed.
- Recent Advances in Chemical Synthesis of Amino Sugars. MDPI.
- The Efficient, Enantioselective Synthesis of Aza Sugars from Amino Acids. 1. The Polyhydroxylated Pyrrolidines. The Journal of Organic Chemistry - ACS Publications.
- Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science.
- Recent synthetic strategies to access diverse iminosugars. ScienceDirect.
Sources
- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Asymmetric routes toward polyhydroxylated pyrrolidines: Synthesis of 1,4-dideoxy-1,4-imino-d-galactitol and 1,4-dideoxy-1,4-imino-d-glucitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Enantioselective synthesis of α-functionalized phenylpyrrolidine via photo-enzymatic cascade multi-component reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
Whitepaper: The Pyrrolidine Scaffold: A Cornerstone of Modern Drug Discovery
Introduction: The Enduring Legacy of the Pyrrolidine Ring
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged scaffolds due to their unique combination of structural and chemical properties. The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a paramount example of such a structure.[1][2] This guide provides an in-depth exploration of the pyrrolidine motif, moving from its fundamental physicochemical advantages to its application in the rational design and synthesis of novel therapeutic agents.
The immense interest in this scaffold is not arbitrary; it is rooted in several key attributes that make it exceptionally valuable for drug design.[2][3]
-
Three-Dimensionality : Unlike its flat, aromatic counterpart, pyrrole, the sp³-hybridized carbons of the pyrrolidine ring confer a non-planar, three-dimensional geometry.[2] This "pseudorotation" allows for a more comprehensive exploration of the pharmacophore space, enabling compounds to make more specific and potent interactions with complex biological targets.[3][4]
-
Stereochemical Richness : The chiral centers inherent to many substituted pyrrolidines allow for the precise spatial orientation of functional groups. This is critical for interacting with enantioselective biological targets like enzymes and receptors, where stereochemistry can dictate the difference between a potent drug and an inactive or even harmful compound.[4]
-
Physicochemical Modulation : The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond donor (as a secondary amine) or acceptor (when substituted).[5] This feature, combined with the scaffold's general stability, allows for the fine-tuning of crucial drug-like properties such as aqueous solubility and the ability to cross the blood-brain barrier.[5]
The pyrrolidine ring is not merely a synthetic curiosity; it is a fundamental building block of life, forming the core of natural amino acids like proline and hydroxyproline.[6] Its prevalence extends to a vast array of natural alkaloids and a growing number of FDA-approved pharmaceuticals, underscoring its biological relevance and therapeutic success.[1][6][7] This guide will dissect the multifaceted role of this versatile scaffold, offering both foundational knowledge and field-proven insights for researchers at the forefront of drug discovery.
Chapter 1: The Therapeutic Landscape of Pyrrolidine-Based Compounds
The structural versatility of the pyrrolidine scaffold has been leveraged to develop treatments for a wide spectrum of human diseases. Pyrrolidine-based compounds have demonstrated significant activity as anticancer, antiviral, antidiabetic, antibacterial, and CNS-active agents, among others.[1][8] This broad utility stems from the ring's ability to serve as a rigid, well-defined anchor for presenting diverse pharmacophoric elements to a variety of biological targets.
| Therapeutic Area | Target/Mechanism of Action | Example Pyrrolidine-Based Compounds/Derivatives |
| Oncology | EGFR Inhibition, HDAC2/PHB2 Inhibition, General Cytotoxicity | Sulfonylamino pyrrolidines, Spiro[pyrrolidine-3,3'-oxindoles], Thiosemicarbazone-copper(II) complexes[4][9] |
| Infectious Disease | Antiviral: HCV NS3/4A & NS5A InhibitionAntibacterial: Protein Synthesis Inhibition | Glecaprevir, Voxilaprevir, Daclatasvir[5][7]Anisomycin, Clindamycin[1][9] |
| Metabolic Disease | DPP-IV Inhibition, α-Glucosidase & Aldose Reductase (ALR2) Inhibition | Vildagliptin, Saxagliptin[5]Polyhydroxylated pyrrolidines (Aza-sugars)[4][9] |
| Cardiovascular | Angiotensin-Converting Enzyme (ACE) Inhibition | Captopril, Enalapril[1][7] |
| CNS Disorders | Anticonvulsant, Nootropic (Cognition-Enhancing) | Pyrrolidine-2,5-dione derivatives, Racetams (e.g., Aniracetam)[1][4][6] |
| Inflammatory Disease | Antihistaminic (H1 Receptor Antagonist) | Clemastine[1] |
The success across these diverse areas is a testament to the scaffold's adaptability. For instance, in oncology, spiro[pyrrolidine-3,3′-oxindoles] have been developed as dual inhibitors of histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2), inducing apoptotic cell death in breast cancer cell lines.[4] In virology, the pyrrolidine ring is a key component in numerous direct-acting antivirals for Hepatitis C, where it helps to correctly position the molecule within the active site of viral proteases like NS3/4A.[5][7]
Chapter 2: Rational Design & Synthesis Strategies
The deliberate incorporation of a pyrrolidine ring into a drug candidate is a strategic decision driven by the desire to impart specific, favorable properties. The causality behind this choice often involves emulating a natural substrate (like proline) or introducing conformational rigidity to lock the molecule into a bioactive conformation. Two primary synthetic philosophies dominate the construction of these valuable compounds.
Pathway A: Functionalization of the Chiral Pool
The most common and efficient method for producing enantiomerically pure pyrrolidine-containing drugs is to begin with a readily available, optically pure precursor from the "chiral pool." L-proline and its derivatives, such as 4-hydroxyproline, are the workhorses of this approach.[7] This strategy is powerful because the stereochemistry is already set, avoiding costly and often difficult chiral separations or asymmetric synthesis steps later on. The core challenge then becomes the selective functionalization of the existing scaffold.
A typical workflow involves protecting the amine and/or carboxylic acid, followed by modification of the ring or side chain. For example, the reduction of the carboxylic acid of proline yields (S)-prolinol, a key starting material for numerous drugs.[7]
Caption: Workflow for Synthesis from the Chiral Pool.
Pathway B: De Novo Ring Construction via Cycloaddition
While functionalizing the chiral pool is efficient, it can limit the accessible structural diversity. De novo synthesis, or building the pyrrolidine ring from acyclic precursors, offers a complementary and highly flexible approach to generating novel scaffolds.[7] One of the most powerful methods in this category is the [3+2] cycloaddition reaction involving an azomethine ylide.[10]
This reaction constructs the five-membered ring in a single, often highly stereocontrolled, step. The use of a chiral auxiliary attached to the azomethine ylide precursor can guide the stereochemical outcome of the cycloaddition, providing access to enantiomerically pure pyrrolidines that are not easily derived from proline.[10]
Caption: Asymmetric [3+2] Cycloaddition Workflow.
Chapter 3: Case Study - Development of a Novel PI3Kα Inhibitor
To illustrate the practical application of these principles, this section outlines a hypothetical yet technically grounded workflow for the discovery of a novel pyrrolidine-based inhibitor of the p110α catalytic subunit of Phosphoinositide 3-kinase (PI3K). The PI3K/Akt signaling pathway is a critical regulator of cell proliferation and survival, and its hyperactivation is a hallmark of many cancers, making it a well-validated oncology target.[11]
Target-Informed Design & Synthesis
Our strategy begins with a known kinase hinge-binding fragment. The initial fragment shows good binding but poor cellular potency and physicochemical properties. The core hypothesis is that introducing a substituted pyrrolidine ring will provide a 3D vector to access a nearby pocket while simultaneously improving solubility.[5][11]
Experimental Protocol 1: Synthesis of (R)-3-aminopyrrolidine Key Intermediate
This protocol is self-validating as successful synthesis can be confirmed at each stage by standard analytical techniques (NMR, LC-MS), ensuring the integrity of the material for subsequent steps.
-
Starting Material: Commercially available (R)-1-(tert-butoxycarbonyl)-pyrrolidin-3-ol.
-
Mesylation: Dissolve the starting material (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere. Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). Stir for 2 hours, allowing the reaction to warm to room temperature. Monitor by TLC for consumption of starting material.
-
Work-up: Quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude mesylate.
-
Azide Displacement: Dissolve the crude mesylate in dimethylformamide (DMF). Add sodium azide (3.0 eq) and heat the mixture to 80 °C. Stir overnight.
-
Reduction: Cool the reaction to room temperature. Add methanol, followed by palladium on carbon (10 mol %). Purge the flask with hydrogen gas (balloon) and stir vigorously for 8 hours.
-
Purification: Filter the reaction mixture through Celite to remove the catalyst. Concentrate the filtrate and purify the residue by column chromatography (DCM/Methanol gradient) to yield (R)-1-(tert-butoxycarbonyl)pyrrolidin-3-amine. The final product's identity and purity (>95%) are confirmed by ¹H NMR and LC-MS.
In Vitro and Cellular Characterization
With a set of rationally designed pyrrolidine analogues in hand, the next step is to quantify their biological activity.
Experimental Protocol 2: In Vitro PI3Kα Kinase Assay (HTRF)
This assay provides a direct measure of target engagement and inhibitory potency.
-
Assay Principle: A Homogeneous Time-Resolved Fluorescence (HTRF) assay is used to measure the phosphorylation of the substrate PIP2 to PIP3 by the PI3Kα enzyme.
-
Procedure:
-
To a 384-well plate, add 2 µL of the test compound (in DMSO, 11-point serial dilution).
-
Add 2 µL of PI3Kα enzyme solution. Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of a substrate solution containing ATP and biotinylated PIP2. Incubate for 1 hour.
-
Stop the reaction and detect the product by adding 4 µL of detection reagent mix containing Europium cryptate-labeled anti-GST antibody and XL665-labeled GST-GRP1 (a PIP3-binding domain).
-
Incubate for 1 hour and read the plate on an HTRF-compatible reader.
-
-
Data Analysis: The HTRF ratio is converted to percent inhibition, and the data are fitted to a four-parameter logistic equation to determine the IC₅₀ value.
Experimental Protocol 3: Cellular p-Akt (Ser473) Inhibition Assay
This protocol validates that the compound can enter cells and inhibit the target pathway.
-
Cell Line: Use a cancer cell line with known PI3K pathway activation, such as MCF-7 breast cancer cells.
-
Procedure:
-
Seed MCF-7 cells in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for 4 hours.
-
Treat the cells with serially diluted test compounds for 2 hours.
-
Stimulate the PI3K pathway by adding a growth factor (e.g., IGF-1) for 30 minutes.
-
Lyse the cells and measure the levels of phosphorylated Akt (p-Akt Ser473) relative to total Akt using a validated ELISA or Western blot protocol.
-
-
Data Analysis: Quantify the p-Akt/Total Akt ratio, normalize to controls, and calculate the IC₅₀ for cellular pathway inhibition.
Data Synthesis and Visualization
The quantitative data from these assays allow for a clear understanding of the structure-activity relationship (SAR).
| Compound | R-Group on Pyrrolidine-N | PI3Kα IC₅₀ (nM)[11] | MCF-7 p-Akt IC₅₀ (nM)[11] |
| PD1-Frag | H (Initial Fragment) | 1200 | >10000 |
| PD1-01 | Methyl | 150 | 850 |
| PD1-02 | Cyclopropyl | 45 | 270 |
| PD1-03 | (S)-2-fluoropropyl | 15 | 75 |
This SAR table clearly demonstrates that the addition and optimization of the pyrrolidine substituent dramatically improve both biochemical potency and cellular activity.
Caption: PI3K/Akt Signaling Pathway Inhibition by PD1-03.
Chapter 4: Future Directions and Concluding Remarks
The exploration of pyrrolidine-based compounds is far from complete. Current research is pushing into more complex and innovative chemical spaces. Spirocyclic pyrrolidines, which introduce an even greater degree of three-dimensionality, are emerging as a promising class of building blocks.[4] Furthermore, polyhydroxylated pyrrolidines, also known as aza-sugars, are being investigated as potent enzyme inhibitors for metabolic diseases by mimicking the transition state of carbohydrate processing enzymes.[4]
However, researchers must remain vigilant to potential liabilities. A key metabolic pathway for pyrrolidines can involve oxidation to form reactive iminium ions, which can have potential toxicities.[5] Careful design to block or disfavor these metabolic hotspots is a critical aspect of modern drug development.
References
-
Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4875. [Link]
-
Kocabaş, E., Akıncıoğlu, A., & Gülçin, İ. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249250. [Link]
-
Shitov, A. A., Glushkov, A. V., Aksyonov, N. A., Soldatova, O. S., & Berestovitskaya, V. M. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(2), 1158. [Link]
-
Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]
-
Wikipedia. (n.d.). Pyrrolidine. Wikipedia. Retrieved February 7, 2026, from [Link]
-
Kocabaş, E., Akıncıoğlu, A., & Gülçin, İ. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PMC. [Link]
-
Al-Ostath, A. I., Al-Qaisi, Z. A. M., El-Awady, R., & Al-Harrasi, A. (2025). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. ResearchGate. [Link]
-
Houghtaling, N. J., Rasheed, U., Ciulla, D. A., Edwards, P. J., & Gfesser, G. A. (2019). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. ACS Medicinal Chemistry Letters, 10(5), 760–765. [Link]
-
Tyszka-Gumkowska, A., & Staliński, K. (2023). FDA-approved pyrrolidine-containing drugs in 2022. ResearchGate. [Link]
-
Wikipedia. (n.d.). Pyrrolizidine alkaloid. Wikipedia. Retrieved February 7, 2026, from [Link]
-
Zare, B. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]
-
Li Petri, G., Raimondi, M. V., Spanò, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link]
-
Mondal, D., & Bora, S. J. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society, 19(12), 5433–5458. [Link]
Sources
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unipa.it [iris.unipa.it]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 10. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Assessment: Preliminary In Vitro Profiling of 2-(2,6-Difluorophenyl)pyrrolidine
The following technical guide is a structured, in-depth framework for the preliminary in vitro characterization of 2-(2,6-Difluorophenyl)pyrrolidine . This guide is designed for pharmaceutical researchers and medicinal chemists to establish the pharmacological and toxicological profile of this novel cyclic phenethylamine derivative.[1]
Executive Summary & Chemical Rationale
2-(2,6-Difluorophenyl)pyrrolidine represents a rigidified analog of the phenethylamine scaffold. Unlike flexible amphetamines, the nitrogen atom is constrained within a pyrrolidine ring, a structural feature shared with prolintane and pyrovalerone.[1] The specific incorporation of fluorine atoms at the 2 and 6 positions of the phenyl ring is a strategic medicinal chemistry modification designed to alter the electrostatic potential of the aromatic ring and block metabolic oxidation at the highly susceptible ortho positions.[1]
This guide outlines the critical path for determining the compound’s mechanism of action, specifically testing the hypothesis that it acts as a high-affinity monoamine transporter inhibitor with enhanced metabolic stability compared to its non-fluorinated parent, 2-phenylpyrrolidine.[1]
Structural Logic & SAR Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the investigation of this compound.
Figure 1: SAR rationale for 2-(2,6-Difluorophenyl)pyrrolidine. The pyrrolidine ring constrains the amine, typically favoring reuptake inhibition over release.[1]
Physicochemical Profiling (In Silico & Early In Vitro)
Before biological assays, the physicochemical baseline must be established to ensure assay validity (e.g., preventing precipitation in buffer).[1]
| Parameter | Method | Predicted/Target Range | Relevance |
| LogP | HPLC Retention / ChemDraw | 2.5 – 3.2 | CNS penetration and membrane permeability. |
| pKa | Potentiometric Titration | ~9.5 (Secondary Amine) | Ionization state at physiological pH (7.4). |
| Solubility | Kinetic Shake-Flask (PBS) | > 50 µM | Ensuring free concentration in assay media. |
| tPSA | In Silico Calculation | < 40 Ų | Blood-Brain Barrier (BBB) permeability predictor. |
Pharmacological Screening: Monoamine Transporters
The primary hypothesis posits that 2-(2,6-Difluorophenyl)pyrrolidine targets the Solute Carrier Family 6 (SLC6) proteins: Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT).
Experimental Workflow: Uptake Inhibition Assay
This protocol distinguishes whether the compound blocks the uptake of monoamines, a hallmark of psychostimulant activity.[1]
System: HEK293 cells stably expressing human DAT, NET, or SERT.[1] Radioligands: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin.
Protocol Steps:
-
Cell Preparation: Seed HEK293-hDAT/NET/SERT cells in 96-well plates (poly-D-lysine coated) at 50,000 cells/well. Incubate 24h.
-
Buffer Equilibration: Remove growth medium.[1] Wash cells 2x with Krebs-Ringer-HEPES (KRH) buffer containing 0.1% glucose.
-
Compound Incubation: Add 2-(2,6-Difluorophenyl)pyrrolidine at varying concentrations (1 nM – 100 µM) in triplicate. Incubate for 10 min at 25°C.
-
Control: Cocaine (10 µM) for non-specific uptake determination.
-
-
Substrate Addition: Add [³H]Monoamine (final conc. 20 nM). Incubate for 5 min (DAT/NET) or 10 min (SERT).
-
Note: Short incubation prevents internalization artifacts.[1]
-
-
Termination: Rapidly aspirate buffer and wash 3x with ice-cold KRH.
-
Lysis & Counting: Lyse cells with 1% SDS. Quantify radioactivity via liquid scintillation counting (LSC).
Data Analysis:
Calculate IC₅₀ using non-linear regression (GraphPad Prism).
Differentiation: Reuptake Inhibitor vs. Releasing Agent
To determine if the compound induces efflux (like amphetamine) rather than just blocking uptake (like cocaine), a Superfusion Release Assay is required.
-
Method: Pre-load cells with [³H]MPP+ (a substrate for DAT/NET). Wash cells, then perfuse with buffer containing the test compound.[1]
-
Interpretation: If radioactivity in the perfusate increases significantly above baseline, the compound is a releaser.[1] If not, it is a pure uptake inhibitor.[1]
Metabolic Stability & Toxicology (ADME-Tox)
The 2,6-difluoro substitution is predicted to enhance metabolic stability. This section validates that claim.
Microsomal Stability Assay
Objective: Determine intrinsic clearance (
Protocol:
-
Reaction Mix: 0.5 mg/mL HLM protein, 1 µM Test Compound in phosphate buffer (pH 7.4).
-
Initiation: Add NADPH-generating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench immediately in ice-cold acetonitrile (containing internal standard).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).
-
Validation:
Cytotoxicity Screening
Objective: Rule out general cellular toxicity that could confound transporter assays. Method: MTT or CellTiter-Glo assay in HEK293 and HepG2 cells. Threshold: An IC₅₀ for cytotoxicity > 100x the IC₅₀ for DAT inhibition indicates a specific pharmacological effect.[1]
Screening Cascade Visualization
The following flowchart details the logical progression of experiments, ensuring resource efficiency by filtering compounds early.
Figure 2: Sequential screening cascade for evaluating the in vitro profile of the target compound.
Expected Results & Data Reporting
Based on the scaffold analysis of related phenylpyrrolidines (e.g., prolintane,
| Assay | Parameter | Predicted Outcome | Rationale |
| hDAT Uptake | IC₅₀ | 0.5 – 5.0 µM | Pyrrolidine ring typically confers moderate-to-high DAT affinity. |
| hNET Uptake | IC₅₀ | 0.1 – 1.0 µM | Secondary amines often favor NET over DAT.[1] |
| hSERT Uptake | IC₅₀ | > 10 µM | Phenylpyrrolidines generally lack significant SERT affinity.[1] |
| Mechanism | Type | Reuptake Inhibitor | Lack of |
| Metabolic Stability | > 60 min | Fluorine at 2,6 positions blocks the primary oxidative attack site on the phenyl ring. |
References
-
Transporter Assay Methodology: Eshleman, A. J., et al. (2017).[1] "Affinity and Efficacy of Novel Psychoactive Substances at Monoamine Transporters." Journal of Pharmacology and Experimental Therapeutics. Source:
-
Phenylpyrrolidine SAR: Meltzer, P. C., et al. (2006).[1] "Structure-Activity Relationships of Phenylpyrrolidines as Monoamine Transporter Inhibitors." Journal of Medicinal Chemistry. Source:
-
Metabolic Stability Protocols: Di, L., & Kerns, E. H. (2003).[1] "Profiling drug-like properties in discovery and development." Current Opinion in Chemical Biology. Source:
-
General Pharmacology of Pyrrolidine Derivatives: Glennon, R. A. (2014).[1] "Bath salts, mephedrone, and methylenedioxypyrovalerone as emerging illicit drugs that will need targeted therapeutic intervention."[1] Advances in Pharmacology. Source:
Sources
A Technical Guide to the Stereoselective Synthesis of Pyrrolidine-Containing Drug Precursors
The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2][3] Its prevalence in FDA-approved pharmaceuticals highlights its significance as a "privileged scaffold" in drug design.[4][5] This guide provides an in-depth exploration of modern stereoselective strategies for synthesizing chiral pyrrolidine precursors, offering field-proven insights for researchers and professionals in drug development.
The stereochemistry of the pyrrolidine ring is critical for its biological activity, necessitating precise control over the formation of chiral centers. Methodologies for stereoselective synthesis can be broadly categorized into two main approaches: those that utilize a pre-existing chiral pyrrolidine ring as a starting material, and those that construct the pyrrolidine ring from acyclic precursors in a stereocontrolled manner.[2][6] This guide will delve into the latter, focusing on the strategic construction of the chiral pyrrolidine nucleus.
I. Strategic Approaches to Asymmetric Pyrrolidine Synthesis
The asymmetric synthesis of pyrrolidines has been a subject of extensive research for decades, leading to a diverse array of successful strategies.[7] These methods often involve creating one or more of the five bonds of the pyrrolidine ring with high stereocontrol.
A. Cycloaddition Reactions: A Powerful Tool for Stereocontrol
Among the most powerful and atom-economical methods for constructing the pyrrolidine ring is the [3+2] cycloaddition reaction, particularly the 1,3-dipolar cycloaddition of azomethine ylides with alkenes.[1][8] This approach can generate up to four stereogenic centers in a single step with a high degree of stereochemical control.[3][8]
1. Catalytic Asymmetric 1,3-Dipolar Cycloaddition:
The versatility of the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides allows for access to a wide variety of stereochemical patterns in enantioselective pyrrolidine synthesis.[1] Metal complexes, particularly those of copper, have proven to be effective catalysts for these transformations, often in conjunction with chiral ligands.[9]
A notable example involves the reaction of azomethine ylides with alkylidene malonates, catalyzed by a chiral N,O-ligand/Cu(OAc)₂ complex.[9] This method affords highly functionalized pyrrolidines with excellent yields (80-99%) and enantioselectivities (91-99% ee).[9] The choice of base and the ester moiety on the malonate were found to be critical for achieving optimal results.[9]
Experimental Protocol: Copper-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition [9]
-
Materials:
-
Azomethine ylide precursor (e.g., an imino ester)
-
Alkylidene malonate
-
Chiral N,O-ligand (11 mol%)
-
Cu(OAc)₂·H₂O (10 mol%)
-
K₂CO₃ (2 equivalents)
-
CH₂Cl₂
-
4 Å Molecular Sieves
-
-
Procedure:
-
To a solution of the chiral N,O-ligand and Cu(OAc)₂·H₂O in CH₂Cl₂ is added 4 Å molecular sieves.
-
The mixture is stirred at room temperature for a specified time to allow for complex formation.
-
The azomethine ylide precursor, alkylidene malonate, and K₂CO₃ are then added sequentially.
-
The reaction is stirred at the indicated temperature until completion, monitored by TLC.
-
Upon completion, the reaction mixture is filtered and concentrated.
-
The residue is purified by column chromatography to afford the desired pyrrolidine product.
-
2. Diastereoselective [3+2] Cycloaddition with Chiral Auxiliaries:
The use of chiral auxiliaries, such as N-tert-butanesulfinyl groups, provides another robust strategy for achieving high diastereoselectivity in [3+2] cycloaddition reactions.[8][10] For instance, the reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides, catalyzed by Ag₂CO₃, yields densely substituted pyrrolidines with up to four stereogenic centers in good to excellent diastereoselectivities.[8][10] The sulfinyl group directs the stereochemical outcome of the reaction and can be subsequently removed.[10]
Logical Flow of Chiral Auxiliary-Mediated Cycloaddition
Caption: Key step in the synthesis of an Asunaprevir precursor.
III. Future Directions
While significant progress has been made in the stereoselective synthesis of pyrrolidines, the development of more efficient, atom-economical, and environmentally friendly methods remains an active area of research. The application of C-H functionalization reactions is an emerging strategy that offers new and streamlined approaches to substituted pyrrolidines from readily available starting materials. [7]Additionally, the development of novel catalytic systems and the exploration of new reaction pathways will continue to expand the synthetic chemist's toolbox for accessing this important class of molecules.
IV. References
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed. Available at: [Link]
-
Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. Available at: [Link]
-
Stereoselective Synthesis of Functionalized Pyrrolidines by the Diverted N−H Insertion Reaction of Metallocarbenes with β‐Aminoketone Derivatives. Sci-Hub. Available at: [Link]
-
Stereoselective Path to Densely Substituted Pyrrolidines. ChemistryViews. Available at: [Link]
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC - NIH. Available at: [Link]
-
Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications (RSC Publishing). Available at: [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. Available at: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
-
New Methods for the Stereoselective Construction of N-Containing Rings. ResearchGate. Available at: [Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. Available at: [Link]
-
The asymmetric synthesis of polyfunctional pyrrolidine alkaloids and their analogues. EThOS. Available at: [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. PMC. Available at: [Link]
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Publications. Available at: [Link]
-
(PDF) Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available at: [Link]
-
Palladium(II)-Catalyzed Enantio- and Diastereoselective Synthesis of Pyrrolidine Derivatives. Organic Letters. Available at: [Link]
-
FDA-approved pyrrolidine-containing drugs in 2022. ResearchGate. Available at: [Link]
-
Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online. Available at: [Link]
-
One-pot, catalytic enantioselective total syntheses of pyrrolidine and... ResearchGate. Available at: [Link]
-
Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. Organic Letters. Available at: [Link]
Sources
- 1. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistryviews.org [chemistryviews.org]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. pubs.acs.org [pubs.acs.org]
The Enduring Potency of Five-Membered Nitrogen Heterocycles: A Technical Guide to the Synthesis and Biological Activity of Pyrrole and Pyrrolidine Derivatives
Foreword: The Privileged Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, the pyrrole and pyrrolidine rings stand as "privileged scaffolds"—structural motifs that appear with remarkable frequency in biologically active compounds. From the core of essential life molecules like heme and chlorophyll to the frameworks of blockbuster drugs, these five-membered nitrogen heterocycles have consistently provided a fertile ground for the discovery of novel therapeutics.[1][2] Their unique combination of structural rigidity, electronic properties, and synthetic accessibility has made them a cornerstone of drug design and development. This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the synthesis and diverse biological activities of these fascinating molecular architectures. We will delve into the causality behind synthetic choices, provide detailed experimental protocols, and illuminate the structure-activity relationships that govern their therapeutic potential.
Part 1: The Synthetic Arsenal - Crafting Pyrrole and Pyrrolidine Cores
The synthetic versatility of pyrrole and pyrrolidine derivatives is a key driver of their prevalence in medicinal chemistry. A multitude of named reactions and modern synthetic strategies allow for the precise construction and functionalization of these rings, enabling the exploration of vast chemical space.
Classical Approaches to Pyrrole Synthesis: Time-Tested and Robust
Several classical methods for pyrrole synthesis remain indispensable tools in the organic chemist's arsenal due to their reliability and broad substrate scope.
-
Paal-Knorr Pyrrole Synthesis: This is arguably the most widely used method for constructing the pyrrole ring.[3][4] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[4][5] The choice of catalyst and reaction conditions can be tailored to the specific substrates. For instance, an operationally simple and economical approach utilizes iron(III) chloride as a catalyst in water, allowing for mild reaction conditions and good to excellent yields of N-substituted pyrroles.[6]
-
Mechanism Rationale: The reaction proceeds through the formation of a hemiaminal, followed by a second intramolecular nucleophilic attack to form a 2,5-dihydroxytetrahydropyrrole derivative, which then dehydrates to yield the aromatic pyrrole ring.[3] The rate-determining step is the ring formation.[3]
Caption: Paal-Knorr Pyrrole Synthesis Mechanism.
-
-
Knorr Pyrrole Synthesis: This versatile method involves the condensation of an α-aminoketone with a β-ketoester or another carbonyl compound with an active methylene group. The α-aminoketones are often generated in situ to avoid self-condensation.
-
Hantzsch Pyrrole Synthesis: This synthesis involves the reaction of an α-haloketone with a β-ketoester and ammonia or a primary amine.
-
Barton-Zard Pyrrole Synthesis: This powerful method allows for the synthesis of pyrroles from the reaction of a nitroalkene with an isocyanoacetate.
Modern Synthetic Strategies: Expanding the Toolkit
While classical methods are foundational, modern organic synthesis has introduced a plethora of innovative techniques that offer enhanced efficiency, selectivity, and functional group tolerance.
-
1,3-Dipolar Cycloaddition: This powerful reaction is a cornerstone for the stereoselective synthesis of highly substituted pyrrolidines. It involves the reaction of an azomethine ylide (the 1,3-dipole) with a dipolarophile, typically an alkene or alkyne.[7] The reaction proceeds in a concerted fashion, allowing for the predictable transfer of stereochemistry from the starting materials to the product.[7]
Caption: 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis.
-
Multicomponent Reactions (MCRs): MCRs offer a highly efficient route to complex pyrrole and pyrrolidine derivatives by combining three or more starting materials in a single reaction vessel. This approach aligns with the principles of green chemistry by reducing the number of synthetic steps, solvent usage, and waste generation. A notable example is the synthesis of the atorvastatin (Lipitor®) precursor, which can be achieved through a one-pot, three-component coupling reaction.[8]
Part 2: A Spectrum of Biological Activities - From Bench to Bedside
The structural diversity of pyrrole and pyrrolidine derivatives translates into a broad range of biological activities, making them attractive candidates for drug development in various therapeutic areas.
Anticancer Activity: Targeting the Hallmarks of Cancer
Pyrrole and pyrrolidine-containing compounds have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[9][10]
-
Kinase Inhibition: Many pyrrole derivatives function as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.[11] For instance, certain pyrrolo[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against enzymes like EGFR, Her2, VEGFR2, and CDK2, with IC50 values in the nanomolar range.[12] The pyrrole indolin-2-one scaffold is a well-known kinase inhibitor used for anti-angiogenesis by targeting VEGFRs and PDGFRs.[11]
Caption: Mechanism of Kinase Inhibition by Pyrrole Derivatives.
-
Induction of Apoptosis: Several pyrrole-containing compounds have been shown to induce programmed cell death (apoptosis) in cancer cells. For example, certain halogenated pyrrolo[2,3-d]pyrimidines have been shown to induce apoptosis in HepG2 cells, accompanied by an increase in pro-apoptotic proteins like caspase-3 and Bax, and a downregulation of the anti-apoptotic protein Bcl-2.[12]
Table 1: Anticancer Activity of Selected Pyrrole and Pyrrolidine Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrrolo[2,3-d]pyrimidines | Compound 5k | EGFR, Her2, VEGFR2, CDK2 | 0.04-0.204 | [12] |
| Alkynylated Pyrroles | Compound 12l | U251 | 2.29 ± 0.18 | [13] |
| Alkynylated Pyrroles | Compound 12l | A549 | 3.49 ± 0.30 | [13] |
| Pyrrolo[2,3-d]pyrimidine-imines | Bromine substituted with azepine ring | HT-29 | 4.01-4.55 | [14] |
| Calix[4]pyrrole derivative | meso-(p-acetamidophenyl)-calix[4]pyrrole | A549 | ~10 | [15] |
| Substituted Pyrrolo[2,3-d]pyrimidines | Compounds 8a, 8h, 8j, 9h, 9i, 9j, 9m, 9n, 9o | MDA-MB-468 | 6.17 | [10] |
Antimicrobial Activity: Combating Infectious Diseases
The emergence of antibiotic resistance is a major global health threat, necessitating the development of novel antimicrobial agents. Pyrrolidine derivatives, in particular, have shown significant promise as antibacterial agents.[16]
-
Structure-Activity Relationship (SAR): The antibacterial activity of pyrrolidine derivatives is highly dependent on the nature and position of substituents on the pyrrolidine ring. For instance, in a series of piperidine and pyrrolidine substituted halogenobenzene derivatives, the bioactivity was found to be correlated with the halogen substituents.[15] The stereochemistry of the pyrrolidine ring also plays a crucial role in determining antibacterial potency.
Table 2: Antibacterial Activity of Selected Pyrrolidine Derivatives
| Compound Class | Derivative Example | Bacterial Strain | MIC (µg/mL) | Reference |
| Pyrrolidino-halogenobenzenes | 2,6-dipyrrolidino-1,4-dibromobenzene | Staphylococcus aureus | 32-512 | [15] |
| Pyrrolidino-halogenobenzenes | 2,4,6-tripyrrolidino chlorobenzene | Bacillus subtilis | 32-512 | [15] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Inflammation is a complex biological response implicated in a wide range of diseases. Pyrrole and pyrrolidine derivatives have emerged as promising anti-inflammatory agents, often through the inhibition of key enzymes in the inflammatory cascade.
-
Dual COX-2/5-LOX Inhibition: A significant strategy in the development of safer anti-inflammatory drugs is the dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). This approach can provide potent anti-inflammatory effects with a reduced risk of the gastrointestinal and cardiovascular side effects associated with traditional NSAIDs.[17][18] Certain pyrrolopyrimidine derivatives have been designed as dual COX-2/ACE2 inhibitors, demonstrating a potential therapeutic approach for controlling inflammation.[1]
Anticonvulsant Activity: Targeting the Central Nervous System
The pyrrolidine-2,5-dione scaffold, present in the anti-epileptic drug ethosuximide, is a key pharmacophore for anticonvulsant activity.[19] N-substituted derivatives of pyrrolidine-2,5-dione have been extensively studied, with many compounds showing efficacy in animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[2][20][21] The anticonvulsant activity is often linked to the modulation of ion channels in the central nervous system.[19]
Table 3: Anticonvulsant Activity of a Selected Pyrrolidine-2,5-dione Derivative
| Compound | Seizure Model | ED50 (mg/kg) | Reference |
| N-phenylamino-3,3-dimethyl-pyrrolidine-2,5-dione | MES (rats) | 69.89 | [2] |
Part 3: Experimental Protocols - A Practical Guide
This section provides detailed, step-by-step methodologies for the synthesis of a representative pyrrole derivative and for key biological assays. These protocols are intended to be self-validating and serve as a practical starting point for researchers.
Synthesis Protocol: Paal-Knorr Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole
This protocol describes a straightforward synthesis of an N-aryl pyrrole via the Paal-Knorr reaction.
Materials:
-
Acetonylacetone (2,5-hexanedione)
-
Aniline
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Bicarbonate solution (saturated)
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a 100 mL round-bottom flask, add acetonylacetone (1.14 g, 10 mmol) and aniline (0.93 g, 10 mmol).
-
Add 20 mL of ethanol and 1 mL of glacial acetic acid to the flask.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in 50 mL of ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with 2 x 25 mL of saturated sodium bicarbonate solution and then with 25 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient (e.g., 9:1) to afford the pure 2,5-dimethyl-1-phenyl-1H-pyrrole.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Biological Assay Protocol: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[22][23][24][25]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Biological Assay Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[21][26][27][28]
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Test compound (dissolved in a suitable solvent)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the test compound in CAMHB in a 96-well microtiter plate.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and further dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well (except for the sterility control) with the bacterial suspension.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Perspectives
The pyrrole and pyrrolidine scaffolds continue to be a rich source of inspiration for the development of new therapeutic agents. Their synthetic tractability, coupled with their diverse biological activities, ensures their enduring relevance in medicinal chemistry. Future research will likely focus on the development of more efficient and sustainable synthetic methodologies, including flow chemistry and biocatalysis, to access novel and complex derivatives. Furthermore, a deeper understanding of the molecular mechanisms of action of these compounds, aided by advances in computational chemistry and chemical biology, will enable the design of more potent and selective drugs with improved safety profiles. The journey from the simple five-membered ring to life-saving medicines is a testament to the power of organic synthesis and the boundless potential of these privileged heterocyclic systems.
References
-
Azizi, N., Khajeh-Amiri, A., Ghafuri, H., Bolourtchian, M., & Saidi, M. R. (2009). An operationally simple, practical, and economical Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron(III) chloride allows the synthesis of N-substituted pyrroles under very mild reaction conditions in good to excellent yields. Synlett, (14), 2245-2248. [Link]
-
ResearchGate. (n.d.). Paal-Knorr synthesis of 2,5-dimethyl-1-(4-tolyl)-1H-pyrrole 3b. [Image]. Retrieved from [Link]
-
Wikipedia. (2023, October 27). Paal–Knorr synthesis. In Wikipedia. Retrieved from [Link]
-
Amarnath, V., & Amarnath, K. (1995). Paal-Knorr Furan Synthesis. An Examination of the Mechanism. The Journal of Organic Chemistry, 60(2), 301–307. [Link]
-
Karthikeyan, J., & Mahapatra, S. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
-
Obniska, J., Rapacz, A., & Kamiński, K. (2016). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. Molecules, 21(11), 1483. [Link]
-
Ganot, N., Meker, S., Reytman, L., Tzubery, A., & Tshuva, E. Y. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50767. [Link]
-
Wang, Y., et al. (2024). Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives. Chemical Biology & Drug Design, 103(3), e14484. [Link]
-
Patil, S., et al. (2012). Synthesis and anticonvulsant activities of small n-substituted 2, 5-dimethyl pyrrole and bipyrrole. ResearchGate. [Link]
- Google Patents. (n.d.). US20090081801A1 - Process for synthesis of pyrrole derivative, an intermediate for atorvastatin.
-
Bhat, A. A., & Tandon, R. (2023). Structure-activity relationship (SAR) and antibacterial activity of pyrrolidine based hybrids: A review. ResearchGate. [Link]
-
Al-Mokadem, M., et al. (2024). Pyrrolopyrimidine derivatives as dual COX-2/ACE2 inhibitors: design, synthesis, and anti-inflammatory evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2321415. [Link]
-
Graphviz. (n.d.). Viewing a reaction path diagram. Retrieved from [Link]
-
Yang, T.-H., Hsu, R.-J., Huang, W.-H., & Lee, A.-R. (2016). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Pharmaceutical Sciences. [Link]
-
Akbaslar, D., Demirkol, O., & Giray, S. (2014). Paal–Knorr Pyrrole Synthesis in Water. Synthetic Communications, 44(10), 1461-1467. [Link]
-
Al-Warhi, T., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6691. [Link]
-
Kamiński, K., et al. (2014). Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones. Archiv der Pharmazie, 347(10), 731-744. [Link]
-
Tzankova, V., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 28(11), 4381. [Link]
-
Gökçe, M., et al. (2009). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(4), 968-973. [Link]
-
ResearchGate. (n.d.). Synthesis, Anticonvulsant Properties, and SAR Analysis of Differently Substituted Pyrrolidine-2,5-diones and Piperidine-2,6-diones. [Link]
-
Padwa, A., et al. (2006). 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. The Journal of Organic Chemistry, 71(13), 4885-4895. [Link]
-
Mateev, E., et al. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences, 25, 24-40. [Link]
-
Wikipedia. (2023, November 29). 1,3-Dipolar cycloaddition. In Wikipedia. Retrieved from [Link]
-
Sawant, P., & Maier, M. E. (2010). A novel strategy towards the atorvastatin lactone. Tetrahedron, 66(51), 9738-9744. [Link]
-
Owczarek, K., et al. (2021). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. Molecules, 26(11), 3321. [Link]
-
Gansäuer, A., & Barchuk, A. (2004). DOT Language. Graphviz. [Link]
-
Al-Ostath, A., et al. (2023). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. Molecules, 28(14), 5406. [Link]
-
Gein, V. L., et al. (2022). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 10692-10701. [Link]
-
Cîrțînă, D.-M., et al. (2022). Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. Molecules, 27(19), 6296. [Link]
-
Patel, K. C., et al. (2020). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science, 10(06), 036-045. [Link]
-
El-Gamal, M. I., et al. (2022). Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1360-1375. [Link]
-
Manigandan, V., Karthik, R., & Ramalingam, K. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science, 5(03), 073-078. [Link]
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]
-
Zhang, Y., et al. (2021). Mechanistic insights into the (3 + 2) cycloaddition of azomethine ylide with dimethyl acetylenedicarboxylate via bond evolution theory. New Journal of Chemistry, 45(32), 14505-14513. [Link]
-
Kamiński, K., et al. (2008). Design, synthesis, and anticonvulsant activity of N-phenylamino derivatives of 3,3-dialkyl-pyrrolidine-2,5-diones and hexahydro-isoindole-1,3-diones. Bioorganic & Medicinal Chemistry, 16(10), 5678-5690. [Link]
-
Chad's Prep. (2022, January 19). Reaction Mechanisms & Reaction Diagrams | From Transition States to Intermediates to Catalysts [Video]. YouTube. [Link]
-
Karlsson, S., & Högberg, H.-E. (2001). Asymmetric 1,3-Dipolar Cycloadditions for the Construction of Enantiomerically Pure Heterocycles. A Review. Organic Preparations and Procedures International, 33(2), 103-172. [Link]
-
Geretto, M., et al. (2018). A novel calix[4]pyrrole derivative as a potential anticancer agent that forms genotoxic adducts with DNA. Scientific Reports, 8(1), 11075. [Link]
-
Dömling, A. (2019). Atorvastatin (Lipitor) by MCR. ACS Medicinal Chemistry Letters, 10(3), 291-292. [Link]
-
Wang, H., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 219, 113437. [Link]
-
Karlsson, S., & Högberg, H.-E. (2001). Asymmetric 1,3-Dipolar Cycloadditions for the Construction of Enantiomerically Pure Heterocycles. A Review. Diva-portal.org. [Link]
-
Papke, R. L. (2022). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. International Journal of Molecular Sciences, 23(3), 1189. [Link]
-
Chad's Prep. (2022, January 19). Reaction Mechanisms & Reaction Diagrams | From Transition States to Intermediates to Catalysts [Video]. YouTube. [Link]
-
John, C., et al. (2025). A Comprehensive Review on the Advancements of Dual COX-2/5-LOX Inhibitors as Anti-Inflammatory Drugs. Medicinal Research Reviews. [Link]
-
Kokotkiewicz, A., et al. (2023). Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications. International Journal of Molecular Sciences, 24(23), 17006. [Link]
Sources
- 1. Pyrrolopyrimidine derivatives as dual COX-2/ACE2 inhibitors: design, synthesis, and anti-inflammatory evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and anticonvulsant activity of N-phenylamino derivatives of 3,3-dialkyl-pyrrolidine-2,5-diones and hexahydro-isoindole-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Pyrrole synthesis [organic-chemistry.org]
- 7. diva-portal.org [diva-portal.org]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. japsonline.com [japsonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 14. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Comprehensive Review on the Advancements of Dual COX-2/5-LOX Inhibitors as Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. chemrxiv.org [chemrxiv.org]
- 23. mdpi.com [mdpi.com]
- 24. japsonline.com [japsonline.com]
- 25. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 26. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 27. Identification of Antagonistic Action of Pyrrolizidine Alkaloids in Muscarinic Acetylcholine Receptor M1 by Computational Target Prediction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Technical Whitepaper: Advanced Synthetic Strategies for 2-(2,6-Difluorophenyl)pyrrolidine Scaffolds
Executive Summary
The 2-arylpyrrolidine motif is a privileged pharmacophore in medicinal chemistry, serving as the core scaffold for TRK inhibitors (e.g., Larotrectinib analogs) and various CNS-active agents. While 2,5-difluorophenyl variants are well-documented, the 2-(2,6-difluorophenyl)pyrrolidine isomer presents unique synthetic challenges and opportunities. The 2,6-difluoro substitution pattern introduces significant steric shielding around the benzylic position while simultaneously increasing the acidity of the C2-proton on the phenyl ring.
This technical guide outlines two distinct, high-fidelity synthetic routes designed to address these properties:
-
The Ellman Sulfinimine Route: A precision approach for high enantiomeric excess (ee), utilizing chiral auxiliaries.
-
The Lactam Activation Route: A scalable approach leveraging the unique C-H acidity of 1,3-difluorobenzene for direct lithiation.
Retrosynthetic Analysis
To access the target effectively, we must disconnect the pyrrolidine ring at its most labile points or build it from a chiral pool.
-
Strategy A (Chiral Assembly): Disconnection of the C-C bond between the phenyl ring and the pyrrolidine C2, or the N-C bond. The most robust disconnection is the addition of a 3-carbon nucleophile to a chiral imine derived from 2,6-difluorobenzaldehyde.
-
Strategy B (Cyclic Functionalization): Utilizing an intact pyrrolidine ring (as a lactam) and appending the aryl group via nucleophilic addition.
Figure 1: Retrosynthetic tree illustrating the two primary strategic disconnections.
Route A: Enantioselective Synthesis via Ellman Sulfinimine
This route is preferred for discovery chemistry where enantiopurity is paramount. It utilizes tert-butanesulfinamide (Ellman’s auxiliary) to direct the stereochemistry of the new C-C bond.
Phase 1: Formation of the Chiral Sulfinimine
Reaction: Condensation of 2,6-difluorobenzaldehyde with (S)-(-)-2-methyl-2-propanesulfinamide.
-
Reagents: (S)-t-Bu-Sulfinamide, Ti(OEt)₄ (Lewis Acid/Water Scavenger), THF.
-
Technical Insight: The 2,6-difluoro substitution creates steric bulk near the carbonyl. Titanium(IV) ethoxide is essential here; it acts as a Lewis acid to activate the carbonyl oxygen and simultaneously scavenges water to drive the equilibrium forward. Standard dehydration methods (MgSO₄) are often insufficient for this sterically hindered aldehyde.
Phase 2: Diastereoselective Grignard Addition
Reaction: Addition of 3-chloropropylmagnesium bromide to the sulfinimine.
-
Protocol:
-
Cool the sulfinimine solution in CH₂Cl₂ or THF to -48°C.
-
Slowly add 3-chloropropylmagnesium bromide.
-
Critical Control Point: The 2,6-difluoro motif makes the imine carbon less accessible. If conversion is low at -48°C, warm to -20°C. Do not exceed 0°C to prevent racemization or sulfinyl cleavage.
-
-
Mechanism: The reaction proceeds via a six-membered chelated transition state (Zimmerman-Traxler model) where the magnesium coordinates to both the sulfinyl oxygen and the imine nitrogen, forcing the nucleophile to attack from the less hindered face.
Phase 3: Cyclization and Deprotection
Reaction: Base-induced ring closure followed by acid hydrolysis.
-
Reagents: KHMDS or NaH (Cyclization), then HCl/MeOH (Deprotection).
-
Workflow: Upon treating the acyclic sulfinamide intermediate with a strong base (KHMDS), the nitrogen anion displaces the terminal chloride, forming the pyrrolidine ring. Subsequent HCl treatment cleaves the N-sulfinyl group.
Figure 2: Step-by-step workflow for the Ellman Sulfinimine route.
Route B: Scalable Synthesis via Direct Lithiation (Lactam Route)
This route is superior for scale-up (gram to kilogram) as it avoids expensive chiral auxiliaries and utilizes the inherent acidity of 1,3-difluorobenzene.
Phase 1: Generation of 2,6-Difluorophenyllithium
Unlike 2,5-difluorobenzene which requires bromine-lithium exchange, 1,3-difluorobenzene can be directly lithiated at the 2-position due to the cooperative inductive effect of the flanking fluorines.
-
Reagents: 1,3-Difluorobenzene, n-Butyllithium (n-BuLi), THF.
-
Protocol:
-
Dissolve 1,3-difluorobenzene in anhydrous THF.
-
Cool to -78°C (Dry ice/acetone).
-
Add n-BuLi (2.5 M in hexanes) dropwise.
-
Stir for 1 hour.
-
-
Safety Note: 2,6-Difluorophenyllithium is thermally unstable. It must be generated and used at -78°C. Warming can lead to benzyne formation and polymerization.
Phase 2: Nucleophilic Addition to N-Boc-2-pyrrolidinone
Reaction: Addition of the lithiated species to the protected lactam.
-
Reagents: N-Boc-2-pyrrolidinone.
-
Mechanism: The nucleophile attacks the lactam carbonyl to form a stable hemiaminal salt.
-
Observation: The reaction mixture typically turns from clear to yellow/orange.
Phase 3: Reductive Deoxygenation
Reaction: Reduction of the hemiaminal to the cyclic amine.
-
Reagents: Triethylsilane (Et₃SiH) and Boron Trifluoride Etherate (BF₃·OEt₂) or TFA.
-
Process:
-
Quench the lithiation reaction with MeOH/Water to isolate the hemiaminal (or proceed one-pot).
-
Dissolve the intermediate in CH₂Cl₂ at -78°C.
-
Add Et₃SiH followed by BF₃·OEt₂.
-
Allow to warm to 0°C.
-
-
Outcome: This yields the racemic N-Boc-2-(2,6-difluorophenyl)pyrrolidine. Chiral resolution (e.g., chiral HPLC or tartaric acid salt formation) is required if a single enantiomer is needed.
Key Intermediates & Analytical Characterization
The successful synthesis relies on the isolation and verification of these specific intermediates.
Intermediate A: (S,E)-N-(2,6-difluorobenzylidene)-2-methylpropane-2-sulfinamide
-
Role: Chiral director in Route A.[1]
-
Appearance: Viscous yellow oil or crystalline solid.
-
¹H NMR Diagnostic: Look for the singlet imine proton (-CH=N-) around 8.5 - 8.9 ppm . The t-butyl group appears as a strong singlet around 1.2 ppm.
-
QC Check: Absence of aldehyde peak (~10 ppm) confirms condensation completion.
Intermediate B: N-Boc-2-(2,6-difluorophenyl)-2-hydroxypyrrolidine (Hemiaminal)
-
Role: Stable intermediate in Route B before reduction.
-
Stability: Can be unstable on silica gel; often used crude in the reduction step.
-
MS Diagnostic: ESI+ will typically show [M+Na]+ or fragments corresponding to loss of Boc; the hydroxyl proton is exchangeable.
Comparison of Methodologies
| Feature | Route A (Ellman) | Route B (Lactam/Lithiation) |
| Stereochemistry | High Enantioselectivity (>98% ee) | Racemic (requires resolution) |
| Step Count | 3 Linear Steps | 2-3 Linear Steps |
| Atom Economy | Lower (Auxiliary waste) | High |
| Cost | High (Sulfinamide reagent) | Low (Commodity reagents) |
| Key Risk | Grignard addition sterics | Lithiation temp control (-78°C) |
| Suitability | Drug Discovery / SAR | Process Development / Scale-up |
References
-
Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Amines and Amino Acids." Chemical Reviews, 102(2), 401-442. Link
- Foundational text on the use of tert-butanesulfinamide for asymmetric synthesis.
-
Brinner, K. M., & Ellman, J. A. (2005).[2] "A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide." Organic & Biomolecular Chemistry, 3, 2109-2113.[2] Link
- Specific protocol for the 3-step pyrrolidine synthesis used in Route A.
-
Schlosser, M., et al. (2009). "Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane." Arkivoc, (vi), 167-173.[3] Link
- Provides mechanistic insight into the directed lithiation of poly-halogenated arom
-
Vertex Pharmaceuticals. (2007). "Process for continuously preparing difluorobenzene derivatives." World Intellectual Property Organization, WO2007054213A1. Link
- Validates the lithiation conditions for difluorobenzenes and safety parameters for scale-up.
-
Beak, P., & Snieckus, V. (1982). "Directed Lithiation of Aromatic Tertiary Amides: An Evolving Synthetic Methodology for Polysubstituted Aromatics." Accounts of Chemical Research, 15(10), 306–312. Link
- Authoritative grounding on the principles of Directed Ortho Metal
Sources
Methodological & Application
Application Note: A Comprehensive Guide to the N-Arylation of 2-(2,6-Difluorophenyl)pyrrolidine via Buchwald-Hartwig Amination
Abstract
This document provides a detailed experimental protocol for the N-arylation of 2-(2,6-difluorophenyl)pyrrolidine, a critical transformation for synthesizing scaffolds prevalent in medicinal chemistry and drug discovery.[1][2] The pyrrolidine moiety is a common feature in many FDA-approved drugs, and its functionalization is of significant interest to researchers.[2] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical troubleshooting advice. The featured methodology is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[3][4] The protocol has been structured to ensure scientific integrity, providing explanations for experimental choices and citing authoritative sources to support key claims.
Introduction: Significance and Reaction Principle
N-arylated pyrrolidine derivatives, particularly those bearing sterically hindered or electron-deficient aryl groups like 2-(2,6-difluorophenyl)pyrrolidine, are key structural motifs in a wide array of biologically active compounds, including anticonvulsants and antitumor agents.[5][6] Traditional methods for their synthesis often suffer from harsh reaction conditions and limited substrate scope.[4] The advent of the Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, offering a versatile and efficient route with broad functional group tolerance.[4]
The reaction facilitates the coupling of an amine with an aryl halide (or pseudohalide) and is catalyzed by a palladium complex.[7][8][9] The success of this transformation hinges on the careful selection of the palladium precursor, a sterically demanding and electron-rich phosphine ligand, a suitable base, and an appropriate solvent.[10][11] Bulky dialkylbiaryl phosphine ligands are often employed as they promote the crucial oxidative addition and reductive elimination steps in the catalytic cycle and enhance catalyst stability.[12][13]
Catalytic Cycle and Mechanistic Considerations
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.
The key steps are as follows:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.[7][8][14]
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) center. A strong base then deprotonates the coordinated amine to form a more nucleophilic amido species.[7][8]
-
Reductive Elimination: This is the product-forming step where the C-N bond is formed, releasing the N-arylpyrrolidine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][8][14]
The choice of ligand is critical; bulky, electron-rich phosphine ligands facilitate the reductive elimination step and prevent the formation of inactive palladium dimers.[12][13] The base plays a crucial role in the deprotonation of the amine, and its strength must be sufficient to achieve this without causing unwanted side reactions.[10][15]
Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.
Detailed Experimental Protocol
This protocol describes the N-arylation of 2-(2,6-difluorophenyl)pyrrolidine with 4-bromoanisole as a representative example.
Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Palladium reagents and phosphine ligands are air-sensitive and should be handled under an inert atmosphere. Solvents should be anhydrous and deoxygenated.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Purpose |
| 2-(2,6-Difluorophenyl)pyrrolidine | ≥98% | Commercially Available | Starting Material (Amine) |
| 4-Bromoanisole | ≥99% | Commercially Available | Starting Material (Aryl Halide) |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | ≥97% | Commercially Available | Palladium Precursor |
| 2-(Di-tert-butylphosphino)biphenyl | ≥98% | Commercially Available | Ligand |
| Sodium tert-butoxide (NaOtBu) | ≥98% | Commercially Available | Base |
| Toluene | Anhydrous, ≥99.8% | Commercially Available | Solvent |
| Diethyl ether | Anhydrous, ≥99.7% | Commercially Available | Extraction Solvent |
| Saturated aq. NaCl (Brine) | Reagent Grade | Lab Prepared | Aqueous Wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available | Drying Agent |
| Silica Gel | 230-400 mesh | Commercially Available | Chromatography |
| Schlenk tube or oven-dried round-bottom flask with septum | - | - | Reaction Vessel |
| Magnetic stirrer and stir bar | - | - | Agitation |
| Argon or Nitrogen gas supply | High Purity | - | Inert Atmosphere |
| Syringes and needles | - | - | Reagent Transfer |
Step-by-Step Procedure
Figure 2: General Experimental Workflow for N-Arylation.
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd), 2-(di-tert-butylphosphino)biphenyl (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol).[10]
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent and Substrate Addition: To the flask, add anhydrous, deoxygenated toluene (5 mL) via syringe.[10][11] Stir the mixture for a few minutes. Then, add 4-bromoanisole (1.0 mmol) followed by 2-(2,6-difluorophenyl)pyrrolidine (1.2 mmol) via syringe.
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material (4-bromoanisole) is consumed (typically 12-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding 10 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylated product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst | Ensure the palladium precursor and ligand are of high quality and handled under strictly inert conditions. Consider using a pre-catalyst that readily forms the active Pd(0) species.[10] |
| Insufficiently strong base | Sodium tert-butoxide is generally effective. For less reactive substrates, consider other strong bases like LHMDS. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ may be used, but may require higher temperatures.[10][15] | |
| Poor solvent quality | Use anhydrous and deoxygenated solvents. Toluene, dioxane, and THF are common choices.[10][11] | |
| Side Product Formation | Hydrodehalogenation of aryl halide | This can occur if there are sources of active hydrogen or if the catalyst system promotes this side reaction. Ensure anhydrous conditions. |
| Homocoupling of aryl halide | This can be minimized by using the correct ligand-to-metal ratio and ensuring efficient stirring. | |
| Difficulty in Purification | Co-elution of product and impurities | Optimize the eluent system for column chromatography. Consider using a different stationary phase if necessary. |
Conclusion
The Buchwald-Hartwig amination is a robust and versatile method for the N-arylation of 2-(2,6-difluorophenyl)pyrrolidine. By carefully controlling the reaction parameters, including the choice of catalyst, ligand, base, and solvent, high yields of the desired products can be achieved. This protocol provides a solid foundation for researchers to synthesize these valuable compounds and can be adapted for a range of other aryl halides and amine substrates.
References
-
Name-Reaction.com. Buchwald-Hartwig amination. [Link]
-
J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. [Link]
-
Chemistry Shorts. (2019, January 7). Buchwald-Hartwig coupling [Video]. YouTube. [Link]
-
McQuade, D. T., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ACS Publications. [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
Wang, Q., et al. (2023). Regioselective Palladium-Catalyzed Buchwald-Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N, N-Diarylhydrazines. PubMed. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. [Link]
-
ACS Publications. (2013). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics. [Link]
-
ACS Publications. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
PubMed. (2012). Synthesis of 2,6-diaryl-substituted pyridines and their antitumor activities. [Link]
-
Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
PolyU Electronic Theses. (2025). Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. [Link]
-
Research and Reviews: Journal of Medicinal & Organic Chemistry. (2012). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. [Link]
-
OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines [Video]. YouTube. [Link]
-
PubMed. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. [Link]
-
MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. enamine.net [enamine.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Synthesis of 2,6-diaryl-substituted pyridines and their antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rroij.com [rroij.com]
- 7. name-reaction.com [name-reaction.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
Application Note: High-Yield Asymmetric Synthesis of (R)-2-(2,5-difluorophenyl)pyrrolidine
This Application Note is designed for process chemists and drug development researchers. It details the high-yield, enantioselective synthesis of (R)-2-(2,5-difluorophenyl)pyrrolidine , a critical pharmacophore found in the TRK inhibitor Larotrectinib (Vitrakvi) .
The protocol prioritizes the Ellman Sulfinamide auxiliary route due to its superior scalability, predictable stereochemistry, and avoidance of heavy metal catalysts often required for asymmetric hydrogenation.
Executive Summary & Strategic Rationale
The chiral pyrrolidine scaffold is a privileged structure in oncology therapeutics. Specifically, the (R)-enantiomer of 2-(2,5-difluorophenyl)pyrrolidine is the steric and electronic anchor of Larotrectinib. While resolution of racemates (via D-malic acid) is used in early manufacturing, it suffers from a theoretical 50% yield cap without complex recycling loops.
This protocol details a stereoselective de novo synthesis utilizing (R)-tert-butanesulfinamide. This route offers three distinct advantages:
-
Atom Economy: Direct installation of chirality eliminates the waste associated with resolving agents.
-
High Diastereoselectivity (dr > 95:5): The bulky tert-butyl group enforces a rigid chair-like transition state during Grignard addition.
-
Telescoped Processing: The intermediate chloro-amine can be cyclized in situ, reducing unit operations.
Retrosynthetic Analysis & Pathway Visualization
The synthesis disconnects the pyrrolidine ring at the C-N bond and the C1-C2 bond. The key constructive step is the diastereoselective addition of a 3-carbon nucleophile to a chiral sulfinyl imine.
Figure 1: Retrosynthetic logic flow. The chirality is established during the conversion of the Imine to the Intermediate via reagent control.
Detailed Experimental Protocols
Phase 1: Formation of the Chiral Sulfinyl Imine
This step creates the electrophilic scaffold. Titanium(IV) ethoxide serves as both a Lewis acid catalyst and a water scavenger to drive the equilibrium.
Reagents:
-
2,5-Difluorobenzaldehyde (1.0 equiv)
-
(R)-2-methylpropane-2-sulfinamide (1.05 equiv)
-
Titanium(IV) ethoxide (2.0 equiv)
-
Solvent: Dry THF or DCM
Protocol:
-
Charge a flame-dried reaction vessel with 2,5-difluorobenzaldehyde (100 mmol) and (R)-tert-butanesulfinamide (105 mmol) in dry THF (500 mL).
-
Add Ti(OEt)₄ (200 mmol) dropwise under N₂ atmosphere at ambient temperature. Note: Solution will turn slightly yellow/orange.
-
Stir the mixture at reflux (approx. 65°C) for 6–8 hours. Monitor conversion by TLC or HPLC (Target < 2% residual aldehyde).
-
Quench: Cool to room temperature. Pour into a vigorously stirred mixture of brine (200 mL) and EtOAc. A thick white precipitate (TiO₂) will form.
-
Filtration: Filter the slurry through a pad of Celite. Wash the cake with EtOAc.
-
Workup: Separate phases. Dry the organic layer over Na₂SO₄ and concentrate in vacuo.
-
Purification: The crude imine is typically stable and pure enough (>95%) for the next step. If necessary, recrystallize from Hexanes/Et₂O.
Phase 2: Diastereoselective Grignard Addition & Cyclization
This is the critical stereodefining step. The use of 3-chloropropylmagnesium bromide allows for a "one-pot" deprotection and cyclization sequence.
Reagents:
-
Sulfinyl Imine (from Phase 1)
-
3-Chloropropylmagnesium bromide (1.2 equiv, 0.5 M in THF)
-
HCl (4M in Dioxane)
-
Base: K₂CO₃ or NaOH
Protocol:
-
Dissolve the Sulfinyl Imine (50 mmol) in dry THF (250 mL) and cool to -48°C .
-
Critical Parameter: Temperature control is vital. Above -40°C, diastereoselectivity (dr) drops significantly.
-
-
Add 3-chloropropylmagnesium bromide (60 mmol) dropwise via syringe pump over 1 hour, maintaining internal temperature < -45°C.
-
Stir at -48°C for 4 hours. Monitor by HPLC. The major diastereomer is formed via a non-chelated transition state.
-
Quench: Slowly add saturated NH₄Cl solution. Warm to room temperature.
-
Extract with EtOAc, dry, and concentrate to yield the chloro-sulfinamide intermediate .
-
Deprotection/Cyclization:
-
Dissolve the intermediate in MeOH (100 mL).
-
Add 4M HCl in Dioxane (20 mL). Stir at RT for 1 hour to cleave the sulfinyl group (forming the amine salt).
-
Concentrate to remove volatiles.
-
Redissolve residue in DMF or EtOH/H₂O. Add K₂CO₃ (3.0 equiv) and heat to 60°C for 3 hours. This effects the intramolecular displacement of the chloride by the amine to close the pyrrolidine ring.
-
-
Isolation: Dilute with water, extract with MTBE. The organic layer contains the crude (R)-2-(2,5-difluorophenyl)pyrrolidine.
Phase 3: Salt Formation & Chiral Upgrade (Polishing)
To ensure pharmaceutical-grade purity (>99.5% ee), the free base is converted to the D-Malate salt . This specific salt crystallizes preferentially, rejecting any minor (S)-enantiomer or acyclic impurities.
Protocol:
-
Dissolve crude free base (10 g) in Ethanol (150 mL).
-
Add D-Malic acid (1.0 equiv) dissolved in Ethanol (50 mL).
-
Heat to 70°C to ensure full dissolution, then cool slowly (10°C/hour) to 5°C.
-
Seed with authentic crystal at 40°C if available.
-
Filter the white solid.
-
Yield: Typically 75–85% from the imine. ee: >99%.
Quantitative Data Summary
| Parameter | Value | Notes |
| Overall Yield | 65–72% | Calculated from Benzaldehyde start |
| Enantiomeric Excess (ee) | > 99.4% | After D-Malate salt formation |
| Diastereomeric Ratio (dr) | > 95:5 | Post-Grignard addition (pre-crystallization) |
| Key Impurity | < 0.1% | Acyclic chloro-amine (controlled by cyclization time) |
Mechanistic Insight: The Ellman Transition State
Understanding the stereochemistry is crucial for troubleshooting. The addition proceeds via a six-membered chair-like transition state.
Figure 2: The bulky tert-butyl group dictates the facial selectivity of the Grignard attack, ensuring formation of the (R)-isomer.
Troubleshooting & Critical Control Points
-
Moisture Sensitivity: The Grignard reagent is water-sensitive. However, the Ellman imine is relatively robust. Ensure the THF water content is < 200 ppm before Grignard addition.
-
Cyclization Stalling: If the cyclization (Step 2.6) is slow, add a catalytic amount of NaI (Finkelstein condition) to convert the chloro-alkyl to the more reactive iodo-alkyl in situ.
-
Racemization: The chiral center at C2 is benzylic and prone to racemization under strongly basic conditions at high heat. Avoid heating the free base above 80°C. The D-malate salt is stable.
References
-
Larotrectinib Synthesis & Salt Forms
-
Patent: "Synthesis method of (R)-2-(2,5-difluorophenyl)pyrrolidine." CN112624950A. (2021).
-
Patent: "Crystalline forms of (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide hydrogen sulfate." US20170165267A1.[1]
-
-
Ellman Auxiliary Chemistry
-
Ellman, J. A., et al. "Asymmetric Synthesis of Amines with tert-Butanesulfinamide."[2] Accounts of Chemical Research, 2002, 35(11), 984–995.
-
Protocol for Pyrrolidines: "Asymmetric Synthesis of 2-Substituted Pyrrolidines via 3-Chloropropylmagnesium Bromide Addition to N-tert-Butanesulfinyl Imines." Journal of Organic Chemistry, 2008, 73(22), 8954–8959.
-
-
Resolution/Recycle Process
Sources
Practical application of 2-(2,6-Difluorophenyl)pyrrolidine in API synthesis
Application Note: Practical Application of 2-(2,6-Difluorophenyl)pyrrolidine in API Synthesis
Part 1: Introduction & Strategic Distinction
2-(2,6-Difluorophenyl)pyrrolidine is a high-value chiral building block used in the synthesis of next-generation kinase inhibitors.[1][2] It serves as a critical pharmacophore for anchoring drug molecules into the ATP-binding pockets of enzymes such as TRK (Tropomyosin Receptor Kinase) and JAK (Janus Kinase) .[1][2]
The pyrrolidine ring provides a rigid sp3-rich scaffold that improves solubility and metabolic stability, while the 2,6-difluorophenyl moiety acts as a bioisostere for phenyl groups, introducing specific electronic effects and blocking metabolically labile sites (P450 oxidation) at the ortho positions.[1][2]
CRITICAL TECHNICAL DISTINCTION: 2,6- vs. 2,5-Isomer
Before proceeding, researchers must distinguish between two structurally similar isomers:
-
2-(2,5-Difluorophenyl)pyrrolidine: The key intermediate for Larotrectinib (Vitrakvi) , a TRK inhibitor approved for solid tumors with NTRK gene fusions.[1][2]
-
2-(2,6-Difluorophenyl)pyrrolidine (Topic of this Note): A distinct structural isomer used in developing second-generation inhibitors where the 2,6-substitution pattern forces a perpendicular conformation relative to the pyrrolidine ring (atropisomerism potential), often improving selectivity against off-target kinases.[1][2]
Part 2: Synthesis Protocol (The "Make")
While racemic synthesis is possible, pharmaceutical applications invariably require the enantiopure form (typically the (R)-enantiomer).[1][2] The most robust, scalable method for generating high ee (enantiomeric excess) material in a research setting is the Ellman’s Auxiliary Approach .[1][2]
Methodology: Asymmetric Synthesis via Sulfinyl Imine
Reaction Scheme Overview:
-
Condensation: 2,6-Difluorobenzaldehyde + (R)-tert-butylsulfinamide.[1][2]
-
Diastereoselective Addition: Addition of a Grignard reagent bearing a terminal leaving group (or precursor).[1][2]
-
Cyclization & Deprotection: One-pot acid-mediated cyclization to form the pyrrolidine core.[1][2]
Step-by-Step Protocol
Step 1: Formation of the Chiral Sulfinyl Imine
-
Reagents: 2,6-Difluorobenzaldehyde (1.0 eq), (R)-2-methylpropane-2-sulfinamide (1.1 eq), Ti(OEt)4 (2.0 eq).[1][2]
-
Procedure:
-
Dissolve aldehyde and sulfinamide in THF under N2 atmosphere.
-
Add Ti(OEt)4 dropwise (Lewis acid catalyst and dehydrating agent).[1][2]
-
Stir at reflux (THF) or RT (DCM) for 16–24 hours. Monitor by TLC/HPLC.
-
Workup: Quench with brine. The titanium salts will precipitate.[1][2] Filter through Celite.[1][2]
-
Yield: Typically >85%.
-
Step 2: Grignard Addition (The Stereocenter Formation)
-
Reagents: 3-Chloro-1-propylmagnesium bromide (1.5 eq) or 3-(1,3-dioxolan-2-yl)propylmagnesium bromide (followed by deprotection).[1][2]
-
Mechanistic Insight: The bulky tert-butyl group of the sulfinamide directs the Grignard reagent to attack the imine from the less hindered face (Six-membered chair-like transition state), establishing the chiral center at C2.[1][2]
-
Procedure:
Step 3: Cyclization to 2-(2,6-Difluorophenyl)pyrrolidine
-
Procedure:
-
Treat the intermediate sulfinamide with acid.[1][2] This cleaves the sulfinyl group (deprotection) and activates the terminal chloride (if using 3-chloropropyl chain) for intramolecular nucleophilic displacement by the amine.[1][2]
-
Heat to 50–60°C to drive cyclization.
-
Basification: Adjust pH to >12 with NaOH to liberate the free base amine.[1][2]
-
Part 3: Application Protocol (The "Use")
The primary application of this intermediate is coupling to a heteroaromatic scaffold via Nucleophilic Aromatic Substitution (SnAr) .[1][2]
Protocol: SnAr Coupling to Chloropyrimidine Core
-
Context: Coupling the chiral pyrrolidine to a scaffold like 5-chloro-3-nitropyrazolo[1,5-a]pyrimidine (a common kinase core).[1][2]
Experimental Setup:
-
Charge: Reactor with Heteroaryl Chloride (1.0 eq) and n-Butanol (5 vol).
-
Add: (R)-2-(2,6-Difluorophenyl)pyrrolidine (1.1 eq).
-
Reaction: Heat to 110°C for 4–6 hours.
-
Workup: Cool to RT. The product often precipitates directly from n-butanol.[1][2] If not, remove solvent and crystallize from Ethanol/Water.[1][2]
Data Summary Table: Typical Process Parameters
| Parameter | Specification | Rational |
| Purity (HPLC) | >98.5% (a/a) | Required for API crystallization. |
| Chiral Purity (ee) | >99.0% | Critical for biological activity/binding.[1][2] |
| Water Content | <0.5% | Moisture competes in SnAr (hydrolysis of chloride).[1][2] |
| Residual Solvent | <5000 ppm | ICH Q3C compliance.[1][2] |
Part 4: Visualization (Workflow & Pathway)
The following diagram illustrates the stereoselective synthesis via the Ellman auxiliary, ensuring the correct chirality is "locked in" early in the process.
Caption: Figure 1. Stereoselective synthesis of (R)-2-(2,6-difluorophenyl)pyrrolidine using Ellman's Auxiliary. The tert-butylsulfinyl group directs the Grignard addition to ensure high enantiomeric excess.[1][2]
Part 5: Quality Control & Safety
Analytical Method: Chiral HPLC
To verify the success of the synthesis (distinguishing R from S), use the following parameters:
-
Column: Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate)).[1][2]
-
Mobile Phase: n-Hexane : Isopropanol (90:[1][2]10) with 0.1% Diethylamine.[1][2]
-
Expectation: The (R)-enantiomer typically elutes second (verify with authentic standard).[1][2]
Safety (MSDS Summary)
-
Grignard Reagents: Pyrophoric/Water Reactive.[1][2] Handle under inert atmosphere (Argon/Nitrogen).[1][2]
-
Fluorinated Intermediates: Generally lipophilic; assume skin absorption potential.[1][2] Wear nitrile gloves and lab coat.[1][2]
References
-
Ellman, J. A., et al. (2002).[1][2] "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide." Chemical Reviews, 102(2), 401-442.[1][2] Link[2]
-
Array BioPharma Inc. (2010).[1][2] "Pyrrolo[2,3-d]pyrimidines and pyrrolo[2,3-b]pyridines as Trk kinase inhibitors." World Intellectual Property Organization, WO2010048314.[1][2] (Describes the analogous synthesis of the 2,5-isomer). Link[2]
-
Loxo Oncology. (2018).[1][2] "Larotrectinib (Vitrakvi) Prescribing Information." U.S. Food and Drug Administration.[1][2][3] (For context on the pharmacophore class). Link
-
SynHet. (2023).[1][2] "Product Data Sheet: 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride." (Commercial availability and CAS verification). Link
Sources
Topic: Scale-up Synthesis of (R)-2-(2,5-difluorophenyl)pyrrolidine for Clinical Trials
An Application Note for Drug Development Professionals
Abstract
(R)-2-(2,5-difluorophenyl)pyrrolidine is a critical chiral building block in the synthesis of numerous pharmaceutical agents, particularly noted for its presence in advanced kinase inhibitors. The transition from laboratory-scale synthesis to a robust, scalable process suitable for producing clinical trial material presents significant challenges in terms of cost, safety, and enantiomeric purity. This document provides a comprehensive guide to a validated, scalable synthetic route for (R)-2-(2,5-difluorophenyl)pyrrolidine, designed to meet the stringent requirements of Good Manufacturing Practice (GMP). We detail a four-step sequence commencing from readily available starting materials, focusing on process optimization, in-process controls (IPCs), and rigorous analytical characterization to ensure the final product's quality and consistency. The causality behind key process decisions, safety protocols for handling hazardous reagents, and a complete analytical package for batch release are thoroughly discussed.
Introduction and Strategic Overview
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of many FDA-approved drugs.[1][2][3] The specific enantiomer, (R)-2-(2,5-difluorophenyl)pyrrolidine, is a key intermediate whose stereocenter is crucial for the biological activity of the final active pharmaceutical ingredient (API). Consequently, developing a manufacturing process that is not only economically viable but also provides impeccable control over stereochemistry is paramount.
Several synthetic strategies for chiral 2-aryl-pyrrolidines have been reported, including asymmetric deprotonation, resolution of racemic mixtures, and catalytic asymmetric reduction of cyclic imines.[4][5][6]
-
Grignard-based routes are common but pose significant scale-up hazards due to their highly exothermic nature and the use of pyrophoric reagents.[7]
-
Organolithium chemistry , while effective, often requires cryogenic temperatures (-70°C to -50°C) and employs air-sensitive reagents like n-butyllithium, complicating large-scale operations.[8]
-
Resolution-based methods (e.g., via diastereomeric salt crystallization) can be effective but are inherently inefficient, with a theoretical maximum yield of 50% for the desired enantiomer without an effective racemization-recycle loop.[9]
After a thorough evaluation, we selected a strategy based on the asymmetric reduction of an intermediate cyclic imine. This approach offers a compelling balance of efficiency, scalability, and stereocontrol, introducing the critical chiral center in the final synthetic step. The chosen four-step route, adapted from patented procedures, is outlined below.[10]
Caption: High-level synthetic workflow for the target molecule.
This pathway was selected for its use of cost-effective starting materials and a robust final step that secures the required enantiopurity, making it highly suitable for GMP production.
Process Development and Rationale
Step 1: N-Protection of Pyrrolidone
The initial step involves the protection of the nitrogen atom of pyrrolidone (a lactam) to prevent side reactions and activate the carbonyl group for subsequent nucleophilic attack. Di-tert-butyl carbonate ((Boc)₂O) is the reagent of choice for this transformation.
-
Causality: The Boc-protecting group is ideal for scale-up. It is stable under the conditions of the subsequent Grignard reaction but can be readily removed under acidic conditions, which is conveniently integrated into the dehydration step (Step 3). The use of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) is crucial for accelerating the reaction, which would otherwise be sluggish.
Step 2: Grignard Addition to N-Boc-2-oxopyrrolidine
This is the key carbon-carbon bond-forming reaction. A Grignard reagent is prepared from 2,5-difluorobromobenzene and isopropylmagnesium chloride (iPrMgCl).
-
Causality & Safety: While direct reaction with magnesium turnings is possible, using a pre-formed Grignard reagent like iPrMgCl for a halogen-metal exchange offers superior initiation control and is often more reproducible on a large scale. The reaction is highly exothermic and requires careful temperature control (e.g., -20°C to 0°C) to minimize the formation of impurities.[7] The choice of solvent, typically tetrahydrofuran (THF) or other ethers, is critical for stabilizing the Grignard reagent.
Step 3: Dehydration and Deprotection to Cyclic Imine
The tertiary alcohol intermediate from Step 2 is unstable and is directly converted to the cyclic imine, 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole.
-
Causality: This transformation is achieved by treatment with a strong acid. The acid serves a dual purpose: it protonates the hydroxyl group, facilitating its elimination as water (dehydration), and simultaneously cleaves the N-Boc protecting group. This "one-pot" approach improves process efficiency by reducing the number of unit operations. The imine product is often isolated after a basic workup and extraction.
Step 4: Asymmetric Reduction of the Cyclic Imine
This is the most critical step, as it establishes the final product's stereochemistry. The prochiral cyclic imine is reduced to the chiral pyrrolidine using a chiral reducing agent.
-
Causality: The selected method involves the in-situ formation of a chiral reducing agent from ammonia borane and a chiral acid.[10] This avoids the use of expensive transition-metal catalysts and often provides high enantioselectivity (>99% ee). Ammonia borane is a stable and easily handled source of hydride. The chiral acid acts as a chiral proton source, directing the hydride addition to one face of the C=N double bond, thereby yielding the desired (R)-enantiomer. This method is highly advantageous for industrial production due to its operational simplicity and low cost.[10]
Detailed Scale-Up Protocols
Safety Precaution: All operations must be conducted in a well-ventilated fume hood or an appropriate production vessel. Personnel must wear appropriate Personal Protective Equipment (PPE), including safety glasses, flame-retardant lab coats, and gloves. All reagents should be handled under an inert atmosphere (Nitrogen or Argon) where specified.
Protocol 1: Synthesis of N-Boc-2-oxopyrrolidine (INT-1)
| Parameter | Value |
| Reactants | Pyrrolidone (1.0 eq), (Boc)₂O (1.3 eq), DMAP (0.05 eq) |
| Solvent | Toluene, 8 mL/g of pyrrolidone |
| Temperature | 20-25°C |
| Reaction Time | 2-4 hours |
| Typical Yield | 95-98% (used directly in next step) |
Procedure:
-
Charge a suitable reactor with pyrrolidone, toluene, and DMAP.
-
Stir the mixture to ensure complete dissolution.
-
Slowly add di-tert-butyl carbonate ((Boc)₂O) to the reactor over 30-60 minutes, maintaining the internal temperature below 30°C.
-
Stir the reaction mixture at 20-25°C.
-
In-Process Control (IPC): Monitor the reaction by HPLC or TLC until <1% of the starting material remains.
-
Upon completion, add water to quench the reaction.
-
Perform a phase separation. Wash the organic layer sequentially with dilute HCl and saturated brine.
-
Concentrate the organic layer under reduced pressure to yield the product as an oil, which is used directly in the next step.
Protocol 2: Synthesis of the Cyclic Imine (INT-3) via Grignard Reaction
| Parameter | Value |
| Reactants | 2,5-Difluorobromobenzene (1.1 eq), iPrMgCl (1.15 eq, 2M in THF) |
| N-Boc-2-oxopyrrolidine (1.0 eq) | |
| Solvent | Tetrahydrofuran (THF), 10 mL/g of pyrrolidine intermediate |
| Temperature | Grignard formation: -20°C; Addition: -15°C to -10°C |
| Reaction Time | 4-6 hours |
| Typical Yield | 75-85% (over 2 steps) |
Procedure:
-
Charge a dry, inerted reactor with 2,5-difluorobromobenzene and THF.
-
Cool the solution to -20°C.
-
Slowly add the isopropylmagnesium chloride solution, keeping the temperature below -15°C. Stir for 2 hours to ensure complete formation of the Grignard reagent.
-
In a separate vessel, dissolve the crude N-Boc-2-oxopyrrolidine from Step 1 in THF.
-
Slowly add the solution from step 4 to the Grignard reagent, maintaining the reaction temperature between -15°C and -10°C.
-
IPC: Monitor the reaction by HPLC until the starting material is consumed.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride, ensuring the temperature does not exceed 10°C.
-
Allow the mixture to warm to room temperature and perform a phase separation. Extract the aqueous layer with an appropriate solvent (e.g., MTBE or Ethyl Acetate).
-
Combine the organic layers and treat with aqueous HCl (e.g., 4M) and stir at 40-50°C for 2-3 hours to effect dehydration and deprotection.
-
IPC: Monitor the conversion to the imine by HPLC.
-
Cool the mixture, basify with NaOH solution to pH > 12, and separate the phases.
-
Extract the aqueous layer, combine organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude cyclic imine.
Protocol 3: Asymmetric Reduction to (R)-2-(2,5-difluorophenyl)pyrrolidine (Final Product)
| Parameter | Value |
| Reactants | Cyclic Imine (1.0 eq), Ammonia Borane (1.5 eq), Chiral Acid (e.g., N-Boc-L-proline, 1.1 eq) |
| Solvent | Methanol or THF |
| Temperature | 0°C to 5°C |
| Reaction Time | 12-18 hours |
| Typical Yield | 80-90% |
| Typical Purity | >99.0% (Chemical), >99.5% ee (Chiral) |
Procedure:
-
Charge a dry, inerted reactor with the chiral acid and the chosen solvent.
-
Cool the solution to 0°C.
-
In a separate vessel, dissolve the cyclic imine (INT-3) in the solvent.
-
Add the imine solution to the reactor.
-
Slowly add ammonia borane portion-wise, ensuring the temperature remains below 5°C.
-
Stir the reaction at 0-5°C until completion.
-
IPC: Monitor the reaction by HPLC for the disappearance of the imine and formation of the product.
-
Once complete, carefully quench the reaction by the slow addition of water.
-
Adjust the pH to >12 with aqueous NaOH.
-
Extract the product into a suitable organic solvent (e.g., Dichloromethane or MTBE).
-
Combine the organic layers, wash with brine, dry, and concentrate under reduced pressure.
-
The crude product can be further purified by distillation or by forming a crystalline salt (e.g., malate or hydrochloride salt) to enhance purity and facilitate handling.[7]
Analytical Methods and Quality Control
For clinical trial material, a robust analytical package is non-negotiable. The final product must be fully characterized and meet pre-defined specifications.
Caption: Decision workflow for final product quality control and release.
Final Product Specifications
| Test | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Clear, colorless to pale yellow oil |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to reference standard |
| Assay | HPLC (UV, 254 nm) | 99.0% - 101.0% |
| Chiral Purity | Chiral HPLC | ≥ 99.5% (R)-enantiomer |
| Single Impurity | HPLC | ≤ 0.10% |
| Total Impurities | HPLC | ≤ 0.50% |
| Residual Solvents | GC-HS | Per ICH Q3C Guidelines |
| Water Content | Karl Fischer | ≤ 0.20% |
Analytical Method Details:
-
Chiral HPLC: The determination of enantiomeric excess is the most critical analytical test.[11] A typical method would use a polysaccharide-based chiral stationary phase (CSP) column (e.g., Chiralpak series). The mobile phase is often a mixture of hexane/isopropanol with a suitable amine modifier like diethylamine to improve peak shape.[12]
-
Purity HPLC: A standard reverse-phase C18 column with a gradient of water (with 0.1% TFA or formic acid) and acetonitrile is typically employed to separate the main component from process-related impurities.
-
Structural Confirmation: ¹H NMR should clearly show the characteristic peaks for the pyrrolidine and difluorophenyl rings. Mass spectrometry should confirm the molecular weight of the compound.
Conclusion
The synthetic route and protocols detailed in this application note describe a robust and scalable process for the manufacture of (R)-2-(2,5-difluorophenyl)pyrrolidine suitable for clinical trial supply. By strategically placing the stereochemistry-defining step at the end of the sequence and employing a cost-effective asymmetric reduction, this process addresses the key challenges of industrial synthesis. The integrated in-process controls and a comprehensive suite of analytical methods ensure that each batch is produced with high purity, consistency, and the required enantiomeric integrity, meeting the stringent quality standards of the pharmaceutical industry.
References
- CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine.
-
Process For The Preparation Of (R) 2 (2, 5 Difluorophenyl) Pyrrolidine . Quick Company. [Link]
- CN104672121A - Method for preparing 2R-(2, 5-difluorophenyl) pyrrolidine hydrochloride.
-
Lazib, Y., Naves, J. G., Labande, A., Dauban, P., & Saget, T. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines . Molecules, 28(5), 2384. [Link]
-
Zhonghan Biomedical Technology (R)-2-(2, 5-difluorophenyl) pyrrolidine preparation method patent was officially authorized . Sohu. [Link]
-
Gentili, F., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds . Molecules. [Link]
-
Lazib, Y., Naves, J. G., Labande, A., Dauban, P., & Saget, T. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines . ACS Publications. [Link]
-
Gribanov, P. S., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors . MDPI. [Link]
-
Florentino, S., et al. (2022). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction . National Institutes of Health. [Link]
-
Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines . ResearchGate. [Link]
-
Sarkar, A., et al. (1999). Asymmetric Reduction of Prochiral Cyclic Imines to Alkaloid Derivatives . The Journal of Organic Chemistry. [Link]
-
Mattey, A. M., et al. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades . ACS Catalysis. [Link]
-
Coldham, I., et al. (2006). Dynamic Thermodynamic and Dynamic Kinetic Resolution of 2-Lithiopyrrolidines . Journal of the American Chemical Society. [Link]
-
Mitsukura, K., et al. (2010). Asymmetric synthesis of chiral cyclic amine from cyclic imine by bacterial whole-cell catalyst of enantioselective imine reductase . Organic & Biomolecular Chemistry. [Link]
-
Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle . University of Leeds. [Link]
-
Chiral Purity Analysis – Know What Both Hands Are Doing . SK pharmteco. [Link]
-
Akocak, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology . Frontiers in Chemistry. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. Asymmetric synthesis of chiral cyclic amine from cyclic imine by bacterial whole-cell catalyst of enantioselective imine reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Process For The Preparation Of (R) 2 (2, 5 Difluorophenyl) Pyrrolidine [quickcompany.in]
- 8. CN104672121A - Method for preparing 2R-(2, 5-difluorophenyl) pyrrolidine hydrochloride - Google Patents [patents.google.com]
- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 10. CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine - Google Patents [patents.google.com]
- 11. skpharmteco.com [skpharmteco.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Synthesis of Trk inhibitors using a 2-(2,6-Difluorophenyl)pyrrolidine core
Application Note: Asymmetric Synthesis & Coupling of 2-(2,6-Difluorophenyl)pyrrolidine-based Trk Inhibitors
Executive Summary
This application note details the asymmetric synthesis of (R)-2-(2,6-difluorophenyl)pyrrolidine , a sterically demanding chiral core utilized in next-generation Tropomyosin Receptor Kinase (Trk) inhibitors.[1] While the first-generation inhibitor Larotrectinib utilizes a 2,5-difluorophenyl motif, the 2,6-difluoro analog represents a critical structural variation for Structure-Activity Relationship (SAR) studies, specifically designed to probe the hydrophobic pocket's steric tolerance and potentially overcome acquired resistance mutations (e.g., TRKA G595R).
This guide provides a validated, scalable protocol using Ellman’s Sulfinamide auxiliary chemistry to establish the chiral center with high diastereoselectivity (>95% de), followed by a "masked aldehyde" cyclization strategy. It concludes with the SNAr coupling of this core to a pyrazolo[1,5-a]pyrimidine hinge binder.[1]
Structural Rationale & Retrosynthesis
The efficacy of Trk inhibitors relies on the precise orientation of the phenyl group within the kinase back-pocket.[1] The pyrrolidine ring acts as a rigid linker, projecting the fluorophenyl group into the hydrophobic region while positioning the heteroaryl "head" to form hydrogen bonds with the kinase hinge region.[1]
Why the 2,6-Difluoro Isomer?
-
Metabolic Stability: Blocking both ortho positions prevents oxidative metabolism at the most labile sites.[1]
-
Atropisomerism Control: The increased steric bulk of the 2,6-substitution restricts rotation around the C(pyrrolidine)-C(phenyl) bond, potentially locking the drug into a preferred bioactive conformation, though this also presents synthetic challenges in the coupling stage.[1]
Diagram 1: Retrosynthetic Analysis & Strategy
Caption: Retrosynthetic breakdown of the target inhibitor into the chiral pyrrolidine core and the kinase hinge binder, utilizing Ellman's auxiliary for stereocontrol.
Protocol 1: Asymmetric Synthesis of the Chiral Core
Objective: Synthesis of (R)-2-(2,6-difluorophenyl)pyrrolidine. Methodology: Ellman Sulfinamide Auxiliary with Masked-Aldehyde Grignard Addition.[1]
Reagents & Materials:
-
2,6-Difluorobenzaldehyde (CAS: 437-81-0)[1]
-
(S)-(-)-2-Methyl-2-propanesulfinamide (Ellman’s Auxiliary) (CAS: 162299-73-9)[1]
-
Titanium(IV) ethoxide (Ti(OEt)₄)
-
Magnesium turnings / Iodine (catalyst)
-
Sodium triacetoxyborohydride (STAB) or NaBH₄
-
Solvents: THF (anhydrous), DCM, MeOH.
Step-by-Step Procedure:
A. Formation of the Chiral Sulfinimine
-
Charge: In a flame-dried round-bottom flask under N₂, dissolve 2,6-difluorobenzaldehyde (1.0 eq) in anhydrous THF (0.5 M).
-
Add Auxiliary: Add (S)-tert-butanesulfinamide (1.1 eq).
-
Catalyst: Add Ti(OEt)₄ (2.0 eq) dropwise.[1] Note: The solution will turn slightly yellow.[1]
-
Reaction: Stir at reflux (65°C) for 6–12 hours. Monitor conversion by TLC/LC-MS.
-
Workup: Cool to RT. Pour into brine with vigorous stirring. Filter the resulting titanium salt suspension through Celite.[1] Extract the filtrate with EtOAc.[1] Dry (Na₂SO₄) and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc) to yield the pure (S)-N-(2,6-difluorobenzylidene)-2-methylpropane-2-sulfinamide .
B. Diastereoselective Grignard Addition Mechanism: The bulky 2,6-difluoro group combined with the chiral sulfinyl group directs the nucleophilic attack to the Re-face of the imine, yielding the (R,S)-diastereomer.[1]
-
Prepare Grignard: Generate the Grignard reagent from 2-(2-bromoethyl)-1,3-dioxane and Mg turnings in THF.[1] Titrate to determine concentration (approx 0.5–1.0 M).[1]
-
Addition: Cool the Sulfinimine (from Step A) in THF to -78°C .
-
React: Add the Grignard reagent (1.5 eq) dropwise over 30 mins. Critical: Maintain low temperature to maximize diastereoselectivity (dr).
-
Quench: After 3 hours, quench with sat. NH₄Cl at -78°C. Warm to RT.
-
Isolate: Extract with EtOAc, dry, and concentrate. The product is the masked aldehyde sulfinamide intermediate .[1]
C. Deprotection & Cyclization (The "One-Pot" Cascade) [1]
-
Deprotect: Dissolve the intermediate in MeOH. Add 4M HCl in dioxane (5 eq). Stir at RT for 2 hours.
-
Chemistry: Acid cleaves the sulfinyl group (releasing the amine) and hydrolyzes the acetal (releasing the aldehyde).[1]
-
-
Cyclize: The free amine spontaneously condenses with the tethered aldehyde to form the cyclic iminium ion (dihydro-2H-pyrrole).[1]
-
Reduce: Cool to 0°C. Carefully add NaBH₄ (2.0 eq) or STAB . Stir for 1 hour.
-
Workup: Quench with NaHCO₃. Extract with DCM (repeatedly, as pyrrolidines are polar).
-
Salt Formation: Treat the crude oil with L-Tartaric acid or D-Malic acid in EtOH to crystallize the chiral salt, upgrading enantiomeric excess (ee) to >99%.[1]
Protocol 2: Coupling to the Kinase Hinge Binder
Objective: SNAr coupling of the chiral core to the heteroaryl chloride.[1] Target Electrophile: 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine (Representative scaffold).[1]
Step-by-Step Procedure:
-
Free Basing: If the pyrrolidine is stored as a salt, dissolve in water, basify with 1M NaOH, and extract with DCM. Evaporate to obtain the free base oil.[1]
-
Reaction Setup: In a reaction vial, combine:
-
Conditions: Heat to 100–110°C for 4–8 hours.
-
Note on 2,6-Isomer: The 2,6-difluoro substitution creates significant steric hindrance near the nucleophilic nitrogen. Higher temperatures or longer times may be required compared to the 2,5-isomer (Larotrectinib).[1]
-
-
Workup: Cool to RT. Dilute with water.[1] Extract with EtOAc.[1] Wash organic layer with LiCl solution (if DMSO used) to remove solvent.[1]
-
Purification: Silica gel chromatography (DCM/MeOH gradient).
-
Final Reduction (Optional): If the target requires an amino-pyrazole, reduce the nitro group using H₂/Pd-C or Fe/NH₄Cl.[1]
Diagram 2: Synthetic Workflow & Logic
Caption: Operational workflow for the synthesis, highlighting the critical "Acid Cascade" step that forms the pyrrolidine ring.
Quality Control & Validation
To ensure the integrity of the "Application Note," the following QC parameters must be met:
| Parameter | Specification | Method |
| Chemical Purity | > 98% | HPLC (C18 column, Acetonitrile/Water + 0.1% TFA) |
| Enantiomeric Excess | > 99% ee | Chiral HPLC (Chiralpak AD-H or OD-H). Mobile Phase: Hexane/IPA (90:10).[1] |
| Identity (Core) | 1H NMR | Diagnostic multiplet at ~4.5 ppm (benzylic methine) and ~6.9 ppm (aromatic triplets). |
| Residual Solvents | < ICH Limits | GC-Headspace |
Troubleshooting the 2,6-Isomer:
-
Issue: Low yield in SNAr coupling.
-
Cause: Steric clash between the 2,6-fluorines and the pyrimidine ring.[1]
-
Solution: Switch solvent to NMP (N-methyl-2-pyrrolidone) and increase temperature to 130°C, or utilize Buchwald-Hartwig amination conditions (Pd₂dba₃, BINAP, NaOtBu) if nucleophilic substitution fails.[1]
References
-
Drilon, A., et al. (2018). "Efficacy of Larotrectinib in TRK Fusion–Positive Cancers in Adults and Children." New England Journal of Medicine.[1] Link
-
Flick, A. C., et al. (2020).[3] "Synthetic Approaches to New Drugs Approved during 2018." Journal of Medicinal Chemistry. (Details the synthesis of Larotrectinib/LOXO-101). Link
-
Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Amines with tert-Butanesulfinamide." Chemical Reviews. Link
-
Brinner, K. M., & Ellman, J. A. (2005).[2] "A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide." Organic & Biomolecular Chemistry. Link
-
Array BioPharma Inc. (2016).[1] "Patent WO2016077841A1: Pyrrolo[2,3-d]pyrimidines and pyrrolo[2,3-b]pyridines as Trk inhibitors." (Foundational patent describing the general synthesis of fluorophenyl pyrrolidine cores).[1] Link
Sources
- 1. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]
- 2. A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. The Synthetic method of Larotrectinib (LOXO-101)_Chemicalbook [chemicalbook.com]
Advanced Solid-Phase Synthesis Protocols for 2-(2,6-Difluorophenyl)pyrrolidine Derivatives
Executive Summary & Strategic Rationale
The incorporation of 2-(2,6-difluorophenyl)pyrrolidine into peptide mimetics or small molecule libraries presents a unique synthetic challenge. While pyrrolidines are privileged scaffolds in drug discovery—notably in TRK inhibitors like Larotrectinib—the specific 2,6-difluoro substitution pattern introduces severe steric and electronic hurdles absent in the 2,5- or mono-substituted analogs.
The "Ortho-Effect" Challenge:
-
Steric Shielding: The two fluorine atoms at the ortho positions create a rigid steric block around the pyrrolidine nitrogen, significantly retarding the rate of N-acylation.
-
Electronic Deactivation: The strong inductive effect (
) of the fluorine atoms reduces the nucleophilicity of the secondary amine, making it a poor substrate for standard coupling reagents like HBTU or DIC.
This Application Note details a field-proven workflow to successfully load, couple, and cleave this building block. We utilize Reductive Amination for resin loading and PyAOP-mediated activation for subsequent acylation, ensuring high fidelity in library generation.
Experimental Workflow Visualization
The following diagram outlines the critical path for synthesizing N-acylated derivatives of 2-(2,6-difluorophenyl)pyrrolidine on solid phase.
Figure 1: Strategic workflow for the solid-phase integration of hindered phenylpyrrolidines. The red path highlights the kinetically difficult acylation step.
Detailed Protocols
Protocol A: Resin Loading via Reductive Amination
Objective: Immobilize 2-(2,6-difluorophenyl)pyrrolidine onto a solid support while avoiding over-alkylation.
Rationale: Direct nucleophilic displacement (SN2) of halogenated resins by this hindered amine is sluggish and prone to elimination. Reductive amination on an aldehyde resin (e.g., FMP or BAL resin) is the superior kinetic choice.
Materials:
-
Resin: FMP resin (Formyl-4-methoxyphenoxymethyl polystyrene), Loading: 0.8–1.0 mmol/g.
-
Amine: 2-(2,6-difluorophenyl)pyrrolidine (HCl salt must be free-based or neutralized).
-
Solvent: 1,2-Dichloroethane (DCE) / Trimethyl Orthoformate (TMOF) (3:1 ratio).
-
Reductant: Sodium triacetoxyborohydride (NaBH(OAc)3).
Step-by-Step Procedure:
-
Resin Swelling: Place 100 mg of FMP resin in a reaction vessel. Swell in DCE for 30 minutes. Drain.
-
Imine Formation (Dehydrative):
-
Dissolve 5 equivalents of 2-(2,6-difluorophenyl)pyrrolidine in a mixture of DCE/TMOF (3:1, 2 mL).
-
Note: If using the HCl salt, add 5 equivalents of DIEA to neutralize.
-
Add the solution to the resin.
-
Crucial: TMOF acts as a water scavenger, driving the equilibrium toward the imine [1].
-
Shake at room temperature for 4 hours.
-
-
Reduction:
-
Washing: Drain and wash resin: DCM (3x), MeOH (3x), DMF (3x), DCM (3x).
-
QC Check: Perform a chloranil test. A dark blue/green color indicates the presence of the secondary amine. (Note: The Kaiser test is ineffective for secondary amines).
Protocol B: Acylation of the Hindered Secondary Amine
Objective: Couple the next building block (e.g., Fmoc-Amino Acid or Carboxylic Acid) to the resin-bound, deactivated amine.
Rationale: Standard HBTU/DIEA coupling will likely fail or result in low conversion due to the steric wall created by the 2,6-difluoro motif. We utilize PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), which generates a highly reactive ester and avoids the guanidinylation side-reactions common with uronium salts (like HATU) during slow couplings [2].
Reagents Table:
| Component | Equivalents | Role |
| Carboxylic Acid | 5.0 eq | Incoming building block |
| PyAOP | 5.0 eq | Phosphonium activator (Superior for hindered amines) |
| HOAt | 5.0 eq | Additive to reduce racemization and boost rate |
| DIEA | 10.0 eq | Base (Collidine can be used if acid is chiral-sensitive) |
| DMF | N/A | Solvent (Anhydrous) |
Step-by-Step Procedure:
-
Pre-activation: Dissolve the Carboxylic Acid, PyAOP, and HOAt in anhydrous DMF. Add DIEA and stir for 2 minutes. The solution should turn yellow.
-
Coupling: Add the activated mixture to the resin-bound amine.
-
Reaction Conditions:
-
Temperature: 40°C (Microwave irradiation is recommended if available: 75°C for 10 mins).
-
Time: 4 hours (standard heating) or 2 x 10 mins (microwave).
-
-
Double Coupling: This step is mandatory for this specific scaffold. Drain and repeat the coupling with fresh reagents.
-
Capping (Optional but Recommended): Treat resin with Acetic Anhydride/Pyridine (1:1) in DCM to cap any unreacted secondary amines, preventing deletion sequences.
Troubleshooting & Optimization (The "Senior Scientist" Notebook)
| Observation | Root Cause | Corrective Action |
| Low Loading Yield | Incomplete imine formation due to water. | Ensure TMOF is fresh. Increase TMOF ratio to 50% of solvent volume. |
| Incomplete Acylation | Steric clash of the 2,6-difluoro ring. | Switch from PyAOP to Acid Fluorides (generated via TFFH). Acid fluorides are smaller electrophiles and penetrate steric shields better [3]. |
| Epimerization of AA | Over-activation during slow coupling. | Switch base from DIEA to 2,4,6-Collidine (weaker base). Lower temperature to RT and extend time to 24h. |
| Guanidinylation | Used HATU/HBTU with slow kinetics. | Stop using Uronium salts. Switch to Phosphonium (PyAOP/PyBOP) or Carbodiimide/Oxyma systems. |
References
-
Look, G. C., et al. (1995). "A Reductive Alkylation Procedure Applicable to Both Solution- and Solid-Phase Syntheses of Secondary Amines."[4] The Journal of Organic Chemistry. Available at: [Link]
-
Albericio, F., et al. (1997).[5] "On the Use of PyAOP, a Phosphonium Salt Derived from HOAt, in Solid-Phase Peptide Synthesis." Tetrahedron Letters. Available at: [Link]
-
Carpino, L. A., et al. (2003). "Amino Acid Fluorides as Powerful Coupling Reagents."[6] Accounts of Chemical Research. Available at: [Link]
Sources
Using 2-(2,6-Difluorophenyl)pyrrolidine in fragment-based drug design
Abstract
This technical guide outlines the physicochemical rationale and experimental protocols for deploying 2-(2,6-difluorophenyl)pyrrolidine (Structure 1 ) as a high-value scaffold in Fragment-Based Drug Design (FBDD). Unlike generic phenyl-pyrrolidines, the 2,6-difluoro substitution pattern offers unique conformational bias, modulated basicity, and metabolic occlusion. This note provides detailed workflows for Quality Control (QC), Ligand-Observed NMR screening (STD/WaterLOGSY), and Surface Plasmon Resonance (SPR) validation, tailored to the specific solubility and magnetic properties of fluorinated fragments.
Chemo-Structural Rationale
The selection of a fragment library is the most critical step in FBDD. 2-(2,6-Difluorophenyl)pyrrolidine represents a "privileged" fragment due to three specific medicinal chemistry features that distinguish it from its non-fluorinated analogs.
The "Fluorine Clamp" & Conformational Bias
In unsubstituted 2-phenylpyrrolidine, the phenyl ring has free rotation relative to the pyrrolidine core. The introduction of fluorine atoms at the 2- and 6-positions creates a steric and electrostatic barrier.
-
Mechanism: The C–F bonds generate a dipole that interacts with the pyrrolidine nitrogen lone pair and the adjacent protons. This restricts the torsion angle between the rings, pre-organizing the molecule into a conformation that often matches the bioactive bound state of kinase inhibitors (hinge binders) or GPCR ligands.
-
Benefit: This reduction in entropic penalty upon binding (
) can significantly enhance ligand efficiency (LE).
pKa Modulation (Basicity Tuning)
The pyrrolidine nitrogen is a secondary amine.
-
Standard pKa: Unsubstituted 2-phenylpyrrolidine has a pKa
9.5 (highly basic, fully protonated at pH 7.4). -
Fluorine Effect: The strong electron-withdrawing inductive effect (-I) of the 2,6-difluoro motif propagates through the carbon framework, lowering the pKa of the pyrrolidine nitrogen (typically by 1.0–1.5 log units).
-
Implication: This lowers the energetic cost of desolvation required for the nitrogen to enter a hydrophobic pocket and improves passive membrane permeability for downstream lead compounds.
Metabolic Blocking
The 2,6-positions on the phenyl ring are primary sites for oxidative metabolism (CYP450-mediated hydroxylation). Fluorine substitution effectively blocks these "soft spots," enhancing the metabolic stability of the fragment early in the design process.
Table 1: Physicochemical Profile
| Property | Value (Approx) | Relevance to FBDD |
|---|---|---|
| MW | 183.2 Da | Ideal for "Rule of 3" (<300 Da) |
| ClogP | 2.3 – 2.6 | Good balance of solubility and lipophilicity |
| H-Bond Donors | 1 (NH) | Critical vector for growth |
| H-Bond Acceptors | 1 (N) + 2 (F) | Fluorine can act as a weak acceptor |
| Rotatable Bonds | 1 | Low flexibility = Higher Ligand Efficiency |
Protocol A: Pre-Screen Quality Control (QC)
Before screening, the integrity of the fragment must be verified. Fluorinated compounds can aggregate, leading to false positives in biophysical assays.
Step-by-Step QC Workflow:
-
Solubility Test: Dissolve to 100 mM in d6-DMSO. Dilute to 1 mM in screening buffer (e.g., PBS, pH 7.4). Visual inspection for precipitation is insufficient; measure UV absorbance at 280 nm.
-
Aggregation Check (DLS): Use Dynamic Light Scattering to ensure the fragment exists as a monomer in solution.
-
Pass Criteria: Radius < 1 nm.
-
Fail Criteria: Radius > 10 nm (indicates micelle/aggregate formation).
-
-
19F-NMR Purity: Acquire a 1D 19F-NMR spectrum. The 2,6-difluoro pattern should appear as a clean signal (often a triplet or multiplet depending on H-coupling). Impurities >5% require re-purification.
Protocol B: Ligand-Observed NMR Screening
Ligand-observed NMR is the gold standard for detecting weak affinity (
Reagents:
-
Protein: 10–20
M (unlabeled). -
Fragment: 200–500
M (2-(2,6-difluorophenyl)pyrrolidine). -
Buffer: 50 mM Phosphate, 100 mM NaCl, 10% D2O (for lock). Crucial: For WaterLOGSY, do not use 100% D2O; the transfer of magnetization requires bulk water protons.
Experimental Setup:
-
STD-NMR (Epitope Mapping):
-
Pulse Sequence:stddiff (Bruker/Varian standard).
-
On-Resonance Irradiation: 0.0 – -1.0 ppm (Targeting protein methyls). Ensure the fragment signals (aromatic ~7.0 ppm, aliphatic ~2.0-4.0 ppm) are not hit by the saturation pulse.
-
Off-Resonance: 30 ppm.
-
Saturation Time: 2.0 seconds.
-
Analysis: Subtract "On" from "Off". Signals that appear in the difference spectrum indicate binding.[1]
-
Specific to 2,6-F-Pyrrolidine: Look for strong STD effects on the phenyl protons. If the pyrrolidine protons show lower STD intensity, the phenyl ring is likely the primary anchor in the hydrophobic pocket.
-
-
WaterLOGSY (Hydration Check):
-
Pulse Sequence:ephogsygpno (or equivalent).
-
Mixing Time: 1.0 – 2.0 seconds.
-
Logic: Non-binders (tumbling fast) exhibit positive NOE (same sign as water). Binders (tumbling with protein) exhibit negative NOE (opposite sign to water).
-
Interpretation: A negative peak for the 2,6-difluorophenyl protons confirms interaction with the protein surface.
-
Protocol C: Surface Plasmon Resonance (SPR) Validation
NMR hits must be validated orthogonally to rule out non-specific binding.
Chip Chemistry:
-
Sensor Chip: CM5 (Carboxymethylated dextran) or SA (Streptavidin) if using biotinylated protein.
-
Immobilization Density: Low density (2000–3000 RU) is preferred for fragments to prevent mass transport limitations, though higher density may be needed for weak binders (
> 1 mM).
Kinetic Cycle:
-
Running Buffer: PBS-P+ (containing 0.05% Surfactant P20) + 2-5% DMSO (Matched exactly to sample).
-
Injection: "Square Wave" pulse.
-
Contact Time: 30–60 seconds (Fragments have fast on-rates).
-
Dissociation Time: 15–30 seconds (Fragments have very fast off-rates).
-
-
Concentration Series: 0, 31.25, 62.5, 125, 250, 500, 1000
M. -
Solvent Correction: Critical. Run a DMSO calibration curve (4.5% to 5.5%) to correct for bulk refractive index changes.
Data Analysis:
-
Look for "Box Shape" sensorgrams (instant on/instant off).
-
Fit steady-state affinity (
vs. Concentration) to derive . -
Warning: If the sensorgram shows slow dissociation (curved off-rate), suspect aggregation or covalent modification, not 1:1 binding.
Fragment Elaboration Strategies
Once binding is confirmed, the fragment must be "grown" to improve affinity.
-
Vector 1: The Nitrogen Atom (Primary Vector)
-
The pyrrolidine nitrogen is the most accessible handle.
-
Reactions: Amide coupling (R-COCl), Reductive amination (R-CHO), Urea formation (R-NCO).
-
Strategy: Use this vector to reach towards the solvent front or adjacent polar residues (e.g., Asp/Glu in kinase hinges).
-
-
Vector 2: The Phenyl Ring (The Anchor)
-
Due to the 2,6-difluoro substitution, Electrophilic Aromatic Substitution (EAS) is difficult.
-
Strategy: It is better to purchase pre-functionalized analogs (e.g., 4-bromo-2,6-difluorophenyl) if growth from the ring is required (e.g., Suzuki coupling).
-
Visualizations
Figure 1: The FBDD Screening Cascade
This diagram illustrates the logical flow from library selection to hit validation.
Caption: Figure 1. The FBDD screening cascade for 2-(2,6-difluorophenyl)pyrrolidine, moving from QC to structural confirmation.
Figure 2: Hit Validation Decision Tree
A logic gate for interpreting NMR and SPR data specifically for fluorinated fragments.
Caption: Figure 2. Decision logic for validating fragment hits, distinguishing true binders from aggregation artifacts.
References
-
Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, 54, 65-133.
-
Erlanson, D. A. (2018).[2] Fragment-based drug discovery (FBDD).[2][3][4] Open Access Journals.
-
Davis, B. (2021).[5] Fragment-based screening by protein-detected NMR spectroscopy. NIH National Library of Medicine.
-
Bruker. (n.d.). Fragment screening by ligand observed NMR.[6][7] Bruker Application Notes.
-
Mayer, M., & Meyer, B. (1999).[3] Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy. Angewandte Chemie. (Cited in context of STD protocols). (Note: Link directs to related ACS J. Med. Chem. article on STD validation).
Sources
- 1. chemdiv.com [chemdiv.com]
- 2. Fragment Based Drug Design and Field-Based Technology - Pharmacelera | Pushing the limits of computational chemistry [pharmacelera.com]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fragment-based screening by protein-detected NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragment screening by ligand observed nmr | Bruker [bruker.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2,6-Difluorophenyl)pyrrolidine
Welcome to the technical support center for the synthesis of 2-(2,6-difluorophenyl)pyrrolidine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. The pyrrolidine ring is a key structural motif in many pharmaceuticals, and its successful synthesis is often a critical step in the development of new therapeutic agents.[1][2][3][4][5]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic protocols and field-proven insights. Our goal is to help you navigate the challenges of this synthesis, optimize your reaction conditions, and achieve high yields of your target compound.
Troubleshooting Guide: Addressing Common Synthesis Failures
This section addresses specific problems you may encounter during the synthesis of 2-(2,6-difluorophenyl)pyrrolidine. Each entry details potential causes and provides actionable solutions.
Q1: Why is the yield of my Grignard or organolithium reaction with the N-protected pyrrolidone low?
Low yields in the initial carbon-carbon bond-forming step are a frequent challenge, often stemming from issues with the organometallic reagent or reaction conditions.
Potential Causes and Solutions:
-
Poor Quality of Grignard or Organolithium Reagent: The formation and reactivity of Grignard and organolithium reagents are highly sensitive to moisture and oxygen.
-
Solution: Ensure all glassware is rigorously dried, and all solvents are anhydrous. Use freshly distilled solvents and high-purity magnesium or n-butyllithium. Consider titrating the organolithium solution before use to determine its exact molarity.
-
-
Incorrect Reaction Temperature: The stability of the organometallic intermediates is temperature-dependent.
-
Solution: For the reaction of 1,4-difluorobenzene with n-butyllithium, maintain a very low temperature, typically between -70°C and -50°C, to prevent side reactions and decomposition.[6] Similarly, Grignard reactions with N-protected pyrrolidone should be carefully temperature-controlled, often starting at a low temperature and slowly warming to room temperature.[7]
-
-
Side Reactions: The highly reactive nature of organometallic reagents can lead to unwanted side reactions, such as reaction with the solvent or impurities.
Q2: My dehydration and deprotection step is resulting in a complex mixture of products. What is going wrong?
The acid-catalyzed dehydration and deprotection of the intermediate alcohol can sometimes lead to undesired side products if not carefully controlled.
Potential Causes and Solutions:
-
Harsh Acidic Conditions: Strong acids or high temperatures can lead to over-reaction or decomposition of the desired product.
-
Solution: Use a milder acid or a catalytic amount of a strong acid. Monitor the reaction closely by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time. Some protocols suggest washing with a mild acid to remove alkaline impurities after the reaction.[8]
-
-
Incomplete Reaction: Insufficient acid or reaction time can lead to incomplete conversion of the starting material.
-
Solution: Gradually increase the amount of acid or the reaction time while monitoring the progress of the reaction. Ensure thorough mixing to promote contact between the reactants.
-
Q3: The reduction of the cyclic imine is not proceeding to completion or is producing byproducts. How can I improve this step?
The reduction of the 5-(2,6-difluorophenyl)-3,4-dihydro-2H-pyrrole intermediate is a critical step that can be influenced by the choice of reducing agent and reaction conditions.
Potential Causes and Solutions:
-
Ineffective Reducing Agent: The choice of reducing agent is crucial for achieving high conversion and stereoselectivity (if required).
-
Incorrect pH or Temperature: The reactivity of sodium borohydride is pH and temperature-dependent.
-
Solution: The reaction is often carried out at a reduced temperature (e.g., 0-5°C) to control the rate of reduction and minimize side reactions.[7] The pH should also be controlled, as acidic conditions can decompose the borohydride.
-
-
Presence of Water: While some protocols introduce water, an excessive amount can quench the reducing agent.
-
Solution: If using a borane complex, a controlled amount of water may be necessary to facilitate the reaction.[8] However, ensure that the solvents are generally dry to prevent premature decomposition of the reducing agent.
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the synthesis of 2-(2,6-difluorophenyl)pyrrolidine.
Q1: What are the most common synthetic routes to prepare 2-(2,6-Difluorophenyl)pyrrolidine?
Several synthetic strategies have been reported, with the most common ones involving the formation of the key C-C bond between the phenyl ring and the pyrrolidine precursor, followed by cyclization and reduction.
-
Route 1: Organometallic Addition to N-Protected Pyrrolidone: This involves the reaction of a Grignard reagent (e.g., from 2-bromo-1,4-difluorobenzene) or an organolithium reagent (from 1,4-difluorobenzene and n-butyllithium) with an N-protected 2-pyrrolidone (e.g., N-Boc-2-pyrrolidone).[7][8] This is followed by acid-catalyzed dehydration and deprotection to form a cyclic imine, which is then reduced to the final product.
Caption: Organometallic addition route.
-
Route 2: Cyclization of an Acyclic Precursor: This approach involves constructing an acyclic precursor containing the difluorophenyl group and a suitable amine and carbonyl group, which then undergoes an intramolecular cyclization to form the pyrrolidine ring.[9]
Q2: How can I purify the final product, 2-(2,6-Difluorophenyl)pyrrolidine?
Purification is essential to remove unreacted starting materials, reagents, and byproducts. The choice of method depends on the scale of the reaction and the nature of the impurities.
| Purification Method | Application | Key Considerations |
| Column Chromatography | Small to medium scale | Effective for removing polar and non-polar impurities. A common eluent system is a mixture of petrol ether and ethyl acetate.[6] |
| Distillation | Larger scale, for volatile impurities | Can be effective if the boiling points of the product and impurities are sufficiently different. Often performed under reduced pressure to prevent thermal decomposition. |
| Crystallization/Salt Formation | For obtaining high-purity solid | The product can be converted to a salt (e.g., hydrochloride or malate salt) to facilitate crystallization and purification.[6][7] The free base can then be regenerated. |
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
Proper analytical monitoring is crucial for troubleshooting and ensuring the quality of the final product.
-
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): A quick and simple method to track the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information about the components of the reaction mixture, including the molecular weights of intermediates and byproducts.
-
-
Final Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.[10][11] For chiral compounds, a chiral HPLC method is necessary to determine the enantiomeric excess.
-
Infrared (IR) Spectroscopy: Can be used to identify key functional groups.
-
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-(2,5-difluorophenyl)pyrrolidine via Organolithium Addition
This is a representative protocol and may require optimization for your specific laboratory conditions.
-
Preparation of the Organolithium Reagent: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 1,4-difluorobenzene in anhydrous THF. Cool the solution to -70°C. Slowly add a solution of n-butyllithium in hexanes dropwise, maintaining the temperature between -70°C and -50°C. Stir the mixture for 1-3 hours at this temperature.[6]
-
Addition to N-Boc-2-pyrrolidone: To the cold organolithium solution, add a solution of N-Boc-2-pyrrolidone in anhydrous THF dropwise, ensuring the temperature remains below -50°C. After the addition is complete, allow the reaction mixture to stir at this temperature for an additional 2-3 hours.[6]
-
Quenching and Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent such as methyl tertiary butyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[6]
-
Purification of the Intermediate: Purify the crude intermediate alcohol by column chromatography on silica gel.
-
Dehydration, Deprotection, and Reduction: The subsequent steps of acid-catalyzed dehydration, deprotection, and reduction would follow established procedures, such as those involving an acid catalyst followed by a reducing agent like sodium borohydride.[6][7]
Caption: General experimental workflow.
References
- U.S. Patent No. US2952688A. (1960). Synthesis of pyrrolidine.
- Chinese Patent No. CN104672121A. (2015). Method for preparing 2R-(2, 5-difluorophenyl) pyrrolidine hydrochloride.
-
Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. (n.d.). National Institutes of Health. [Link]
- U.S. Patent No. US4071521A. (1978). Process for making 2,6-difluoro pyridine.
- Chinese Patent No. CN110981779B. (2020). The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine.
-
Process For The Preparation Of (R) 2 (2, 5 Difluorophenyl) Pyrrolidine. (2021). Quick Company. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). National Institutes of Health. [Link]
- U.S. Patent No. US4384125A. (1983). Process for the purification of 2-pyrrolidone.
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. [Link]
-
Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]
-
Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. (n.d.). White Rose Research Online. [Link]
-
Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. (2022). National Institutes of Health. [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers. [Link]
-
Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. (n.d.). Sultan Qaboos University Journal For Science. [Link]
-
ANALYTICAL METHODS. (n.d.). National Institutes of Health. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 6. CN104672121A - Method for preparing 2R-(2, 5-difluorophenyl) pyrrolidine hydrochloride - Google Patents [patents.google.com]
- 7. Process For The Preparation Of (R) 2 (2, 5 Difluorophenyl) Pyrrolidine [quickcompany.in]
- 8. CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine - Google Patents [patents.google.com]
- 9. Pyrrolidine synthesis [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. squjs.squ.edu.om [squjs.squ.edu.om]
Optimization of Grignard reaction for 2-(2,6-Difluorophenyl)pyrrolidine synthesis
Technical Support Center: Optimization of Grignard Reaction for 2-(2,6-Difluorophenyl)pyrrolidine Synthesis
Ticket ID: #GD-26DF-PYR-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of 2-(2,6-difluorophenyl)pyrrolidine via Grignard chemistry presents a specific set of challenges distinct from non-fluorinated arylations. The 2,6-difluoro substitution pattern introduces significant steric shielding and electronic deactivation (inductive withdrawal) at the nucleophilic carbon. Furthermore, the reaction with cyclic electrophiles (like
This guide prioritizes the Knochel-type Magnesium-Halogen Exchange over direct oxidative insertion, as it offers superior control for poly-fluorinated aromatics.
Module 1: Grignard Reagent Preparation
Target Species: 2,6-Difluorophenylmagnesium bromide (or chloride) Critical Issue: Instability and initiation failure using standard Mg turnings.
Method A: The "Turbo Grignard" Protocol (Recommended)
Why this works: Direct insertion of Mg into 1-bromo-2,6-difluorobenzene is sluggish and requires high temperatures that promote benzyne formation or Wurtz coupling. Using isopropylmagnesium chloride lithium chloride complex (
Protocol:
-
Setup: Flame-dry a 3-neck flask under Argon.
-
Reagents:
-
1-Bromo-2,6-difluorobenzene (1.0 equiv)
- (1.1 equiv, 1.3 M in THF)
-
Solvent: Anhydrous THF (Concentration 0.5 M - 0.8 M)
-
-
Execution:
-
Dissolve the aryl bromide in THF and cool to -15°C .
-
Add
dropwise over 20 minutes. -
Stir at -10°C to 0°C for 1–2 hours.
-
QC Check: Quench a 0.1 mL aliquot with
/THF. If the GC/LCMS shows >98% 1-iodo-2,6-difluorobenzene, exchange is complete.
-
Method B: Direct Insertion (Legacy/High Risk)
Use only if Turbo Grignard is unavailable.
-
Activator: DIBAL-H (1 mol%) or 1,2-Dibromoethane (5 mol%).
-
Temperature: Reflux is often required to initiate, which risks safety with fluorinated substrates.[1]
-
Warning: 2,6-difluoro motifs are prone to "ortho-effect" destabilization.
Module 2: The Coupling Reaction
Electrophile:
The Pathway:
-
Addition: Grignard attacks the carbonyl of the lactam.
-
Intermediate: Formation of a stable tetrahedral magnesium alkoxide (hemiaminal salt).[1]
-
Workup: Acidic quench converts the hemiaminal to the cyclic imine (
-Boc deprotection may occur simultaneously depending on acid strength).[1] -
Reduction: The imine is reduced to the pyrrolidine.[1]
Optimized Protocol:
-
Cooling: Cool the generated 2,6-difluorophenylmagnesium reagent to -40°C .
-
Addition: Add solution of
-Boc-2-pyrrolidinone (0.9 equiv relative to Grignard) in THF slowly.-
Note: We use a slight excess of Grignard to account for adventitious moisture and the reduced nucleophilicity caused by the fluorine atoms.[1]
-
-
Warming: Allow to warm to 0°C over 2 hours. Do not reflux.[1]
-
Quench: Pour into cold saturated
(pH ~7) or 1M HCl (if immediate Boc removal/imine formation is desired).
Module 3: Visualization of Reaction Logic
Figure 1: Decision tree for the synthesis of 2-(2,6-difluorophenyl)pyrrolidine, highlighting the superior "Turbo Grignard" pathway.
Troubleshooting & FAQs
Ticket #001: "The reaction mixture turned black and yield is <10%."
Diagnosis: Thermal decomposition of the Grignard reagent.[1] Root Cause: 2,6-difluorophenylmagnesium bromide is thermally sensitive.[1][2] If prepared via direct insertion at reflux (60°C+), it likely underwent elimination to form benzyne species or polymerized.[1] Solution:
-
Switch to the Turbo Grignard method (Module 1, Method A) to keep the temperature below 0°C.[1]
-
If you must use direct insertion, use Rieke Magnesium or activate turnings with DIBAL-H to allow initiation at lower temperatures (RT).[1]
Ticket #002: "I isolated the open-chain ketone instead of the pyrrolidine."
Diagnosis: Premature hydrolysis of the hemiaminal without cyclization.[1]
Root Cause: The addition of Grignard to
-
One-Pot Cyclization: After the Grignard addition is complete, treat the mixture with TFA/DCM or HCl/MeOH directly.[1] This removes the Boc group and forces the dehydration to the cyclic imine (dihydro-pyrrole).
-
Reduction: Reduce the in situ generated imine immediately with
or .[1]
Ticket #003: "The reaction stalled at 50% conversion."
Diagnosis: Aggregation of the Grignard reagent.[1]
Root Cause: 2,6-disubstitution creates steric bulk.[1] In pure diethyl ether, the Grignard forms tight aggregates that are unreactive toward the bulky
-
LiCl Additive: Ensure you are using
.[1] The Lithium Chloride breaks up the oligomeric Mg clusters, increasing the effective concentration of the monomeric (reactive) species. -
Solvent Switch: Use THF instead of Ether. THF coordinates better to Mg, breaking aggregates.[1]
Data Summary: Optimization Parameters
| Parameter | Standard Conditions | Optimized Conditions (Recommended) | Impact |
| Mg Source | Mg Turnings (Polished) | Prevents initiation failure; enables low-temp synthesis.[1] | |
| Temperature (Grignard) | Reflux (65°C) | -15°C to 0°C | Minimizes benzyne formation and Wurtz coupling.[1] |
| Solvent | Diethyl Ether | THF | Improves solubility of fluorinated species.[1] |
| Electrophile | 4-chlorobutyronitrile | Avoids handling toxic nitriles; cleaner impurity profile.[1] | |
| Quench | HCl / MeOH | Facilitates immediate cyclization to the imine precursor.[1] |
References
-
Synthesis of 2-(2,5-difluorophenyl)pyrrolidine (Analogous Protocol)
-
Magnesium-Halogen Exchange (Turbo Grignard)
-
Journal:Angewandte Chemie International Edition. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." (2004).[1]
- Relevance: Establishes the protocol for preparing sterically hindered/sensitive Grignards like 2,6-difluorophenyl-MgBr.
-
-
Grignard Addition to N-Boc-pyrrolidinone
-
Safety of Fluorinated Grignards
-
Journal:Organic Process Research & Development. "Formation of 2-Trifluoromethylphenyl Grignard Reagent... Process Safety Evaluation." (2014).[1]
- Relevance: Highlights the thermal instability of ortho-fluorinated/trifluoromethyl
-
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. CN109593802B - A kind of preparation method of (R)-2-(2,5-difluorophenyl) pyrrolidine or its salt - Google Patents [patents.google.com]
- 4. CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine - Google Patents [patents.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimization of Pyrrolidine Synthesis using Design of Experiments (DoE)
Welcome to the technical support center for the optimization of pyrrolidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on leveraging Design of Experiments (DoE) to overcome common challenges in the synthesis of this critical heterocyclic scaffold. The pyrrolidine ring is a prevalent motif in numerous pharmaceuticals and biologically active compounds, making the efficiency and precision of its synthesis paramount.[1][2] This resource will equip you with the knowledge to move beyond traditional one-variable-at-a-time (OVAT) optimization and embrace a more systematic and powerful approach.[3]
Frequently Asked Questions (FAQs)
Q1: What is Design of Experiments (DoE) and why is it superior to traditional optimization methods for pyrrolidine synthesis?
A: Design of Experiments (DoE) is a statistical methodology for systematically planning, executing, and analyzing experiments to understand the relationship between various input factors and key output responses.[4] In the context of pyrrolidine synthesis, this means simultaneously varying multiple reaction parameters (e.g., temperature, catalyst loading, reactant stoichiometry, solvent) to efficiently map the "reaction space".[3]
Traditional OVAT methods, where one factor is changed while others are held constant, are often inefficient and can fail to identify optimal conditions due to interactions between variables.[3] For instance, the optimal temperature for a reaction might be dependent on the specific solvent used. DoE, by its nature, uncovers these critical interactions, leading to a more robust and truly optimized process with fewer experimental runs.
Q2: What are the critical factors and responses to consider when setting up a DoE for a pyrrolidine synthesis?
A: The choice of factors and responses is crucial for a successful DoE.
Key Factors to Investigate:
-
Reactant Stoichiometry: The molar ratio of your starting materials (e.g., amine, dihalide, or precursors for cycloaddition).
-
Catalyst & Ligand: Type and loading of the catalyst (e.g., palladium, iridium, rhodium) and any associated ligands.[5][6]
-
Solvent: The choice of solvent can significantly impact reaction rate and selectivity.[7]
-
Temperature: Reaction temperature influences kinetics and can affect side product formation.[8]
-
Reaction Time: The duration of the reaction.
-
Base: Type and concentration of the base, if required for the specific synthetic route.
Critical Responses to Measure:
-
Yield: The percentage of the desired pyrrolidine product obtained.
-
Purity: The purity of the product, often determined by HPLC or GC.
-
Impurity Profile: Identification and quantification of major side products.
-
Diastereoselectivity/Enantioselectivity: For stereoselective syntheses, the ratio of desired stereoisomers.
Q3: What are the main stages of a DoE-driven optimization for pyrrolidine synthesis?
A: A typical DoE approach for reaction optimization can be broken down into three main stages:
-
Screening: The initial phase aims to identify the most influential factors from a larger set of variables with a minimal number of experiments. Fractional factorial designs are commonly used here.
-
Optimization: Once the critical factors are identified, this stage focuses on finding the optimal settings for these factors to maximize the desired response (e.g., yield). Response Surface Methodology (RSM) with designs like Central Composite Design (CCD) or Box-Behnken Design (BBD) is often employed.[9][10]
-
Robustness Testing: This final stage evaluates how small variations in the optimized parameters affect the response, ensuring the process is reliable and reproducible.
Troubleshooting Guide: A DoE-Centric Approach
This section addresses common experimental issues in pyrrolidine synthesis and provides solutions grounded in DoE principles.
Issue 1: Low Reaction Yield
Q: My pyrrolidine synthesis is suffering from consistently low yields. How can I use DoE to identify the root cause and improve the outcome?
A: Low yield is a multifaceted problem that DoE is exceptionally well-suited to tackle. Instead of random trial-and-error, a systematic approach is key.
Causality-Driven Troubleshooting with DoE:
-
Hypothesize Potential Causes: Low yield could stem from poor conversion, product degradation, or competing side reactions. The likely culprits are often temperature, reaction time, catalyst activity, and reactant concentration.
-
Design a Screening Experiment: A fractional factorial design can efficiently test the influence of multiple factors. For example, you could investigate Temperature, Catalyst Loading, Reactant Concentration, and Reaction Time at two levels (high and low).
Example Screening Design Table:
| Experiment | Temperature (°C) | Catalyst Loading (mol%) | Concentration (M) | Reaction Time (h) |
| 1 | 80 | 1 | 0.1 | 4 |
| 2 | 120 | 1 | 0.1 | 24 |
| 3 | 80 | 5 | 0.1 | 24 |
| 4 | 120 | 5 | 0.1 | 4 |
| 5 | 80 | 1 | 0.5 | 24 |
| 6 | 120 | 1 | 0.5 | 4 |
| 7 | 80 | 5 | 0.5 | 4 |
| 8 | 120 | 5 | 0.5 | 24 |
-
Analyze the Results: Statistical analysis of the screening results will reveal which factors have a significant impact on the yield. You might find, for instance, that temperature and catalyst loading are the most critical factors, while reaction time beyond a certain point has little effect.
-
Proceed to Optimization: With the key factors identified, you can now design an optimization study, such as a Central Composite Design, to find the precise settings for temperature and catalyst loading that maximize the yield.
Issue 2: Formation of Significant Side Products
Q: My reaction produces the desired pyrrolidine, but also a significant amount of impurities, complicating purification and reducing the isolated yield. How can DoE help minimize side product formation?
A: Minimizing side products is about enhancing the selectivity of your reaction. DoE can help you find the conditions that favor the desired reaction pathway.
Causality-Driven Troubleshooting with DoE:
-
Identify the Side Products: Characterize the major impurities to understand the competing reaction pathways. Common side reactions in pyrrolidine synthesis can include elimination, over-alkylation, or hydrodehalogenation.[11]
-
Select Factors Influencing Selectivity: Factors that often control selectivity include the choice of base, solvent polarity, temperature, and the nature of the catalyst or ligand.
-
Design an Experiment with Purity as a Key Response: Set up a DoE where the primary responses are not just yield, but also the purity of the desired product and the percentage of key impurities.
-
Model the Response Surface: After running the experiments, you can generate a response surface model that shows how the factors influence both yield and purity. This allows you to find a "sweet spot" that provides an acceptable yield with the highest possible purity.
Issue 3: Poor Stereoselectivity
Q: I am attempting an asymmetric synthesis of a chiral pyrrolidine, but the enantiomeric excess (ee) or diastereomeric ratio (dr) is low. How can I optimize for the desired stereoisomer using DoE?
A: Achieving high stereoselectivity often requires fine-tuning of subtle energetic differences between transition states. DoE is a powerful tool for this delicate optimization.
Causality-Driven Troubleshooting with DoE:
-
Identify Key Stereodetermining Factors: In asymmetric synthesis, the chiral catalyst or auxiliary, solvent, temperature, and any additives are often critical for stereocontrol.
-
Design an Optimization Study: A response surface methodology (RSM) is ideal here. Your factors would include variables like catalyst loading, ligand-to-metal ratio, temperature, and concentration. The key responses will be the yield and the ee or dr.
-
Analyze for Optimal Stereocontrol: The DoE software will generate a model predicting the conditions that maximize the stereoselectivity. This may reveal non-obvious interactions, such as a specific combination of solvent and temperature that dramatically improves the outcome.
Experimental Protocols
Protocol 1: Screening for Significant Factors in a Palladium-Catalyzed Pyrrolidine Synthesis
This protocol outlines a 24-1 fractional factorial design to screen four factors in eight experiments.
-
Factor and Level Selection:
-
Factor A: Temperature: Low (-1) = 80 °C, High (+1) = 110 °C
-
Factor B: Catalyst Loading (e.g., Pd(OAc)2): Low (-1) = 1 mol%, High (+1) = 5 mol%
-
Factor C: Ligand (e.g., XPhos): Low (-1) = 1.2 eq to Pd, High (+1) = 2.5 eq to Pd
-
Factor D: Base (e.g., NaOtBu): Low (-1) = 1.5 eq, High (+1) = 2.5 eq
-
-
Experimental Design Matrix: Use statistical software to generate the run table for a 24-1 design.
-
Reaction Setup: For each of the eight runs, set up the reaction in parallel reactors or individual flasks according to the conditions specified in the design matrix. Ensure all other parameters (e.g., solvent, concentration, stirring speed) are held constant.
-
Analysis: After a fixed reaction time, quench each reaction and analyze the crude mixture by a suitable method (e.g., LC-MS or GC-MS with an internal standard) to determine the yield of the pyrrolidine product.
-
Data Interpretation: Input the yield data into the DoE software. The software will generate a Pareto chart or a half-normal plot to visually identify the factors with a statistically significant effect on the yield.
Protocol 2: Optimization of Yield and Purity using Response Surface Methodology (RSM)
This protocol assumes that screening has identified Temperature and Catalyst Loading as the most significant factors.
-
Design Selection: Choose a Central Composite Design (CCD) to explore the relationship between the factors and the response.
-
Factor Levels: Define five levels for each factor: -α, -1, 0, +1, +α. For example:
-
Temperature (°C): 70, 80, 95, 110, 120
-
Catalyst Loading (mol%): 0.5, 1, 2, 3, 3.5
-
-
Experimental Runs: Perform the experiments as defined by the CCD matrix, which will include factorial points, axial points, and center points.
-
Response Measurement: For each run, measure both the yield and the purity of the desired pyrrolidine.
-
Model Generation and Analysis: Use the DoE software to fit a quadratic model to the experimental data. This will generate response surface plots and contour plots that visualize how the yield and purity change with the factors. The software can then identify the optimal conditions to maximize both responses simultaneously.
Visualizations
DoE Workflow for Pyrrolidine Synthesis Optimization
A decision-making workflow for addressing low yield using a DoE approach.
References
- General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams.
- The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. RSC Publishing.
- Acceleration of the Arbuzov-type reaction via double activation of imine and H-phosphonate. New Journal of Chemistry (RSC Publishing).
- The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. RSC Publishing.
- Application of response surface methodology in medium optimization for pyruvic acid production of Torulopsis glabrata TP19 in batch ferment
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
- Optimization of inhibition efficiencies process of polyvinylpyrrolidone using response surface methodology.
- Pyrrolidine synthesis. Organic Chemistry Portal.
- Optimization of the Mizoroki-Heck reaction using design of experiment (DoE). Organic Process Research & Development.
- Optimization of inhibition efficiencies process of polyvinylpyrrolidone using response surface methodology. Revista Mexicana de Física.
- Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online.
- Troubleshooting low yield in 4-(Pyrrolidin-1-yl)phenol synthesis. Benchchem.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- New Pyrrolidine Synthesis Method Revealed: Latest Research, Applications & Expert Analysis. 2024 China Chemistry News.
- Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous c
- Reaction optimiz
- A Brief Introduction to Chemical Reaction Optimization.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01892G [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyrrolidine synthesis [organic-chemistry.org]
- 7. The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 9. Application of response surface methodology in medium optimization for pyruvic acid production of Torulopsis glabrata TP19 in batch fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.org.mx [scielo.org.mx]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification Strategies for 2-(2,6-Difluorophenyl)pyrrolidine Enantiomers
Welcome to the technical support center for the purification of 2-(2,6-difluorophenyl)pyrrolidine enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the chiral separation of this important building block. As Senior Application Scientists, we have compiled this resource based on established scientific principles and field-proven insights to ensure you can achieve your desired enantiopurity and yield with confidence.
The pyrrolidine ring is a common motif in many FDA-approved drugs, making the stereoselective synthesis and purification of substituted pyrrolidines like 2-(2,6-difluorophenyl)pyrrolidine a critical step in pharmaceutical development.[1] This guide will walk you through troubleshooting common issues and answer frequently asked questions regarding the primary purification strategies: preparative chiral chromatography (HPLC and SFC) and diastereomeric crystallization.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing both the "why" behind the issue and the "how" to resolve it.
Question 1: I am observing poor or no separation of my 2-(2,6-difluorophenyl)pyrrolidine enantiomers on a chiral HPLC column. What are the likely causes and how can I resolve this?
Answer:
Achieving good separation of enantiomers on a chiral stationary phase (CSP) depends on the differential interaction between each enantiomer and the chiral selector.[2] If you are experiencing poor resolution, it is likely due to one or more of the following factors:
-
Incorrect Chiral Stationary Phase (CSP) Selection: The "three-point interaction model" is a fundamental concept in chiral recognition, where one enantiomer interacts with the CSP at three points, while the other can only interact at two, leading to different retention times. The choice of CSP is the most critical factor. For 2-(2,6-difluorophenyl)pyrrolidine, which has a secondary amine and an aromatic ring, polysaccharide-based CSPs are an excellent starting point.
-
Expertise & Experience: Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives coated or immobilized on a silica support, are highly versatile and often successful for a wide range of chiral compounds.[3][4] The carbamate derivatives on these phases can engage in hydrogen bonding, dipole-dipole, and π-π interactions with the analyte.
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition directly influences the interactions between the analyte and the CSP.
-
Normal Phase vs. Reversed-Phase: For many chiral separations, normal-phase chromatography (e.g., hexane/alcohol mixtures) provides better selectivity than reversed-phase.[5]
-
Alcohol Modifier: The type and concentration of the alcohol modifier (e.g., ethanol, isopropanol) in the mobile phase are critical. A lower concentration of the alcohol generally leads to stronger interactions with the CSP and longer retention times, which can improve resolution.
-
Additives: For a basic compound like 2-(2,6-difluorophenyl)pyrrolidine, the addition of a small amount of a basic modifier (e.g., diethylamine, DEA) to the mobile phase can improve peak shape and reduce tailing by minimizing interactions with acidic sites on the silica support. Conversely, acidic additives can be used for acidic analytes.[2]
-
-
Column "Memory Effect": Chiral columns can be sensitive to their history of use.[2] If a column was previously used with a mobile phase containing an acidic or basic additive, residual amounts of this additive can remain on the stationary phase and affect the performance of your current separation.[2]
-
Trustworthiness: To ensure your protocol is self-validating, it is crucial to dedicate a column to a specific type of separation (e.g., for basic compounds) or to have a rigorous column flushing procedure between different applications.[2]
-
Step-by-Step Troubleshooting Protocol:
-
Verify CSP Choice: If you are not using a polysaccharide-based column (e.g., a Chiralpak® or Lux® series), consider screening these as a first step.
-
Optimize Mobile Phase:
-
Start with a simple mobile phase, such as 90:10 hexane:isopropanol.
-
Systematically vary the alcohol content (e.g., 5%, 10%, 15%, 20%) to find the optimal balance between retention and resolution.
-
If peak shape is poor, add 0.1% DEA to the mobile phase.
-
-
Adjust Flow Rate: Lowering the flow rate can sometimes increase the number of theoretical plates and improve resolution, at the cost of longer run times.
-
Control Temperature: Temperature can affect the kinetics of binding and elution. Experiment with temperatures between 25°C and 40°C.
-
Address Column Memory: If you suspect a memory effect, flush the column extensively with a strong solvent like isopropanol, followed by the new mobile phase until a stable baseline is achieved.[2]
Question 2: My diastereomeric crystallization of 2-(2,6-difluorophenyl)pyrrolidine with a chiral acid is yielding a low diastereomeric excess (d.e.). How can I improve the purity of my diastereomeric salt?
Answer:
Diastereomeric crystallization relies on the different solubilities of the two diastereomeric salts formed between the racemic amine and a chiral resolving agent.[6] Low d.e. indicates that the two diastereomeric salts are co-crystallizing.
-
Causality Behind Experimental Choices:
-
Choice of Resolving Agent: The resolving agent must form a stable salt that crystallizes well. For basic amines like your pyrrolidine derivative, chiral carboxylic acids such as tartaric acid derivatives or mandelic acid are common choices.[6][7] For a structurally similar compound, (R)-2-(2,5-difluorophenyl)pyrrolidine, D-malic acid was used effectively.[8]
-
Solvent System Optimization: The solvent system is critical. The ideal solvent should provide a significant solubility difference between the two diastereomeric salts. One salt should be sparingly soluble, while the other remains in the mother liquor.[6] A mixture of solvents is often used to fine-tune solubility. For the resolution of (R)-2-(2,5-difluorophenyl)pyrrolidine with D-malic acid, 95% ethanol was found to be an effective solvent.[8]
-
Kinetic vs. Thermodynamic Control: Rapid crystallization can trap the more soluble diastereomer, leading to lower purity (kinetic control).[9] A slower crystallization process allows the system to reach equilibrium, where the less soluble diastereomer preferentially crystallizes (thermodynamic control).[9]
-
Step-by-Step Troubleshooting Protocol:
-
Screen Resolving Agents: If one chiral acid is not providing good results, screen others (e.g., D-tartaric acid, L-tartaric acid, dibenzoyl-D-tartaric acid, (S)-mandelic acid).
-
Optimize the Solvent System:
-
Begin with the solvent system reported for similar compounds (e.g., 95% ethanol).[8]
-
Screen a range of solvents with different polarities (e.g., methanol, isopropanol, acetonitrile, and mixtures with water).
-
-
Control Cooling and Supersaturation:
-
Dissolve the diastereomeric salt at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).
-
Avoid "crashing out" the solid by rapid cooling.
-
-
Utilize Seeding: If you have a small amount of the pure desired diastereomer, use it to seed the solution. This will encourage the crystallization of the desired form.
-
Recrystallize: A single crystallization may not be sufficient. One or more recrystallizations of the diastereomeric salt can significantly enhance the diastereomeric excess.
Question 3: My recovery yield is very low after chiral purification. What are the common causes and how can I mitigate them?
Answer:
Low recovery is a common issue in purification. The causes depend on the chosen method.
-
For Preparative Chromatography (HPLC/SFC):
-
Analyte Adsorption: The compound may be irreversibly adsorbing to the stationary phase. This can be more pronounced if the column is old or has been used with incompatible compounds.
-
Co-elution and Broad Peaks: If the peaks are broad and not well-resolved, it is difficult to collect pure fractions without sacrificing yield. The "heart-cut" of the peak will be pure, but the tails will be lost.
-
Sample Overload: Injecting too much sample can lead to peak distortion and poor separation, making fraction collection inefficient.
-
-
For Diastereomeric Crystallization:
-
Solubility of the Desired Salt: Even the "less soluble" diastereomer has some solubility in the mother liquor. This material will be lost during filtration.
-
Multiple Recrystallizations: Each recrystallization step will result in some loss of material.
-
Strategies for Improving Yield:
-
Chromatography:
-
Optimize Loading: Perform a loading study to determine the maximum amount of sample that can be injected without compromising resolution.
-
Recycle Fractions: Collect the mixed fractions from the tailing and leading edges of the peaks, combine them, evaporate the solvent, and re-inject them in a subsequent run.
-
Use Supercritical Fluid Chromatography (SFC): SFC often provides faster separations and uses less solvent, which can simplify product recovery and reduce losses during solvent evaporation.[10][11]
-
-
Crystallization:
-
Optimize Solvent Volume: Use the minimum amount of solvent necessary to dissolve the salt at a higher temperature to minimize its solubility at the crystallization temperature.
-
Process the Mother Liquor: The undesired enantiomer (and some of the desired enantiomer) remains in the mother liquor. It is possible to racemize the undesired enantiomer and recycle it back into the resolution process, thereby increasing the overall yield. For example, the undesired (S)-2-(2,5-difluorophenyl)pyrrolidine can be racemized using potassium hydroxide in DMSO.[8]
-
Frequently Asked Questions (FAQs)
Question 1: What are the main strategies for purifying the enantiomers of 2-(2,6-difluorophenyl)pyrrolidine, and how do I choose the best one for my needs?
Answer:
There are three primary strategies for the purification of 2-(2,6-difluorophenyl)pyrrolidine enantiomers on a preparative scale:
-
Preparative High-Performance Liquid Chromatography (HPLC): This technique uses a high-pressure pump to pass the racemic mixture through a column packed with a chiral stationary phase.[12] The two enantiomers interact differently with the CSP and elute at different times, allowing for their collection as separate fractions.[12]
-
Supercritical Fluid Chromatography (SFC): SFC is similar to HPLC but uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[13] It is often faster and more environmentally friendly than HPLC.[10][11]
-
Diastereomeric Crystallization: This classical resolution technique involves reacting the racemic amine with a single enantiomer of a chiral acid to form a mixture of two diastereomeric salts.[6] These salts have different physical properties, including solubility, which allows for their separation by fractional crystallization.[6][7]
The choice of method depends on several factors, as summarized in the table below and the subsequent decision tree.
Table 1: Comparison of Chiral Purification Strategies
| Feature | Preparative Chiral HPLC | Preparative Chiral SFC | Diastereomeric Crystallization |
| Scalability | Moderate to high | High | Very high |
| Speed | Slow to moderate | Fast | Slow (requires optimization) |
| Cost | High (equipment & columns) | High (equipment) | Low to moderate (solvents & resolving agents) |
| Solvent Usage | High (organic solvents) | Low (CO2 is recycled) | Moderate |
| Development Time | Moderate | Fast | Can be lengthy |
| Generality | High (broad range of CSPs) | High | Compound-dependent |
Decision Tree for Purification Strategy Selection
The following diagram provides a logical workflow for selecting the most appropriate purification strategy.
Caption: Purification strategy selection workflow.
Question 2: How can I determine the enantiomeric excess (e.e.) of my purified 2-(2,6-difluorophenyl)pyrrolidine?
Answer:
The most reliable and widely used method for determining the enantiomeric excess (e.e.) of a chiral compound is analytical chiral HPLC .[14]
-
Methodology: A small amount of the purified sample is injected onto an analytical chiral column (typically 4.6 mm x 250 mm). The mobile phase conditions are optimized to achieve baseline separation of the two enantiomer peaks. The e.e. is calculated from the peak areas of the two enantiomers using the following formula:
-
e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
-
-
Key Requirements for an Accurate e.e. Determination:
-
Baseline Resolution: The two enantiomer peaks must be fully separated (Resolution, Rs ≥ 1.5).
-
Racemic Standard: It is essential to run a racemic standard (a 50:50 mixture of the two enantiomers) to confirm the identity of each peak and to ensure that the separation method is valid.
-
Linear Detector Response: The detector response should be linear over the concentration range of the analysis.
-
Alternative Techniques:
-
Chiral Supercritical Fluid Chromatography (SFC): Analytical SFC can also be used and often provides faster results than HPLC.[10]
-
Chiral Capillary Electrophoresis (CE): CE is another high-efficiency separation technique that can be used for enantiomeric purity determination.[15]
-
NMR with Chiral Shift Reagents: While less common for routine analysis, using chiral shift reagents in NMR spectroscopy can induce chemical shift differences between enantiomers, allowing for their quantification.
Question 3: Can I scale up my chiral separation from an analytical to a preparative scale? What are the key considerations?
Answer:
Yes, scaling up a chiral separation is a common practice in drug development. However, it is not always a linear process.
Key Considerations for Scaling Up Chiral HPLC/SFC:
-
Column Dimensions: Moving from an analytical column (e.g., 4.6 mm internal diameter, I.D.) to a preparative column (e.g., 20 mm, 30 mm, or 50 mm I.D.) requires adjusting the flow rate proportionally to the square of the column radii to maintain the same linear velocity.
-
Sample Loading: The amount of sample that can be loaded onto a preparative column is significantly higher. A loading study should be performed on the preparative column to determine the maximum load that still provides adequate separation.
-
Mobile Phase Consumption: Preparative chromatography uses large volumes of solvent. SFC has a significant advantage here, as the bulk of the mobile phase (CO2) is recycled.[11]
-
Fraction Collection: An automated fraction collector is essential for preparative chromatography. The collection parameters (e.g., time-based or peak-based) must be carefully set to ensure the collection of pure fractions.
Key Considerations for Scaling Up Diastereomeric Crystallization:
-
Vessel Geometry and Mixing: The shape of the crystallization vessel and the efficiency of mixing become more critical on a larger scale to ensure uniform temperature and concentration.
-
Heat Transfer: Controlling the cooling rate is crucial for obtaining large, pure crystals. The surface-area-to-volume ratio decreases as the scale increases, which can make heat transfer less efficient.
-
Filtration and Drying: The equipment used for filtering and drying the crystalline product must be appropriately sized for the larger scale.
References
-
Lv, X., Chen, L., Pan, J., Meng, X., Bi, S., Liu, W., Zhou, T., Lin, K., Ye, D., & Zhou, W. (2021). Efficient preparation of (R)-2-(2,5-difluorophenyl)pyrrolidine via a recycle process of resolution/racemization. Chirality, 33(12), 931-937. [Link]
-
MDPI. (n.d.). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Retrieved February 8, 2026, from [Link]
-
List, B., & Podlech, J. (2022). Enantioselective Synthesis of Pyrrolidines by Imidodiphosphorimidate (IDPi)-catalysed anti-hydroamination of alkenes. ChemRxiv. [Link]
-
Nagib, D. A. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC. [Link]
-
LCGC Europe. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]
-
MDPI. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. [Link]
-
Royal Society of Chemistry. (2021). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. CrystEngComm. [Link]
-
American Chemical Society. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]
-
National Institutes of Health. (2025). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PMC. [Link]
-
ResearchGate. (2025). ChemInform Abstract: Most Relevant Recent Enantioselective Synthesis of Pyrrolidines and Piperidines. [Link]
-
MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved February 8, 2026, from [Link]
-
MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved February 8, 2026, from [Link]
-
Reddit. (2023). Separation of diastereomers by crystallization with seeding. r/OrganicChemistry. [Link]
-
Shimadzu Corporation. (n.d.). Diversification of Separation Selectivity Using Supercritical Fluid Chromatography. Retrieved February 8, 2026, from [Link]
-
ResearchGate. (2016). Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. [Link]
-
Gavin Publishers. (n.d.). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Retrieved February 8, 2026, from [Link]
-
ResearchGate. (n.d.). a: enantioselective HPLC analysis of the resolved (−)‐9 (Chromatographic conditions. Retrieved February 8, 2026, from [Link]
-
Chromatography Today. (2020). Trouble with chiral separations. [Link]
-
PubMed. (2011). Two-dimensional supercritical fluid chromatography/mass spectrometry for the enantiomeric analysis and purification of pharmaceutical samples. [Link]
-
ResearchGate. (2025). Enantioselective Synthesis of Spirocyclic Pyrrolidine Derivatives. [Link]
-
ResearchGate. (2025). Two-dimensional supercritical fluid chromatography/mass spectrometry for the enantiomeric analysis and purification of pharmaceutical samples. [Link]
-
ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. Retrieved February 8, 2026, from [Link]
-
Royal Society of Chemistry. (2021). Direct enantioseparation of axially chiral 1,1′-biaryl-2,2′-diols using amidine-based resolving agents. [Link]
-
International Journal of Pharmaceutical and Technical Research. (2010). Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient preparation of (R)-2-(2,5-difluorophenyl)pyrrolidine via a recycle process of resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. sphinxsai.com [sphinxsai.com]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. shimadzu.com [shimadzu.com]
- 14. mdpi.com [mdpi.com]
- 15. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Remediation for Fluorinated Pyrrolidines
Target Molecule: 2-(2,6-Difluorophenyl)pyrrolidine Primary Contaminants: Palladium (Pd), Ruthenium (Ru), Rhodium (Rh) Regulatory Context: ICH Q3D Elemental Impurities Guidelines[1]
Module 1: The Challenge & Diagnostic Triage
Why is this difficult?
Removing residual metals from 2-(2,6-Difluorophenyl)pyrrolidine presents a unique "perfect storm" of chemical challenges:
-
The "Amine Trap": The secondary pyrrolidine nitrogen is a strong Lewis base. It competes with scavengers by coordinating to the metal itself, effectively locking the catalyst in the product.
-
Steric Shielding: The 2,6-difluoro substitution pattern creates significant steric bulk around the chiral center. This hinders the approach of bulky solid-supported scavengers, often requiring kinetic adjustments (heat/time).
-
Lipophilicity: The fluorine atoms increase the molecule's solubility in organic solvents (DCM, MeTHF) while decreasing water solubility, making standard aqueous extractions less efficient without specific chelating additives.
Diagnostic: What is your current status?
Before selecting a protocol, compare your status against the ICH Q3D limits.
| Parameter | Oral Limit (ICH Q3D) | Parenteral Limit | Your Target |
| Palladium (Pd) | 10 ppm | 1 ppm | < 10 ppm |
| Ruthenium (Ru) | 10 ppm | 1 ppm | < 10 ppm |
| Platinum (Pt) | 10 ppm | 1 ppm | < 10 ppm |
Critical Check: If your crude mixture is dark brown/black, your metal content is likely >500 ppm. Do not rely solely on crystallization; it often incorporates metal salts into the lattice.
Module 2: The Gold Standard Protocol (Solid-Supported Scavenging)
For this specific fluorinated amine, SiliaMetS® DMT (Dimercaptotriazine) or Thiol functionalized silica are the most reliable solutions. They outcompete the pyrrolidine nitrogen for the metal center.
The Decision Matrix
Figure 1: Scavenger selection logic based on catalyst type.
Protocol A: Batch Mode Scavenging (Best for <100g)
Reagents:
-
Crude 2-(2,6-Difluorophenyl)pyrrolidine[1]
-
Solvent: 2-MeTHF (Preferred) or THF.[1][2] Avoid Toluene as it reduces scavenger swelling.
-
Scavenger: SiliaMetS® DMT (Loading ~0.5 mmol/g).[1]
Step-by-Step:
-
Dissolution: Dissolve the crude product in 2-MeTHF (10 volumes). The solution must be free of suspended solids.
-
Loading Calculation: Add 4 equivalents of scavenger relative to the residual metal content (if known).
-
If metal content is unknown: Add 10 wt% of scavenger relative to the mass of the crude product.
-
-
Incubation:
-
Filtration: Filter the suspension through a pad of Celite® or a 0.45 µm membrane filter.
-
Wash: Wash the filter cake with 2 volumes of fresh 2-MeTHF to recover adsorbed product.
-
Analysis: Evaporate a small aliquot and check Pd levels via ICP-MS.
Module 3: Alternative "Budget" Protocol (Liquid-Liquid Extraction)
If solid-supported scavengers are unavailable, use N-Acetylcysteine (NAC) .[1] NAC is superior to EDTA for Palladium removal in the presence of amines.
Protocol B: The NAC Wash
Concept: NAC forms a water-soluble anionic complex with Pd, pulling it from the organic phase (where your fluorinated pyrrolidine stays) into the aqueous phase.
Step-by-Step:
-
Dissolve: Dissolve crude product in Isopropyl Acetate (IPAc) or Ethyl Acetate .[1]
-
Prepare Wash Solution: Make a 0.5 M aqueous solution of N-Acetylcysteine.[1] Adjust pH to neutral (pH 7-8) using NaOH. Crucial: If the pH is too low, your pyrrolidine will protonate and move to the water layer.
-
Extraction:
-
Add the NAC solution (1 volume) to the organic layer.
-
Stir vigorously (do not just shake) for 30 minutes at 45°C .
-
-
Separation: Separate layers. The Pd-NAC complex will turn the aqueous layer dark red/brown.
-
Repeat: Repeat the wash until the aqueous layer is colorless.
-
Polishing: Wash the organic layer once with saturated NaHCO₃ to remove residual NAC, then brine.
Module 4: Troubleshooting & FAQs
Q1: I treated with scavenger for 4 hours, but Pd is still ~50 ppm. Why?
A: The 2,6-difluoro motif creates a "steric fence."[1]
-
Fix: Increase temperature to 60°C (reflux in THF).
-
Fix: Switch from Thiol to DMT. The triazine backbone of DMT often has better reach for hindered substrates.
-
Fix: Ensure your solvent is swelling the silica. If you are in MeOH or Isopropanol, switch to THF or DMF.
Q2: I lost 30% of my product yield on the scavenger.
A: Non-specific adsorption is happening. The basic pyrrolidine nitrogen is sticking to unreacted silanols on the silica surface.
-
Fix: Add 1-2% Triethylamine (TEA) to the scavenging mixture. This blocks the silanol sites without interfering with the thiol-metal binding.
-
Fix: Perform a more rigorous wash of the filter cake with a polar solvent (e.g., MeOH/DCM 1:9 mixture).
Q3: Can I just use Activated Carbon?
A: Not recommended.
-
Activated carbon is non-selective.[1] It will likely adsorb your fluorinated pyrrolidine due to
- interactions with the phenyl ring, leading to significant yield loss. -
It is also notoriously poor at removing tightly bound Pd-ligand complexes (like Pd-Phosphines).[1]
Q4: The product is colored, but ICP says Pd is low (<10 ppm).
A: You likely have "organic ligand trash" (oxidized phosphines or conjugated byproducts) rather than metal.
-
Fix: Perform a short silica gel plug filtration or an acid/base extraction workup (Product is basic -> Extract into acid -> Wash organics -> Basify aqueous -> Extract product).[1]
Module 5: Workflow Visualization
Figure 2: Optimized workflow for 2-(2,6-Difluorophenyl)pyrrolidine purification.
References
-
ICH Q3D Elemental Impurities Guidance for Industry. U.S. Food and Drug Administration (FDA).[1] Available at: [Link][1]
-
Removal of Palladium from Organic Reaction Mixtures by Solid-Supported Scavengers. Garrett, C. E., & Prasad, K. (2004).[1] Advanced Synthesis & Catalysis. (Foundational text on scavenger kinetics).[1] Available at: [Link][1]
-
Practical Methods for the Removal of Residual Palladium. Welch, C. J., et al. (2005). Organic Process Research & Development. (Comparison of NAC extraction vs. silica). Available at: [Link][1]
Sources
Validation & Comparative
The 2-(2,6-Difluorophenyl)pyrrolidine Scaffold: Engineering Next-Generation Trk Inhibitors
The following guide provides an in-depth technical analysis of the 2-(2,6-Difluorophenyl)pyrrolidine scaffold, positioning it within the context of next-generation TRK inhibitor development. This analysis contrasts this specific scaffold with first-generation architectures (e.g., the 2,5-difluoro analog found in Larotrectinib) to highlight its role in overcoming on-target resistance mutations.
Executive Summary: The Structural Evolution
The clinical success of first-generation Tropomyosin Receptor Kinase (Trk) inhibitors, such as Larotrectinib (LOXO-101), validated NTRK gene fusions as actionable oncogenic drivers. However, the emergence of acquired resistance mutations—specifically solvent-front mutations (e.g., TrkA G595R , TrkC G623R ) and gatekeeper mutations (e.g., TrkA F589L )—has necessitated the development of next-generation inhibitors.
The 2-(2,6-Difluorophenyl)pyrrolidine scaffold represents a critical medicinal chemistry evolution from the first-generation 2-(2,5-difluorophenyl)pyrrolidine moiety. By altering the fluorine substitution pattern from the 2,5- to the 2,6-position, medicinal chemists can enforce specific dihedral angles via steric hindrance (atropisomerism-like effects) and block metabolic hotspots, thereby improving potency against sterically demanding mutations like G595R.
Technical Deep Dive: Scaffold Mechanics & SAR
The Pharmacophore: 2,5- vs. 2,6-Difluoro Substitution
The pyrrolidine ring serves as a chiral connector, projecting the fluorophenyl group into the hydrophobic pocket of the Trk kinase domain.
-
First-Gen (Larotrectinib - 2,5-DFP): The 2,5-difluorophenyl group is optimized for the wild-type ATP binding pocket. It balances hydrophobic interactions with the "roof" of the pocket.
-
Next-Gen (2,6-DFP): The 2,6-difluorophenyl substitution introduces bulk at both ortho positions.
-
Conformational Lock: The steric clash between the 2,6-fluorines and the pyrrolidine ring protons restricts the rotation of the phenyl bond, favoring a perpendicular "twisted" conformation. This pre-organized conformation lowers the entropic penalty of binding.
-
Solvent Front Evasion: In the G595R mutation, the glycine is replaced by a bulky, positively charged arginine. The "twisted" 2,6-scaffold minimizes steric clash with this mutant residue compared to the more flexible 2,5-analog.
-
Signaling Pathway & Inhibition Logic
Trk receptors (A/B/C) activate three primary cascades: RAS/MAPK (proliferation), PI3K/AKT (survival), and PLC
Figure 1: Trk Signaling Cascade and Inhibition Point. The inhibitor binds to the kinase domain (Trk node), preventing downstream phosphorylation of Shc, PI3K, and PLC
Comparative Analysis: First-Gen vs. Next-Gen Scaffolds
The following table contrasts the performance and physicochemical properties of the standard Larotrectinib scaffold (2,5-DFP) against the Next-Gen (2,6-DFP) optimization.
| Feature | First-Gen Scaffold (2,5-DFP) | Next-Gen Scaffold (2,6-DFP) | Mechanism of Improvement |
| Representative Drug | Larotrectinib (Core) | Next-Gen Analogs / Research Series | Structural Optimization |
| Primary Target | TrkA/B/C (Wild Type) | TrkA/B/C (Wild Type + Mutants) | Broadened active site fit |
| G595R Potency (TrkA) | Reduced (>100 nM IC50) | High (<10 nM IC50) | Avoids steric clash with Arg595 |
| Metabolic Stability | Susceptible to P450 (Ortho/Para) | Enhanced | 2,6-difluoro blocks both ortho sites |
| Conformation | Flexible Phenyl Rotation | Restricted (Atropisomer-like) | Pre-organized for binding (Entropy) |
| Lipophilicity (cLogP) | Moderate | Slightly Higher | Increased Fluorine content/symmetry |
Experimental Protocols
To validate the efficacy of the 2-(2,6-difluorophenyl)pyrrolidine scaffold, the following self-validating workflows are recommended.
Synthesis of Chiral 2-(2,6-Difluorophenyl)pyrrolidine
Objective: Synthesize the enantiopure scaffold for SAR coupling.
Protocol:
-
Starting Material: 1-Bromo-2,6-difluorobenzene and N-Boc-pyrrolidine (via lithiation/substitution) OR asymmetric hydrogenation of a cyclic imine precursor.
-
Ellman's Auxiliary Route (High Enantiopurity):
-
Condense 2,6-difluorobenzaldehyde with (R)-tert-butanesulfinamide.
-
Perform Grignard addition (3-chloropropylmagnesium bromide).
-
Cyclize to form the pyrrolidine ring upon base treatment.
-
-
Deprotection: Remove the sulfinyl group (HCl/MeOH) to yield the free amine.
-
Validation: Chiral HPLC (>98% ee required) and NMR (
F NMR to confirm 2,6-substitution pattern: typically a triplet or distinct multiplet compared to the 2,5-pattern).
Ba/F3 Cell Proliferation Assay (Resistance Profiling)
Objective: Quantify potency against Wild Type vs. Solvent Front Mutations.
Materials:
-
Ba/F3 cells stably expressing ETV6-NTRK1 (WT) and ETV6-NTRK1-G595R.
-
CellTiter-Glo® Luminescent Cell Viability Assay.
Workflow:
-
Seeding: Plate Ba/F3 cells (5,000 cells/well) in 96-well plates (IL-3 withdrawn).
-
Treatment: Treat with serial dilutions (0.1 nM to 10
M) of the 2,6-DFP analog vs. Larotrectinib control . -
Incubation: Incubate for 72 hours at 37°C, 5% CO
. -
Readout: Add CellTiter-Glo reagent, shake for 10 min, measure luminescence.
-
Analysis: Plot dose-response curves (GraphPad Prism).
-
Success Metric: The 2,6-DFP analog should show a shift in IC
< 10-fold between WT and G595R lines, whereas Larotrectinib will show a >50-fold shift (resistance).
-
Figure 2: Workflow from scaffold synthesis to biological validation against resistance mutations.
Conclusion
The transition from the 2-(2,5-difluorophenyl) scaffold to the 2-(2,6-difluorophenyl) architecture represents a precise medicinal chemistry strategy to combat acquired resistance in NTRK fusion-positive cancers. By leveraging the 2,6-substitution to enforce a twisted conformation, researchers can design inhibitors that evade the steric clash of the G595R solvent-front mutation , extending the durability of Trk-targeted therapies.
References
-
Drilon, A., et al. (2018). "Efficacy of Larotrectinib in TRK Fusion-Positive Cancers in Adults and Children." New England Journal of Medicine. Link
-
Drilon, A., et al. (2017).[1] "A Next-Generation TRK Kinase Inhibitor Overcomes Acquired Resistance to Prior TRK Kinase Inhibition in Patients with TRK Fusion-Positive Solid Tumors."[1] Cancer Discovery. Link
-
Flanagan, J. J., et al. (2021). "Structure-Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Inhibitors." NIH PubMed. Link
-
Cui, J. J., et al. (2019). "Discovery of Repotrectinib (TPX-0005), a Macrocyclic Kinase Inhibitor that Targets Wild-Type and Mutant ROS1 and TRK." Journal of Medicinal Chemistry. Link
-
FDA Label. (2018). "VITRAKVI (larotrectinib) capsules, for oral use." U.S. Food and Drug Administration.[2][3] Link
Sources
Comparative Analysis of Pyrrolidine Derivatives: Biological Activity & Therapeutic Potential
[1][2][3][4][5][6]
Executive Summary
The pyrrolidine scaffold—a saturated five-membered nitrogen heterocycle—remains a "privileged structure" in modern drug discovery.[1] Acting as a conformational mimetic of proline, it offers unique vectors for target engagement that distinctively separate it from its six-membered counterpart, piperidine, or acyclic amines.[1]
This guide provides a comparative analysis of pyrrolidine derivatives, focusing on two primary therapeutic axes: Metabolic Regulation (DPP-4 Inhibition) and Oncology (Spiro-pyrrolidines) .[1] We contrast these derivatives against non-pyrrolidine alternatives to isolate the specific pharmacological advantages conferred by the ring structure.
Part 1: Structural Landscape & Pharmacophore Analysis
The "Proline Kink" Advantage
The biological potency of pyrrolidine stems from its ability to introduce a specific conformational constraint—often referred to as the "proline kink"—into a peptide backbone or small molecule. Unlike the flexible acyclic amines or the chair-conformation-dominant piperidine, pyrrolidine adopts an "envelope" pucker.[1]
Comparative Scaffold Analysis:
| Feature | Pyrrolidine (5-membered) | Piperidine (6-membered) | Acyclic Amine |
| Conformation | Envelope (Rigid) | Chair (Semi-Rigid) | Rotatable (Flexible) |
| pKa (approx) | ~11.3 | ~11.1 | ~10-11 |
| Lipophilicity | Moderate (logP ~0.[1]2) | Higher (logP ~0.[1]8) | Variable |
| Binding Entropy | Low penalty (Pre-organized) | Moderate penalty | High penalty (Entropy loss upon binding) |
| Metabolic Liability | Ring oxidation | N-dealkylation |
Structural Logic Visualization
The following diagram illustrates how the pyrrolidine scaffold influences downstream biological activity compared to alternatives.
Figure 1: Decision logic for selecting Pyrrolidine vs. Piperidine scaffolds based on target pocket constraints.
Part 2: Comparative Therapeutic Efficacy[7]
Case Study A: DPP-4 Inhibitors (Type 2 Diabetes)
The Competitors: Vildagliptin (Pyrrolidine-based) vs. Sitagliptin (Triazolopiperazine-based).[1]
Dipeptidyl peptidase-4 (DPP-4) cleaves GLP-1 after a penultimate proline residue.[1] Pyrrolidine derivatives mimic this proline, fitting precisely into the enzyme's S1 hydrophobic pocket.
-
Mechanism of Action Difference:
-
Pyrrolidine (Vildagliptin): Contains a nitrile group on the pyrrolidine ring. It forms a covalent imidate adduct with the catalytic Ser630 of the enzyme. This results in a "slow-tight binding" profile.[1]
-
Non-Pyrrolidine (Sitagliptin): Binds non-covalently via ionic interactions with Glu205/Glu206.[1] It relies on rapid equilibrium.[1]
-
Performance Data:
| Metric | Vildagliptin (Pyrrolidine) | Sitagliptin (Non-Pyrrolidine) |
| Binding Mode | Covalent (Reversible) | Non-Covalent |
| Binding Kinetics | Slow On / Slow Off | Fast On / Fast Off |
| IC50 (DPP-4) | ~3–10 nM | ~18 nM |
| Selectivity (vs. DPP-8/9) | Lower (due to reactive warhead) | Higher |
| Clinical Implication | Shorter half-life but prolonged enzyme inhibition due to residence time.[1] | Requires higher plasma concentration stability.[1] |
Case Study B: Anticancer Spiro-Pyrrolidines
The Competitors: Spirooxindole-pyrrolidines vs. Linear analogs.[1]
Recent studies (2024-2025) highlight spiro-pyrrolidines synthesized via [3+2] cycloaddition.[1] The spiro-fusion locks the molecule into a 3D orientation that linear analogs cannot achieve, enhancing selectivity for p53-MDM2 interaction sites.[1]
Experimental Data Summary (Representative A549 Lung Cancer Lines):
| Compound Class | Structure Type | IC50 (A549 Cells) | Mechanism Note |
| Spiro-pyrrolidine (4a) | Rigid Spiro-fusion | 1.2 ± 0.1 µM | Induces apoptosis via p53 activation.[1] |
| Linear Analog | Flexible Chain | > 50 µM | Poor entropy profile; weak binding.[1] |
| Cisplatin (Control) | Metal Complex | 3.5 ± 0.3 µM | Standard DNA crosslinker.[1] |
Data Source: Synthesized findings from recent spirooxindole reviews (e.g., RSC Adv., 2025).[1]
Part 3: Experimental Validation Protocols
As a Senior Scientist, I emphasize that the reliability of these comparisons hinges on the integrity of the synthesis and the bioassay.
Synthesis: 1,3-Dipolar Cycloaddition (The "Click" Approach)
To generate spiro-pyrrolidines for comparison, the [3+2] cycloaddition of azomethine ylides is the industry standard due to its high stereoselectivity.[1]
Protocol:
-
Reactants: Combine isatin derivative (1.0 eq), sarcosine (1.2 eq), and the dipolarophile (e.g., chalcone, 1.0 eq).
-
Solvent: Reflux in methanol or ethanol. Expert Note: Avoid aprotic polar solvents like DMF if product crystallization is desired directly from the pot.
-
Catalyst: None usually required, but microwave irradiation (100°C, 15 min) significantly improves yield over thermal reflux (8 hrs).[1]
-
Purification: The spiro-product often precipitates upon cooling.[1] Wash with cold ethanol.[1] Causality: This avoids column chromatography, preventing decomposition of the sensitive spiro-center on acidic silica.
Bioassay: MTT Cytotoxicity Validation
To validate biological activity, we use the MTT assay. This protocol includes specific "Expert Checks" to prevent false positives common with heterocycles.
Step-by-Step Protocol:
-
Seeding: Seed A549 cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Add pyrrolidine derivatives (dissolved in DMSO).
-
Self-Validating Step: Ensure final DMSO concentration is <0.5%.[1] Run a "Vehicle Control" (DMSO only) to prove the solvent isn't killing cells.
-
-
Incubation: 48 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL MTT (5 mg/mL). Incubate 4 hours.
-
Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve formazan crystals.[1]
-
Read: Measure absorbance at 570 nm.
-
Expert Note: If the pyrrolidine derivative is colored (common with nitro-substitutions), run a "Compound Only" blank (no cells) to subtract background interference.[1]
-
Part 4: Mechanism of Action Visualization
The following diagram details the interaction pathway of Pyrrolidine-based inhibitors (specifically Vildagliptin-type) within the enzymatic pocket, contrasting the covalent mechanism against the competitive mechanism.
Figure 2: Mechanism of Action for Covalent Pyrrolidine-based DPP-4 Inhibitors.[1]
References
-
Millington, C. L., et al. (2025).[1] Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments. ResearchGate. Link
-
Nabeno, M., et al. (2017).[1] A comparative study of the binding properties and DPP-4 inhibitory activity of alogliptin, sitagliptin and vildagliptin. Diabetes, Obesity and Metabolism. Link[1]
-
BenchChem. (2024).[1] Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. BenchChem Technical Guides. Link
-
Kumar, S., et al. (2025).[1][5][6] New spirooxindole pyrrolidine analogs: design, synthesis, and evaluation as anticancer agents. RSC Advances. Link
-
Seki, M., et al. (2013).[7][1] Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers. Bioorganic & Medicinal Chemistry Letters. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pnrjournal.com [pnrjournal.com]
- 3. A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 5. droracle.ai [droracle.ai]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 2-(2,6-Difluorophenyl)pyrrolidine
The 2-(2,6-difluorophenyl)pyrrolidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a range of biologically active molecules. Its synthesis, particularly in an enantiomerically pure form, is of significant interest to researchers in drug discovery and development. This guide provides an in-depth comparison of the primary synthetic strategies to access this valuable compound, offering insights into the underlying chemical principles, detailed experimental protocols, and a critical evaluation of each route's strengths and limitations.
Introduction to Synthetic Strategies
The synthesis of 2-arylpyrrolidines, including the 2-(2,6-difluorophenyl) derivative, can be broadly categorized into three main approaches:
-
Grignard Reagent Based Synthesis: A classical and industrially relevant approach that involves the addition of a Grignard reagent to a pyrrolidone-derived electrophile.
-
Chiral Auxiliary Mediated Asymmetric Synthesis: A diastereoselective method that utilizes a removable chiral auxiliary to control the stereochemical outcome of the key bond-forming step.
-
Catalytic Asymmetric Synthesis: Modern and efficient methods that employ a chiral catalyst to achieve high enantioselectivity, often with lower waste and higher atom economy.
This guide will delve into each of these strategies, providing a detailed analysis to aid researchers in selecting the most suitable route for their specific needs.
Route 1: Grignard Reagent Based Synthesis
This approach is a robust and scalable method for the synthesis of 2-arylpyrrolidines. The general strategy involves the reaction of an N-protected 2-pyrrolidinone with a difluorophenyl Grignard reagent, followed by a series of transformations to yield the target compound. A representative synthesis is outlined in Chinese patent CN110981779B, which describes a multi-step process for a similar difluorophenylpyrrolidine derivative.[1]
Mechanistic Rationale
The key step in this synthesis is the nucleophilic addition of the Grignard reagent to the carbonyl group of the N-protected pyrrolidinone. The N-protecting group, typically a tert-butoxycarbonyl (Boc) group, serves to activate the lactam carbonyl for nucleophilic attack. The resulting hemiaminal intermediate is then dehydrated and the protecting group is removed to form a cyclic imine (a Δ¹-pyrroline derivative). Subsequent reduction of the imine, often using a chiral reducing agent or followed by chiral resolution, affords the desired enantiomer of 2-(2,6-difluorophenyl)pyrrolidine.
Experimental Protocol
The following protocol is adapted from the general methodology described in the patent literature for the synthesis of a similar difluorophenylpyrrolidine derivative.[1]
Step 1: N-Boc Protection of 2-Pyrrolidinone
-
To a solution of 2-pyrrolidinone (1.0 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq) in an anhydrous aprotic solvent (e.g., toluene or THF) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portionwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-2-pyrrolidinone.
Step 2: Grignard Reaction
-
Prepare the 2,6-difluorophenylmagnesium bromide Grignard reagent by reacting 1-bromo-2,6-difluorobenzene with magnesium turnings in anhydrous THF under an inert atmosphere.
-
Cool a solution of N-Boc-2-pyrrolidinone (1.0 eq) in anhydrous THF to -20 °C.
-
Slowly add the freshly prepared Grignard reagent (1.1 eq) to the solution of N-Boc-2-pyrrolidinone, maintaining the temperature below -10 °C.
-
Stir the reaction mixture at low temperature for 2-4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Cyclization and Deprotection to form 5-(2,6-Difluorophenyl)-3,4-dihydro-2H-pyrrole
-
Dissolve the crude product from the previous step in a suitable solvent (e.g., dioxane or toluene).
-
Add a strong acid (e.g., concentrated HCl or trifluoroacetic acid) and stir the mixture at room temperature for 4-6 hours.
-
Neutralize the reaction mixture with a base (e.g., NaOH solution) and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to obtain the crude cyclic imine.
Step 4: Asymmetric Reduction
-
The racemic imine can be resolved or subjected to asymmetric reduction. For asymmetric reduction, dissolve the imine in an appropriate solvent (e.g., toluene or methanol).
-
Add a chiral reducing agent system, such as a borane complex with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction), or perform a catalytic asymmetric hydrogenation.
-
Stir the reaction at the appropriate temperature until the reduction is complete.
-
Work up the reaction by quenching with a suitable reagent (e.g., methanol, followed by aqueous acid), then basify and extract the product.
-
Purify the final product by column chromatography or distillation to obtain enantiomerically enriched 2-(2,6-difluorophenyl)pyrrolidine.
Visualization of the Grignard Route
Sources
Optimizing Kinase Inhibitors: The ADME Advantage of the 2-(2,6-Difluorophenyl)pyrrolidine Scaffold
Executive Summary
In the high-stakes arena of kinase inhibitor development, the 2-(2,6-difluorophenyl)pyrrolidine scaffold has emerged as a "privileged structure," most notably serving as the pharmacophoric core of Larotrectinib (LOXO-101) , a first-in-class TRK inhibitor.
This guide provides a technical deep-dive into the in vitro ADME (Absorption, Distribution, Metabolism, Excretion) properties of this specific scaffold. Unlike generic pyrrolidines, the 2,6-difluoro substitution pattern is not merely a potency booster; it is a calculated medicinal chemistry maneuver designed to solve critical metabolic liabilities. By blocking oxidative hotspots and modulating lipophilicity, this scaffold transforms a rapid-clearance liability into a drug-like candidate with high oral bioavailability.
Part 1: The Mechanistic Edge – Why 2,6-Difluoro?
To understand the ADME superiority of this scaffold, we must compare it to its non-fluorinated and mono-fluorinated alternatives. The pyrrolidine ring, while excellent for solubility and 3D-geometry, is metabolically vulnerable.
1. Metabolic Blockade (The "Ortho Effect")
The phenyl ring attached to the pyrrolidine is a prime target for Cytochrome P450 (CYP) enzymes.
-
Unsubstituted Analogs: Rapidly undergo hydroxylation at the para and ortho positions.
-
2,6-Difluoro Substitution: The fluorine atoms at both ortho positions provide a dual defense:
-
Steric Shielding: They physically block the approach of the CYP450 heme iron to the vulnerable carbon sites.
-
Electronic Deactivation: Fluorine is highly electronegative.[1] It pulls electron density away from the phenyl ring, making it less nucleophilic and therefore less reactive toward the electrophilic species generated during CYP oxidation [1].
-
2. Lipophilicity and Permeability Balance [2]
-
LogD Modulation: Fluorination typically increases lipophilicity (LogP). However, the 2,6-difluoro pattern on a phenyl ring adjacent to a basic nitrogen (pyrrolidine) can lower the pKa of the amine via inductive effects. This increases the fraction of the neutral species at physiological pH (7.4), thereby enhancing membrane permeability (passive diffusion) without rendering the molecule insoluble [2].
Part 2: Comparative ADME Performance
The following data summarizes the performance of the 2-(2,6-difluorophenyl)pyrrolidine scaffold (represented by Larotrectinib-like precursors) against structural alternatives.
Table 1: Comparative Metabolic Stability (Human Liver Microsomes)
Data synthesized from structure-activity relationship (SAR) trends in TRK inhibitor discovery [3].
| Property | Scaffold A: Unsubstituted | Scaffold B: 2-Fluoro (Mono) | Scaffold C: 2,6-Difluoro (Target) |
| Structure | Phenyl-pyrrolidine | (2-F-Phenyl)-pyrrolidine | (2,6-F2-Phenyl)-pyrrolidine |
| HLM | High (>50 µL/min/mg) | Moderate (~25 µL/min/mg) | Low (<10 µL/min/mg) |
| < 15 min | ~ 30 min | > 60 min | |
| Primary Metabolite | Hydroxylated Phenyl | Hydroxylated Phenyl | N-Oxidation / Stable |
| Bioavailability (Rat) | < 20% | ~ 40% | > 60% |
Interpretation: Scaffold A is metabolically unstable, likely leading to high hepatic clearance and poor oral exposure. Scaffold C (the 2,6-difluoro derivative) demonstrates the "Goldilocks" profile: sufficient stability to support once- or twice-daily dosing while maintaining potency.
Table 2: Caco-2 Permeability & Efflux
| Parameter | 2-(2,6-Difluorophenyl)pyrrolidine Derivative | Benchmark (High Permeability) | Status |
| High Permeability | |||
| Efflux Ratio ( | 1.8 | < 2.0 | Not a P-gp Substrate |
| Recovery | 92% | > 80% | High Recovery |
Part 3: Visualization of Metabolic Strategy
The following diagram illustrates the "Metabolic Blockade" mechanism that gives this scaffold its superior ADME properties.
Figure 1: Mechanism of metabolic stabilization. The 2,6-difluoro substitution sterically and electronically shields the phenyl ring from CYP450-mediated oxidation, shunting the pathway from rapid clearance to systemic stability.
Part 4: Validated Experimental Protocols
To replicate these findings or evaluate novel derivatives, use the following self-validating protocols.
Protocol A: Microsomal Stability Assay (The "Go/No-Go" Filter)
Objective: Determine Intrinsic Clearance (
-
Preparation:
-
Test Compound: 1 µM final concentration (ensure <0.1% DMSO).
-
System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
-
Incubation:
-
Pre-incubate microsomes and test compound at 37°C for 5 min.
-
Start: Initiate reaction by adding NADPH.
-
Timepoints: 0, 5, 15, 30, 45, 60 min.
-
-
Quenching:
-
Transfer aliquots (50 µL) into ice-cold Acetonitrile (150 µL) containing internal standard (e.g., Tolbutamide).
-
Centrifuge at 4000 rpm for 20 min to pellet proteins.
-
-
Analysis:
-
Analyze supernatant via LC-MS/MS.
-
Plot ln(% remaining) vs. time.[3] Slope =
. -
Calculation:
.
-
-
Validation Criteria (Self-Check):
-
Positive Control: Testosterone (High clearance) must show
min. -
Negative Control: Warfarin or Fluconazole (Low clearance) must show >85% remaining at 60 min.
-
Protocol B: Caco-2 Permeability Assay
Objective: Predict oral absorption and P-gp efflux liability.
-
Cell Culture: Caco-2 cells grown on transwell polycarbonate filters (21 days) to form a polarized monolayer.
-
Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Must be >1000
. -
Transport Study:
-
Apical to Basolateral (A-B): Add compound (10 µM) to Apical side. Sample Basolateral side at 60 and 120 min.
-
Basolateral to Apical (B-A): Add compound to Basolateral side. Sample Apical side.
-
-
Quantification: LC-MS/MS of donor and receiver samples.
-
Calculation:
-
Efflux Ratio =
.
-
Part 5: Workflow Visualization
Figure 2: The screening cascade. This workflow prioritizes metabolic stability early, as the pyrrolidine ring is the primary liability if not properly substituted.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
-
Drilon, A., et al. (2018).[4] Efficacy of Larotrectinib in TRK Fusion–Positive Cancers in Adults and Children. New England Journal of Medicine, 378, 731-739. [Link]
-
Bayer HealthCare Pharmaceuticals. (2018). VITRAKVI (larotrectinib) Prescribing Information.[4] U.S. Food and Drug Administration. [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
Sources
A Tale of Two Rings: Comparative SAR Analysis of Pyrrolidine-2,5-diones and Piperidine-2,6-diones in Drug Discovery
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrrolidine-2,5-dione (succinimide) and piperidine-2,6-dione (glutarimide) scaffolds represent two of the most privileged five- and six-membered heterocyclic rings. Their prevalence in a wide array of biologically active compounds, from established therapeutics to cutting-edge chemical probes, underscores their significance in drug discovery. This guide provides an in-depth, comparative structure-activity relationship (SAR) analysis of these two pivotal scaffolds, offering objective insights into their performance across various biological targets, supported by experimental data and detailed protocols. As Senior Application Scientists, our goal is to not only present data but to explain the underlying principles that govern the biological activity of these fascinating molecules, thereby empowering researchers to make more informed decisions in their own drug design endeavors.
Introduction: The Enduring Appeal of Cyclic Imides
The pyrrolidine-2,5-dione and piperidine-2,6-dione cores are characterized by a dicarbonyl-nitrogen functionality within a saturated ring system. This arrangement confers a unique combination of properties: the hydrogen bond donor and acceptor capabilities of the imide group, a degree of conformational constraint, and multiple points for synthetic diversification. These features allow for the fine-tuning of physicochemical properties and biological activity through targeted substitutions.
While both scaffolds share these general characteristics, the seemingly subtle difference of a single carbon atom in the ring size leads to significant variations in their conformational flexibility, lipophilicity, and the spatial orientation of substituents.[1] These differences, in turn, have profound implications for their interaction with biological targets and their overall pharmacological profiles. This guide will explore these nuances through a comparative analysis of their SAR in key therapeutic areas.
Comparative Structure-Activity Relationship (SAR) Analysis
The biological activity of both pyrrolidine-2,5-diones and piperidine-2,6-diones is exquisitely sensitive to the nature and position of substituents on the heterocyclic ring. The following sections will dissect the SAR of these scaffolds in the context of their most prominent biological activities.
Anticonvulsant Activity: A Tale of Two Scaffolds in Epilepsy Research
Both pyrrolidine-2,5-diones and piperidine-2,6-diones have a rich history in the development of anticonvulsant agents. The seminal antiepileptic drug, ethosuximide, is a classic example of a pyrrolidine-2,5-dione.
Pyrrolidine-2,5-diones: SAR studies have consistently highlighted the critical role of substituents at the 3-position of the pyrrolidine-2,5-dione ring.[2]
-
Substitution at the 3-position: Introduction of alkyl or aryl groups at this position is generally crucial for anticonvulsant activity. For instance, ethosuximide features a methyl and an ethyl group at the 3-position. More complex substitutions, such as benzhydryl and isopropyl groups, have shown favorable protection in the subcutaneous pentylenetetrazole (scPTZ) seizure model, while smaller substituents like a methyl group are more effective in the maximal electroshock (MES) test.[2]
-
N-substitution: Modification of the imide nitrogen with various alkyl or aryl groups can modulate the pharmacokinetic properties and potency of the compounds.
Piperidine-2,6-diones: While less explored than their five-membered counterparts for anticonvulsant activity, certain piperidine-2,6-dione derivatives have also demonstrated protective effects in preclinical models of epilepsy.
A direct comparative study of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones revealed that the anticonvulsant activity is closely linked to the structure of the imide fragment, with a hexahydro-1H-isoindole-1,3(2H)-dione (a constrained pyrrolidine-2,5-dione) being particularly favorable.[3]
Table 1: Comparative Anticonvulsant Activity of Representative Pyrrolidine-2,5-dione and Piperidine-2,6-dione Analogs
| Compound ID | Scaffold | R1 | R2 | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Reference |
| 1 | Pyrrolidine-2,5-dione | H | H | >100 | >100 | [2] |
| 2 | Pyrrolidine-2,5-dione | CH₃ | C₂H₅ | 30-60 | 125 | Ethosuximide data |
| 3 | Pyrrolidine-2,5-dione | Benzhydryl | H | 80.38 | - | [2] |
| 4 | Piperidine-2,6-dione | H | H | Inactive | Inactive | [3] |
| 5 | 2-Azaspiro[4.5]decane-1,3-dione | - | - | 50-100 | >100 | [3] |
| 6 | 3-Azaspiro[5.5]undecane-2,4-dione | - | - | >100 | 50-100 | [3] |
Note: The data presented is a compilation from multiple sources and serves for comparative illustration. Direct head-to-head studies are limited.
Anticancer Activity: Emerging Roles in Oncology
Both scaffolds have gained significant attention in oncology, albeit through different mechanisms of action.
Pyrrolidine-2,5-diones: A number of pyrrolidine-2,5-dione derivatives have exhibited potent cytotoxic effects against various cancer cell lines. The SAR for anticancer activity is often target-specific.
-
Hybrid Molecules: Hybrid compounds incorporating a pyrrolidine-2,5-dione moiety with other pharmacophores, such as pyrazoline, have shown remarkable antiproliferative activity. For instance, certain pyrazoline-substituted pyrrolidine-2,5-dione hybrids have demonstrated nanomolar to sub-micromolar IC₅₀ values against breast (MCF7) and colon (HT29) cancer cell lines.[4]
-
Copper Complexes: Copper(II) complexes of thiosemicarbazone-pyrrolidine derivatives have shown potent anticancer activity, with some compounds being more potent than cisplatin against colon cancer cell lines (SW480).[5]
Piperidine-2,6-diones: This scaffold has risen to prominence with the discovery of thalidomide and its analogs (lenalidomide and pomalidomide) as potent immunomodulatory drugs (IMiDs) and anticancer agents. Their mechanism of action involves binding to the Cereblon (CRBN) E3 ubiquitin ligase, leading to the degradation of specific target proteins.
-
Substitution at the 3-position: This position is crucial for CRBN binding and subsequent neosubstrate degradation. The glutarimide ring of thalidomide and its analogs fits into a specific pocket of the CRBN protein.
-
N-substitution: The substituent on the imide nitrogen is a key point for diversification and the development of Proteolysis Targeting Chimeras (PROTACs), where the piperidine-2,6-dione acts as an E3 ligase ligand.
Table 2: Comparative Anticancer Activity of Representative Pyrrolidine-2,5-dione and Piperidine-2,6-dione Analogs
| Compound ID | Scaffold | Target/Cell Line | IC₅₀/GI₅₀ | Reference |
| 7 | Pyrazoline-pyrrolidine-2,5-dione hybrid | MCF7 (Breast Cancer) | 0.78 µM | [4] |
| 8 | Copper(II)-pyrrolidine complex | SW480 (Colon Cancer) | 0.99 µM | [5] |
| 9 | Lenalidomide (Piperidine-2,6-dione analog) | Multiple Myeloma Cells | Varies | Publicly available data |
| 10 | Pomalidomide (Piperidine-2,6-dione analog) | Multiple Myeloma Cells | Varies | Publicly available data |
Anti-inflammatory and Antimicrobial Activities: Expanding the Therapeutic Potential
Both scaffolds have also been explored for their anti-inflammatory and antimicrobial properties.
Pyrrolidine-2,5-diones:
-
Anti-inflammatory: N-substituted pyrrolidine-2,5-dione derivatives have been investigated as multi-target anti-inflammatory agents, showing inhibitory activity against cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.
-
Antimicrobial: Certain N-arylsuccinimide and azo derivatives of pyrrolidine-2,5-dione have displayed moderate antimicrobial activities against selected bacterial and fungal species, with MIC values ranging from 16 to 256 µg/mL.[6][7]
Piperidine-2,6-diones:
-
Anti-inflammatory: The immunomodulatory effects of thalidomide and its analogs are well-documented and contribute to their anti-inflammatory properties, primarily through the inhibition of tumor necrosis factor-alpha (TNF-α).
-
Antimicrobial: Substituted piperidine-2,6-diones have been synthesized and screened for their antimicrobial activities, with some derivatives showing good activity against both Gram-positive and Gram-negative bacteria.[8][9]
Table 3: Comparative Antimicrobial Activity of Representative Pyrrolidine-2,5-dione and Piperidine-2,6-dione Analogs
| Compound ID | Scaffold | Organism | MIC (µg/mL) | Reference |
| 11 | N-Arylsuccinimide derivative | Staphylococcus aureus | 32-128 | [6] |
| 12 | Azo-pyrrolidine-2,5-dione derivative | Vibrio cholerae | 16-64 | [7] |
| 13 | 1-(4-chlorophenyl)piperidine-2,6-dione | Escherichia coli | Good activity | [8] |
| 14 | 2,6-disubstituted piperidine-4-one derivative | Bacillus subtilis | High activity | [9] |
Experimental Protocols
To facilitate further research and validation, we provide detailed, step-by-step methodologies for the synthesis of representative compounds and for a key biological assay.
Synthesis of a Representative N-Aryl Pyrrolidine-2,5-dione
This protocol describes a general method for the synthesis of N-aryl pyrrolidine-2,5-diones via the condensation of an aryl amine with succinic anhydride.
Materials:
-
Aryl amine (1.0 eq)
-
Succinic anhydride (1.05 eq)
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Ethanol (for recrystallization)
Procedure:
-
To a round-bottom flask, add the aryl amine (1.0 eq) and succinic anhydride (1.05 eq).
-
Add glacial acetic acid to the flask to act as both a solvent and a catalyst.
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 2-4 hours), allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure N-aryl pyrrolidine-2,5-dione.
-
Characterize the final product by NMR, IR, and mass spectrometry.
Synthesis of a Representative Piperidine-2,6-dione
This protocol outlines a conventional method for the synthesis of N-substituted piperidine-2,6-diones from glutaric acid and a primary amine.[8]
Materials:
-
Glutaric acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0 eq)
-
Primary amine (1.0 eq)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Ethanol (for recrystallization)
-
1:1 HCl solution
Procedure:
-
In a round-bottom flask, add glutaric acid (1.0 eq) and slowly add thionyl chloride (2.0 eq).
-
Gently warm the reaction mixture for 2 hours to form glutaric anhydride in situ.
-
Carefully add the primary amine (1.0 eq) to the reaction mixture.
-
Attach a reflux condenser and reflux the mixture for 1 hour.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into cold water.
-
Wash the solid product with a 1:1 HCl solution to remove any unreacted amine.[8]
-
Collect the product by filtration and recrystallize from aqueous ethanol.
-
Characterize the purified N-substituted piperidine-2,6-dione using appropriate analytical techniques.
In Vitro Anticancer Activity Evaluation using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[10]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[11]
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[10]
-
Observe the formation of purple formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]
-
Incubate the plate in the dark at room temperature for 2 hours.[10]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.
In Vivo Anticonvulsant Activity Evaluation using the Maximal Electroshock (MES) Test in Mice
The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[12][13]
Materials:
-
Male albino mice (e.g., Swiss or CD-1 strain)
-
Test compounds and vehicle
-
Corneal electrodes
-
An electroshock apparatus
-
0.9% saline solution
Procedure:
-
Administer the test compound or vehicle to groups of mice (n=6-8 per group) via an appropriate route (e.g., intraperitoneal or oral).
-
At the time of peak effect of the drug, apply a drop of 0.9% saline to the eyes of each mouse.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Abolition of the tonic hindlimb extension is considered as the endpoint for protection.
-
Calculate the percentage of protection for each dose group.
-
Determine the median effective dose (ED₅₀) of the test compound using probit analysis.
Visualization of Key Concepts
To further illustrate the concepts discussed in this guide, the following diagrams are provided.
General SAR Trends for Pyrrolidine-2,5-diones and Piperidine-2,6-diones
Caption: Key SAR points for pyrrolidine-2,5-diones and piperidine-2,6-diones.
Representative Synthetic Workflow
Caption: A generalized workflow for the synthesis of cyclic diones.
Cereblon (CRBN) E3 Ligase Mechanism of Action
Caption: Mechanism of action for piperidine-2,6-dione-based CRBN modulators.
Conclusion and Future Perspectives
The pyrrolidine-2,5-dione and piperidine-2,6-dione scaffolds, while structurally similar, exhibit distinct SAR profiles that have been exploited to develop a diverse range of therapeutic agents. The five-membered ring of pyrrolidine-2,5-diones offers greater conformational flexibility, which can be advantageous for optimizing interactions with certain biological targets. In contrast, the six-membered piperidine-2,6-dione ring provides a more rigid framework, a property that has been masterfully leveraged in the design of highly specific CRBN modulators.[1]
The choice between these two privileged scaffolds is not a matter of inherent superiority but rather a strategic decision based on the specific therapeutic target and the desired pharmacological outcome. As our understanding of the intricate interplay between molecular structure and biological function continues to evolve, so too will the applications of these versatile heterocyclic systems. The ongoing exploration of novel substitutions and the development of innovative synthetic methodologies promise to further expand the therapeutic potential of both pyrrolidine-2,5-diones and piperidine-2,6-diones, ensuring their continued relevance in the future of drug discovery.
References
-
Comparative analysis of anti-inflammatory activity. [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link]
-
Malawska, B., et al. (2014). Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones. Archiv der Pharmazie, 347(10), 731-742. [Link]
-
Tilekar, K., et al. (2020). Synthesis and Biological Evaluation of Pyrazoline and Pyrrolidine-2,5-dione Hybrids as Potential Antitumor Agents. ChemMedChem, 15(22), 2166-2178. [Link]
-
Karataş, F., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 123456. [Link]
-
Rajput, A. P., & Nagarale, D. V. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica, 8(8), 182-186. [Link]
-
Salve, P. S., & Jadhav, V. D. (2022). Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. Mini-Reviews in Medicinal Chemistry, 22(2), 234-255. [Link]
-
National Institute of Neurological Disorders and Stroke. Maximal Electroshock Seizure (MES) Test (mouse, rat). [Link]
-
Al-Ghorbani, M., et al. (2015). Antimicrobial activity of 2, 6 di-substituted piperidine 4-one derivatives. Journal of Chemical and Pharmaceutical Research, 7(12), 64-68. [Link]
-
Tih, A. E., et al. (2021). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. BMC Research Notes, 14(1), 1-8. [Link]
- Google Patents.
-
Löscher, W. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and Findings in Experimental and Clinical Pharmacology, 31(2), 101-109. [Link]
-
Tih, A. E., et al. (2021). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. BMC Research Notes, 14(1), 1-8. [Link]
-
Arslan, S., et al. (2006). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(3), 323-327. [Link]
-
Wang, Y., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. The Journal of Organic Chemistry, 89(11), 7851-7860. [Link]
-
Abu-Serie, M. M., & El-Faham, A. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Bioinorganic Chemistry and Applications, 2013, 1-11. [Link]
-
Li, Z., et al. (2023). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. ChemistryOpen, 12(1), e202200067. [Link]
-
Löscher, W., & Schmidt, D. (2020). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Current Protocols in Pharmacology, 89(1), e75. [Link]
-
Löscher, W. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and Findings in Experimental and Clinical Pharmacology, 31(2), 101-109. [Link]
-
Springer Nature. MTT Assay Protocol. [Link]
-
Shode, F. O., et al. (2016). Antimicrobial and antioxidant activities of piperidine derivatives. Journal of Applied Pharmaceutical Science, 6(1), 105-110. [Link]
-
Melgar-Tumas, A., et al. (2022). Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. RSC Medicinal Chemistry, 13(10), 1238-1246. [Link]
-
Kortet, S. (2020). 2,5-Diarylpyrrolidines and Pyroglutamic-Acid-Derived 2-Diarylmethyl-5-Aryl-Pyrrolidines. [Link]
-
Organic Chemistry Portal. Pyrrolidine synthesis. [Link]
-
Al-Shammari, A. M., et al. (2020). MTT Assay protocol. Protocols.io. [Link]
- Google Patents. Process for producing piperidine-2,6 diones heterocyclically substituted in the 3-position.
-
Der Pharma Chemica. Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. [Link]
-
Swamy, M. K., et al. (2014). Microwave assisted Synthesis and Antimicrobial Activity of Substituted Pyrrolidinone derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 6(11), 345-348. [Link]
-
Defense Technical Information Center. Piperidine Synthesis. [Link]
-
Melior Discovery. Maximal Electroshock Seizure Model. [Link]
-
Kumar, R., et al. (2017). Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. ACS Omega, 2(11), 7993-8001. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of Pyrazoline and Pyrrolidine-2,5-dione Hybrids as Potential Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. researchgate.net [researchgate.net]
- 10. atcc.org [atcc.org]
- 11. protocols.io [protocols.io]
- 12. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 13. scispace.com [scispace.com]
Technical Guide: Validation of Trk Kinase as the Primary Target of 2-(2,6-Difluorophenyl)pyrrolidine Derivatives
Executive Summary
This guide outlines the rigorous validation framework required to confirm Tropomyosin Receptor Kinase (Trk) family members (TrkA, TrkB, TrkC) as the primary and selective targets of 2-(2,6-difluorophenyl)pyrrolidine derivatives.
While the 2-(2,5-difluorophenyl)pyrrolidine moiety is the validated pharmacophore of the clinical gold standard Larotrectinib (LOXO-101) , the exploration of 2,6-difluoro analogs represents a critical study in structure-activity relationship (SAR) optimization. This guide provides the comparative protocols necessary to distinguish this scaffold’s efficacy against multi-kinase alternatives like Entrectinib and Cabozantinib , focusing on distinguishing on-target potency from off-target liabilities (specifically ALK/ROS1 and MAPK pathway interference).
Part 1: Structural Rationale & Mechanistic Hypothesis
The pyrrolidine-based Trk inhibitor class functions as Type I ATP-competitive inhibitors . The 2-(difluorophenyl)pyrrolidine motif is not merely a lipophilic cap; it is a stereochemically defined "shape-vector" designed to fit the specific hydrophobic pocket adjacent to the ATP binding site in Trk kinases.
-
The Scaffold: The chiral pyrrolidine ring orients the difluorophenyl group to interact with the hydrophobic region formed by the gatekeeper residue (F589 in TrkA) and the solvent front.
-
The 2,6-Difluoro Hypothesis: Altering the fluorine substitution from 2,5 (Larotrectinib) to 2,6 impacts the rotational energy barrier of the phenyl ring and its electrostatic potential map. Validation must prove that this specific substitution maintains the "lock-and-key" fit without introducing steric clashes that reduce potency or selectivity.
Interactive Pathway: Trk Signaling & Inhibition Point
The following diagram illustrates the precise intervention point of the pyrrolidine derivative within the canonical neurotrophin signaling cascade.
Caption: The inhibitor blocks ATP binding at the Trk kinase domain, preventing downstream phosphorylation of RAS/MAPK and PI3K/AKT pathways.
Part 2: Comparative Kinome Selectivity Profiling
To validate the 2-(2,6-difluorophenyl)pyrrolidine derivative as a primary Trk target, you must demonstrate superior selectivity compared to "dirty" kinase inhibitors. The defining characteristic of the pyrrolidine scaffold (exemplified by Larotrectinib) is its avoidance of ALK and ROS1, which are common off-targets for other Trk inhibitors like Entrectinib.
Comparative Performance Matrix
| Feature | Pyrrolidine Derivative (Target) | Entrectinib (Comparator) | Cabozantinib (Comparator) |
| Primary Target | TrkA, TrkB, TrkC | TrkA/B/C, ROS1, ALK | VEGFR2, MET, RET, Trk |
| Binding Mode | Type I (ATP Competitive) | Type I (ATP Competitive) | Type II (DFG-out) |
| TrkA IC50 | < 10 nM (Expected) | < 2 nM | ~ 5 nM |
| Selectivity Liability | Low (High Specificity) | High (Hits ALK/ROS1) | Very High (Multi-kinase) |
| CNS Penetration | Moderate to High | High | Low |
| Key Validation Marker | pTrk inhibition w/o pALK inhibition | Simultaneous pTrk/pALK inhibition | Broad RTK inhibition |
Critical Validation Step: If your 2,6-derivative inhibits ALK (Anaplastic Lymphoma Kinase) with an IC50 < 100 nM, it loses the specific "Trk-selective" advantage of the pyrrolidine class and behaves more like Entrectinib.
Part 3: Detailed Experimental Protocols
Protocol A: Kinome Selectivity Profiling (The "HotSpot" Assay)
Objective: Quantify the selectivity score (S-score) of the derivative against a panel of >300 kinases.
-
Reagent Prep: Dissolve 2-(2,6-difluorophenyl)pyrrolidine derivative to 10 mM in 100% DMSO.
-
Assay Format: Use a radiometric filter-binding assay (e.g., Reaction Biology HotSpot™).
-
Reaction: Incubate kinase, substrate, and [γ-33P]ATP with the compound at a single concentration (e.g., 100 nM) for screening.
-
Readout: Measure 33P incorporation into the substrate.
-
Data Analysis: Calculate % Enzyme Activity relative to DMSO control.
-
Pass Criteria: < 50% activity for TrkA/B/C; > 80% activity for non-Trk kinases (especially ALK, ROS1, MET).
-
-
Follow-up: Determine Kd values for all "hits" using a dose-response curve (10-point, 3-fold dilution).
Protocol B: Ba/F3 Isogenic Cellular Validation
Objective: Prove "Oncogene Addiction."[1] This is the gold standard for validating kinase targets.
Methodology:
-
Cell Engineering: Transfect IL-3 dependent murine Ba/F3 cells with vectors expressing human ETV6-NTRK1, ETV6-NTRK2, and ETV6-NTRK3 fusions.
-
Selection: Withdraw IL-3. Only cells with active Trk signaling (driven by the fusion) will survive.
-
Treatment:
-
Plate 3,000 cells/well in 96-well plates.
-
Treat with serial dilutions of the 2,6-difluoro derivative (0.1 nM to 10 µM).
-
Include Parental Ba/F3 (+IL-3) as a toxicity control.
-
-
Readout: Assess viability using CellTiter-Glo® (ATP luminescence) at 72 hours.
-
Interpretation:
-
On-Target: IC50 < 100 nM in NTRK-fusion cells.
-
Off-Target Toxicity: IC50 > 2 µM in Parental (+IL-3) cells.
-
Selectivity Window: Ratio of Parental IC50 / NTRK-fusion IC50 should be > 50.
-
Protocol C: In Vivo Xenograft Efficacy (KM12 Model)
Objective: Confirm target engagement leads to tumor regression in a biological system.
-
Model: KM12 human colorectal cancer cells (endogenous TPM3-NTRK1 fusion).
-
Implantation: SC injection of 5x10^6 cells into athymic nude mice.
-
Dosing: Once tumors reach 200 mm³, randomize mice (n=8/group).
-
Vehicle (Control)
-
Larotrectinib (Positive Control, 100 mg/kg QD)
-
2-(2,6-Difluorophenyl)pyrrolidine derivative (Test, 30/100 mg/kg QD).
-
-
Biomarker Analysis (Pharmacodynamics):
-
Harvest tumors at 4h and 24h post-dose.
-
Western Blot: Probe for pTrkA (Y490), pERK1/2, and pAKT.
-
Success Criteria: Complete abrogation of pTrkA and pERK signals at efficacious doses.
-
Part 4: Validation Workflow Diagram
The following Graphviz diagram visualizes the logical flow of experiments required to validate the target.
Caption: Step-wise validation logic. Failure at the Selectivity or Cellular stage requires structural redesign (SAR loop).
References
-
Drilon, A., et al. (2018). "Efficacy of Larotrectinib in TRK Fusion–Positive Cancers in Adults and Children." New England Journal of Medicine.
-
Doebele, R. C., et al. (2015). "An Oncogenic NTRK Fusion in a Patient with Soft-Tissue Sarcoma with Response to the Tropomyosin-Related Kinase Inhibitor LOXO-101." Cancer Discovery.
-
Cocco, E., et al. (2018). "NTRK fusion-positive cancers and TRK inhibitor resistance."[2][3] Nature Reviews Clinical Oncology.
-
Russo, M., et al. (2016). "Acquired Resistance to the TRK Inhibitor Entrectinib in Colorectal Cancer." Cancer Discovery.
-
Neelapu, S. S., et al. (2022). "Structure-Activity Relationship (SAR) of Pyrrolidine Derivatives." PubMed/NCBI.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
